molecular formula C23H27NO3 B192819 5-O-Desmethyl Donepezil CAS No. 120013-57-2

5-O-Desmethyl Donepezil

Numéro de catalogue: B192819
Numéro CAS: 120013-57-2
Poids moléculaire: 365.5 g/mol
Clé InChI: DSMISVLYMKJMLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-O-desmethyldonepezil is a member of the class of piperidines that is donepezil in which the 5-methoxy group has been demethylated to the corresponding hydroxy derivative. It is metabolite of donepezil, a drug used in the treatment of dementia. It has a role as a drug metabolite. It is a member of piperidines, a cyclic ketone, an aromatic ether and a member of guaiacols.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMISVLYMKJMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467680
Record name 5-O-Desmethyl Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120013-57-2
Record name 5-O-Desmethyl donepezil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120013-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-o-Desmethyl donepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-Desmethyl Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-O-DESMETHYL DONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R452SD5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-O-Desmethyl Donepezil: A Technical Guide to the Primary Metabolite of Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its efficacy lies in its ability to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive function. Upon administration, donepezil undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, 5-O-desmethyl donepezil has been identified as a significant product of this biotransformation. This technical guide provides an in-depth exploration of this compound, focusing on its formation, pharmacokinetic profile, and pharmacological activity, with a special emphasis on its interaction with the hERG potassium channel.

Metabolism of Donepezil to this compound

The biotransformation of donepezil is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP2D6 and CYP3A4 are the major isoenzymes responsible for the metabolism of donepezil.[1][2] One of the key metabolic pathways is O-demethylation, which results in the formation of this compound.[1][3] This process involves the removal of a methyl group from the 5-methoxy moiety of the indanone ring of the donepezil molecule.

The metabolic journey of donepezil doesn't stop at O-demethylation. The parent drug and its metabolites can undergo further transformations, including hydroxylation, N-oxidation, and N-dealkylation, followed by conjugation with glucuronic acid before excretion.[1][2]

Donepezil Donepezil Metabolites Metabolites Donepezil->Metabolites Metabolism O-Demethylation O-Demethylation This compound This compound Metabolites->this compound Primary Pathway CYP2D6 / CYP3A4 CYP2D6 / CYP3A4 CYP2D6 / CYP3A4->O-Demethylation O-Demethylation->this compound

Donepezil Metabolic Pathway to this compound.

Pharmacokinetics of Donepezil and its Metabolites

Understanding the pharmacokinetic profiles of donepezil and its metabolites is crucial for optimizing therapeutic strategies and ensuring patient safety. While extensive data is available for the parent drug, information specifically on the pharmacokinetic parameters of this compound is more limited.

Plasma Concentrations in Patients

A study involving patients with Alzheimer's disease on stable treatment with donepezil (10 mg q.d.) provided valuable insights into the plasma concentrations of the parent drug and its metabolites. The following table summarizes the observed plasma concentration ranges.

CompoundPlasma Concentration Range (ng/mL)
Donepezil10 - 106
This compound 0.07 - 2.8
6-O-Desmethyl Donepezil1.2 - 36
Donepezil-N-Oxide0.5 - 45.4
Data from a study in 54 patients with Alzheimer's disease.[4]
Pharmacokinetic Parameters of Donepezil

For comparative purposes, the key pharmacokinetic parameters of the parent drug, donepezil, are presented below. It is important to note that the half-life of donepezil's metabolites is reported to be similar to that of the parent drug.[5]

ParameterValue
Half-life (t½) Approximately 70-80 hours[6][7][8]
Time to Peak Plasma Concentration (Tmax) 3 to 4 hours[5]
Apparent Plasma Clearance (Cl/F) 0.13 - 0.19 L/hr/kg[9]
Volume of Distribution (Vd/F) 12 - 16 L/kg[9]
Protein Binding Approximately 96%[9]

Pharmacological Activity of this compound

While some metabolites of donepezil, such as 6-O-desmethyl donepezil, are known to be pharmacologically active, the activity of this compound was initially reported as unknown.[4] However, subsequent research has shed light on its specific interaction with a critical cardiac ion channel.

Inhibition of the hERG Potassium Channel

A significant finding is the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2] The hERG channel plays a crucial role in cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval, a potentially life-threatening condition. A study demonstrated that this compound inhibits the hERG channel with a half-maximal inhibitory concentration (IC50) of 1.5 μM.[2] This finding is of paramount importance for the safety assessment of donepezil, as it highlights a specific off-target effect of one of its primary metabolites.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments related to the study of donepezil and its metabolites.

In Vitro Metabolism of Donepezil in Human Liver Microsomes

This protocol outlines the procedure for studying the metabolism of donepezil using human liver microsomes (HLM), a standard in vitro model for drug metabolism studies.

Materials:

  • Donepezil

  • Human Liver Microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Dimethyl sulfoxide (DMSO)

  • Methanol (cold)

  • Centrifuge

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of donepezil in DMSO.

  • Prepare a stock solution of NADPH in water.

  • In a microcentrifuge tube, prepare the incubation mixture containing donepezil (final concentration of 50 µM) and HLM (1 mg/mL microsomal protein) in 100 mM potassium phosphate buffer (final volume of 400 µL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1.0 mM.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Terminate the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture at 12,700 rpm at 4°C for 10 minutes to precipitate the proteins.

  • Collect the supernatant and evaporate it to dryness using a speed vacuum concentrator.

  • Reconstitute the residue in 100 µL of methanol.

  • Filter the reconstituted sample through a 0.2-µm syringe filter.

  • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the metabolites.[1]

cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_processing Sample Processing Stock Solutions Stock Solutions Incubation Mixture Incubation Mixture Stock Solutions->Incubation Mixture Pre-incubation (37°C, 5 min) Pre-incubation (37°C, 5 min) Incubation Mixture->Pre-incubation (37°C, 5 min) Add NADPH (Initiate) Add NADPH (Initiate) Pre-incubation (37°C, 5 min)->Add NADPH (Initiate) Incubation (37°C, 1 hr) Incubation (37°C, 1 hr) Add NADPH (Initiate)->Incubation (37°C, 1 hr) Terminate (Cold Methanol) Terminate (Cold Methanol) Incubation (37°C, 1 hr)->Terminate (Cold Methanol) Centrifuge (12,700 rpm, 4°C) Centrifuge (12,700 rpm, 4°C) Terminate (Cold Methanol)->Centrifuge (12,700 rpm, 4°C) Evaporate Supernatant Evaporate Supernatant Centrifuge (12,700 rpm, 4°C)->Evaporate Supernatant Reconstitute & Filter Reconstitute & Filter Evaporate Supernatant->Reconstitute & Filter Analysis (LC-MS/MS) Analysis (LC-MS/MS) Reconstitute & Filter->Analysis (LC-MS/MS)

In Vitro Metabolism Experimental Workflow.
Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

This protocol describes the whole-cell patch-clamp technique, the gold standard for assessing the inhibitory effects of compounds on ion channels like hERG.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal pipette solutions

  • Test compound (this compound)

  • Data acquisition and analysis software

Procedure:

  • Culture HEK293-hERG cells to an appropriate confluency.

  • Prepare the external and internal solutions. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal solution typically contains (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.[10][11]

  • Once a stable baseline current is established, perfuse the cell with the external solution containing the test compound (this compound) at various concentrations.

  • Record the hERG currents in the presence of the compound.

  • Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value by fitting the concentration-response data to the Hill equation.[10]

cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Cell Culture Cell Culture Giga-seal Formation Giga-seal Formation Cell Culture->Giga-seal Formation Pipette Fabrication Pipette Fabrication Pipette Fabrication->Giga-seal Formation Solution Preparation Solution Preparation Solution Preparation->Giga-seal Formation Whole-cell Configuration Whole-cell Configuration Giga-seal Formation->Whole-cell Configuration Voltage-clamp Protocol Voltage-clamp Protocol Whole-cell Configuration->Voltage-clamp Protocol Baseline Recording Baseline Recording Voltage-clamp Protocol->Baseline Recording Compound Application Compound Application Baseline Recording->Compound Application Data Acquisition Data Acquisition Compound Application->Data Acquisition Current Inhibition % Current Inhibition % Data Acquisition->Current Inhibition % IC50 Calculation IC50 Calculation Current Inhibition %->IC50 Calculation

Whole-Cell Patch-Clamp Experimental Workflow.
Analytical Method for Quantification in Plasma

A validated high-performance liquid chromatography (HPLC) method is essential for the accurate quantification of donepezil and its metabolites in biological matrices.

Method:

  • Extraction: Liquid-liquid extraction from plasma using a solvent mixture of n-hexane, dichloromethane, and ethyl acetate (45:40:15) after alkalinization of the sample.

  • Internal Standard: Disopyramide.

  • Chromatography: X-Terra RP8 column with a mobile phase of acetonitrile and 1% acetic acid (85:15).

  • Detection: Photometric and fluorimetric detectors in tandem to maximize sensitivity for both fluorescent (donepezil, this compound, donepezil-N-oxide) and non-fluorescent (6-O-desmethyl donepezil) compounds.[4]

Signaling Pathways

While the primary mechanism of action of donepezil is the inhibition of acetylcholinesterase, research suggests that it may also exert its effects through other signaling pathways. Studies have shown that donepezil can modulate the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is involved in neuronal survival and protection against glutamate-induced neurotoxicity.[12][13]

It is important to note that to date, there is a lack of published research specifically investigating the intracellular signaling pathways modulated by this compound. Therefore, the following diagram illustrates the known pathway for the parent drug, donepezil.

Donepezil Donepezil PI3K PI3K Donepezil->PI3K Activates Akt Akt PI3K->Akt Activates Neuronal Survival Neuronal Survival Akt->Neuronal Survival Neuroprotection Neuroprotection Akt->Neuroprotection

Signaling Pathway Modulated by Donepezil.

Conclusion

This compound is a primary metabolite of donepezil, formed through O-demethylation by CYP2D6 and CYP3A4 enzymes. While its plasma concentrations are lower than the parent drug, its pharmacological activity, particularly the inhibition of the hERG potassium channel, warrants careful consideration in the safety assessment of donepezil. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolism, pharmacokinetics, and pharmacological effects of this and other donepezil metabolites. Future research should focus on elucidating the full pharmacokinetic profile of this compound and exploring its potential impact on intracellular signaling pathways to gain a more comprehensive understanding of its role in the overall therapeutic and safety profile of donepezil.

References

Pharmacological Profile of 5-O-Desmethyl Donepezil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Desmethyl Donepezil is one of the major metabolites of Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease. While the pharmacological profile of Donepezil is well-characterized, its metabolites, including this compound, are less extensively studied. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound, with a focus on its enzyme inhibition, receptor binding, and pharmacokinetic properties. This document synthesizes available quantitative data into structured tables, details relevant experimental protocols, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), exerts its therapeutic effect by increasing the levels of acetylcholine in the brain.[1] It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, into several metabolites.[2] Among these, this compound is formed via O-demethylation.[3] Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of Donepezil's overall mechanism of action, efficacy, and safety profile. While some metabolites of Donepezil, such as 6-O-desmethyl donepezil, are known to be pharmacologically active, the activity of this compound remains largely uncharacterized in the scientific literature.[4]

Enzyme Inhibition

The primary pharmacological action of Donepezil is the inhibition of acetylcholinesterase. However, the inhibitory activity of this compound on cholinesterases has not been extensively reported.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Currently, there is a lack of specific IC50 or Ki values for the inhibition of AChE and BChE by this compound in publicly available literature. For context, Donepezil is a potent and selective inhibitor of AChE.

Other Enzyme Interactions

hERG Potassium Channel Inhibition:

A significant finding regarding the pharmacological activity of this compound is its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel is a critical aspect of cardiac safety assessment for new chemical entities, as it can lead to QT interval prolongation and potentially fatal arrhythmias.

Table 1: hERG Potassium Channel Inhibition by this compound

CompoundTargetIC50 (µM)
This compoundhERG Potassium Channel1.5[5][6]

Receptor Binding Profile

For context, the parent compound, Donepezil, has been studied for its effects on cholinergic receptors, which are central to its therapeutic action.

Cholinergic Receptors
  • Muscarinic Receptors: Donepezil's primary mechanism of enhancing cholinergic transmission suggests an indirect influence on muscarinic receptors.

  • Nicotinic Receptors: Studies on Donepezil have indicated potential modulatory effects on nicotinic receptors.

Further research is required to determine the specific binding affinities and functional activities of this compound at these and other relevant CNS receptors.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented. However, it is known to be a metabolite of Donepezil, which undergoes extensive hepatic metabolism.[2][3]

Donepezil is metabolized into four major metabolites, with this compound being one of them.[2]

Experimental Protocols

This section outlines the methodologies that can be employed to determine the pharmacological profile of this compound.

Enzyme Inhibition Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This colorimetric method is widely used to screen for AChE inhibitors.

  • Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be quantified spectrophotometrically.

  • Procedure:

    • Prepare a solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Add varying concentrations of the test compound (this compound) to the enzyme solution and incubate.

    • Initiate the reaction by adding the substrate, acetylthiocholine, and DTNB.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

AChE_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis AChE AChE Solution Incubation Incubation AChE->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Reaction Enzymatic Reaction Incubation->Reaction Substrate Acetylthiocholine + DTNB Substrate->Reaction Detection Spectrophotometric Measurement (412 nm) Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for AChE Inhibition Assay

hERG Potassium Channel Assay (Patch-Clamp Electrophysiology):

This is the gold standard method for assessing the inhibitory potential of a compound on the hERG channel.

  • Principle: The whole-cell patch-clamp technique is used to measure the ionic currents flowing through the hERG channels expressed in a suitable cell line (e.g., HEK293 cells).

  • Procedure:

    • Culture cells stably expressing the hERG channel.

    • Prepare a single-cell suspension and place it in a recording chamber on an inverted microscope.

    • Using a glass micropipette, form a high-resistance seal with the cell membrane (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total current from the cell.

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

    • Perfuse the cells with varying concentrations of this compound and record the corresponding changes in the hERG current.

    • Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

hERG_Assay_Workflow cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Compound Application & Data Analysis Cell_Culture Culture hERG-expressing cells Cell_Suspension Prepare single-cell suspension Cell_Culture->Cell_Suspension Patching Whole-cell patch-clamp Cell_Suspension->Patching Voltage_Protocol Apply voltage protocol Patching->Voltage_Protocol Current_Recording Record hERG currents Voltage_Protocol->Current_Recording Compound_Perfusion Perfuse with this compound Current_Recording->Compound_Perfusion Data_Analysis Analyze current inhibition Compound_Perfusion->Data_Analysis IC50_Determination Calculate IC50 Data_Analysis->IC50_Determination

hERG Patch-Clamp Assay Workflow

Receptor Binding Assays

Radioligand Binding Assay:

This technique is used to determine the affinity of a compound for a specific receptor.

  • Principle: The assay measures the displacement of a radiolabeled ligand that is known to bind to the receptor of interest by the unlabeled test compound.

  • Procedure:

    • Prepare cell membranes or tissue homogenates containing the receptor of interest.

    • Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

    • After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • Generate a competition curve and calculate the Ki value for the test compound.

In Vivo Pharmacokinetic Studies

Animal Pharmacokinetic Study:

This type of study is essential to understand the ADME properties of a compound in a living organism.

  • Procedure:

    • Administer a single dose of this compound to a group of laboratory animals (e.g., rats or mice) via a specific route (e.g., oral or intravenous).

    • Collect blood samples at various time points after administration.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Signaling Pathways

The effect of this compound on intracellular signaling pathways, particularly those downstream of cholinergic receptors, is currently unknown. Given that Donepezil enhances cholinergic neurotransmission, it indirectly modulates signaling cascades involved in learning, memory, and neuronal survival. Future research should investigate whether this compound has any direct or indirect effects on these pathways.

Cholinergic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release AChE AChE ACh_release->AChE Hydrolysis Donepezil Donepezil Donepezil->AChE Inhibition Muscarinic_R Muscarinic Receptor AChE->Muscarinic_R Increased ACh Nicotinic_R Nicotinic Receptor AChE->Nicotinic_R Increased ACh Metabolite 5-O-Desmethyl Donepezil (?) Metabolite->AChE Inhibition? Downstream Downstream Signaling (e.g., PLC, Ca2+) Muscarinic_R->Downstream Nicotinic_R->Downstream

Hypothesized Cholinergic Signaling Modulation

Conclusion and Future Directions

The pharmacological profile of this compound is an area that warrants further investigation. The only well-defined pharmacological activity to date is its inhibition of the hERG potassium channel. A significant knowledge gap exists regarding its activity at key CNS targets, including acetylcholinesterase, butyrylcholinesterase, and various neurotransmitter receptors.

Future research efforts should focus on:

  • Quantitative determination of IC50/Ki values for AChE and BChE to understand its potential contribution to the cholinergic effects of Donepezil.

  • Comprehensive receptor screening to identify any off-target activities that might contribute to the overall pharmacological or toxicological profile of Donepezil.

  • In vivo pharmacokinetic studies to determine the exposure and disposition of this compound.

  • Investigation of its effects on downstream signaling pathways to elucidate any potential modulatory roles in neuronal function.

A more complete understanding of the pharmacological profile of this compound will provide valuable insights into the complex pharmacology of Donepezil and may inform the development of future therapies for neurodegenerative diseases.

References

Unraveling the Neurological Role of 5-O-Desmethyl Donepezil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions primarily as a reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in the synaptic cleft.[1][2] Upon administration, donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of several metabolites.[3] Among these is 5-O-desmethyl donepezil, a product of O-demethylation. While the pharmacological profile of donepezil is well-documented, the specific biological activities of its metabolites, including this compound, in neuronal cells remain a subject of limited investigation. This technical guide aims to synthesize the current knowledge on this compound, address the significant knowledge gaps, and provide a comprehensive overview of the neuroprotective effects and associated signaling pathways of its parent compound, donepezil, as a potential framework for future research.

Section 1: The Known Profile of this compound

Current scientific literature provides a sparse profile for this compound. It is recognized as a human metabolite of donepezil.[4][5] However, its specific pharmacological activity in the context of neuronal function is largely undefined and has been explicitly stated as "unknown" in studies focused on the pharmacokinetics of donepezil and its metabolites.[4][5]

One of the few characterized activities of this compound is its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, with a reported IC50 of 1.5 μM. While significant from a cardiac safety perspective, the implications of this activity for neuronal function are not well understood.

Pharmacokinetic studies in patients with Alzheimer's disease have detected this compound in plasma, though at concentrations generally lower than the parent drug and other active metabolites, such as 6-O-desmethyl donepezil and donepezil-N-oxide.[4]

Section 2: Biological Activity of Donepezil in Neuronal Cells: A Proxy for Understanding Potential Effects

Given the paucity of data on this compound, examining the well-documented neuroprotective activities of the parent compound, donepezil, offers a valuable point of reference. These effects extend beyond simple acetylcholinesterase inhibition and suggest a multi-faceted mechanism of action that could potentially be shared by its metabolites.

Donepezil has demonstrated significant neuroprotective effects against a variety of insults relevant to the pathophysiology of Alzheimer's disease, including amyloid-beta (Aβ) toxicity, glutamate-induced excitotoxicity, and oxidative stress.[1][6][7][8][9]

Quantitative Data on Donepezil's Neuroprotective Effects

The following tables summarize key quantitative data from studies investigating the neuroprotective effects of donepezil in neuronal cell models.

Experimental Model Insult Donepezil Concentration Effect Reference
Rat Septal NeuronsAβ (1-42)1 µMSignificant reduction in LDH efflux[6]
SH-SY5Y NeuroblastomaOkadaic Acid1 µMMaximum neuroprotection[10]
SH-SY5Y NeuroblastomaSalsolinol5 µM~40% protection against toxicity[11]
Rat Hippocampal CA1 Pyramidal Neurons (in vivo)NBM Lesion10 mg/kgSignificant increase in firing frequency[12][13]
Rat Hippocampal CA1 Pyramidal Neurons (in vivo)NBM Lesion15 mg/kgSignificant increase in firing frequency[12][13]

Table 1: Summary of Quantitative Neuroprotective Effects of Donepezil

Signaling Pathways Modulated by Donepezil

The neuroprotective actions of donepezil are attributed to its influence on several key signaling pathways within neuronal cells. A primary non-cholinergic mechanism involves the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[9] Activation of α7nAchRs by donepezil is thought to trigger downstream signaling cascades that promote cell survival.

One such critical pathway is the PI3K-Akt signaling cascade . Evidence suggests that donepezil can activate this pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins and the promotion of cell survival.[9]

The following diagram illustrates the proposed neuroprotective signaling pathway of donepezil.

G Donepezil Donepezil a7nAChR α7 Nicotinic Acetylcholine Receptor Donepezil->a7nAChR activates PI3K PI3K a7nAChR->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β (inactive) Akt->GSK3b inhibits Neuroprotection Neuroprotection Cell Survival Akt->Neuroprotection Apoptosis Apoptosis GSK3b->Apoptosis promotes

Caption: Proposed neuroprotective signaling pathway of Donepezil.

Section 3: Experimental Protocols for Assessing Neuroactivity

To characterize the biological activity of this compound in neuronal cells, a series of standard in vitro assays would be required. The following protocols provide a methodological framework for such an investigation.

Neuronal Cell Culture
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and appropriate model for initial screening of neuroprotective compounds.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded into appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allowed to adhere for 24 hours.

Neurotoxicity and Neuroprotection Assay (MTT Assay)
  • Objective: To assess the effect of this compound on cell viability and its ability to protect against a neurotoxic insult (e.g., Aβ peptides or H2O2).

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate.

    • For neuroprotection, pre-treat cells with varying concentrations of this compound for 2 hours.

    • Introduce the neurotoxic agent (e.g., 25 µM Aβ25-35) and co-incubate for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis of Signaling Pathways
  • Objective: To determine if this compound modulates key signaling proteins (e.g., Akt, p-Akt).

  • Procedure:

    • Seed SH-SY5Y cells in 6-well plates.

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies (e.g., anti-Akt, anti-phospho-Akt) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The following diagram illustrates a typical experimental workflow for evaluating a novel compound.

G start Start: Compound Synthesis (this compound) culture Neuronal Cell Culture (e.g., SH-SY5Y) start->culture viability Neurotoxicity/ Neuroprotection Assays (MTT, LDH) culture->viability mechanistic Mechanistic Studies viability->mechanistic western Western Blot (Signaling Pathways) mechanistic->western ros ROS Measurement mechanistic->ros caspase Caspase Activity Assay (Apoptosis) mechanistic->caspase end Data Analysis & Conclusion western->end ros->end caspase->end

Caption: Experimental workflow for neuroactivity assessment.

Conclusion and Future Directions

The biological activity of this compound in neuronal cells remains a significant unknown in the pharmacology of donepezil. While its presence as a metabolite is confirmed, the lack of dedicated research into its neuroprotective or neurotoxic potential represents a critical knowledge gap. The known inhibitory action on hERG channels warrants further investigation into its effects on neuronal ion channel function.

Future research should prioritize a systematic evaluation of this compound's effects on neuronal viability, apoptosis, and key signaling pathways, such as the PI3K-Akt pathway, which is known to be modulated by the parent compound. Comparative studies with donepezil and its other active metabolites would be invaluable in elucidating the relative contribution of each compound to the overall therapeutic and side-effect profile of donepezil. Such studies will not only enhance our understanding of donepezil's complex pharmacology but may also unveil novel therapeutic possibilities for its metabolites.

References

5-O-Desmethyl Donepezil: A Potential Biomarker for Donepezil Therapy in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a centrally active acetylcholinesterase inhibitor. Its metabolism is complex, yielding several metabolites, among which 5-O-desmethyl donepezil is a notable, yet understudied, product. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound and explores its potential as a biomarker for personalizing donepezil therapy. While its pharmacological activity remains to be fully elucidated, the ability to accurately quantify this metabolite alongside the parent drug and other active metabolites opens new avenues for therapeutic drug monitoring and understanding inter-individual variability in treatment response. This document details the metabolic pathways, analytical methodologies for quantification, and the existing, albeit limited, clinical data. Furthermore, it outlines the signaling pathways influenced by donepezil and provides detailed experimental protocols to facilitate further research in this promising area. The central hypothesis is that monitoring this compound, in conjunction with other metabolic markers, could lead to more precise dose adjustments, ultimately improving therapeutic outcomes and minimizing adverse effects for patients with Alzheimer's disease.

Introduction: The Role of Donepezil and its Metabolism

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.[1] By increasing the levels of acetylcholine in the brain, donepezil can lead to modest improvements in cognitive function and global clinical state in some patients with Alzheimer's disease.[2] However, the clinical response to donepezil is highly variable, and a significant proportion of patients do not show a beneficial effect.[3] This variability can be attributed to a number of factors, including the severity of the disease, genetic predispositions, and differences in drug metabolism.

Donepezil is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4.[4][5] This process leads to the formation of several metabolites, including two that are known to be pharmacologically active: 6-O-desmethyl donepezil and donepezil-N-oxide. Another major metabolite is this compound, the product of O-demethylation at the 5-position of the indanone ring.[6] Unlike its 6-O-desmethyl counterpart, the in vivo activity of this compound is currently unknown.[6]

Donepezil Metabolism and the Formation of this compound

The biotransformation of donepezil is a multi-step process involving several enzymatic reactions. The primary pathways include O-demethylation, hydroxylation, N-oxidation, and N-dealkylation.[4] this compound is formed through the O-demethylation of the methoxy group at the 5-position of the donepezil molecule. This reaction is catalyzed by CYP enzymes, with CYP3A4 playing a significant role.

The interplay between CYP2D6 and CYP3A4 in donepezil metabolism is a key factor influencing the metabolic profile, including the formation of this compound. Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in drug clearance and metabolite concentrations.

Donepezil_Metabolism Donepezil Donepezil Metabolite_5OD This compound Donepezil->Metabolite_5OD CYP3A4 / CYP2D6 (O-demethylation) Metabolite_6OD 6-O-Desmethyl Donepezil (Active) Donepezil->Metabolite_6OD CYP2D6 / CYP3A4 (O-demethylation) Metabolite_DNO Donepezil-N-Oxide (Active) Donepezil->Metabolite_DNO CYP3A4 / CYP2D6 (N-oxidation) Other_Metabolites Other Metabolites Donepezil->Other_Metabolites Hydroxylation, N-dealkylation Excretion Excretion Metabolite_5OD->Excretion Glucuronidation Metabolite_6OD->Excretion Glucuronidation Metabolite_DNO->Excretion Other_Metabolites->Excretion

Fig. 1: Simplified metabolic pathway of Donepezil.

Quantitative Data on Donepezil and its Metabolites

The plasma concentrations of donepezil and its metabolites can vary significantly among individuals. This variability underscores the potential utility of therapeutic drug monitoring to optimize treatment. The following tables summarize the available quantitative data from clinical studies.

Table 1: Pharmacokinetic Parameters of Donepezil in Healthy Adults

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)3 - 4 hours[7]
Bioavailability100%[7]
Volume of Distribution (Vd)12 - 16 L/kg[8]
Plasma Protein Binding~96%[8]
Elimination Half-life (t½)~70 hours[8]
Apparent Plasma Clearance (Cl/F)0.13 - 0.19 L/hr/kg[8]

Table 2: Plasma Concentrations of Donepezil and its Metabolites in Alzheimer's Disease Patients (10 mg/day dose)

CompoundConcentration Range (ng/mL)Reference
Donepezil10 - 106[6]
This compound0.07 - 2.8[6]
6-O-Desmethyl Donepezil1.2 - 36[6]
Donepezil-N-Oxide0.5 - 45.4[6]

Experimental Protocols for Quantification

Accurate and reliable quantification of donepezil and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

HPLC Method for Simultaneous Quantification

This protocol is adapted from a validated method for the simultaneous determination of donepezil, this compound, 6-O-desmethyl donepezil, and donepezil-N-oxide in human plasma.[6]

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add an internal standard (e.g., disopyramide).

  • Alkalinize the sample with 100 µL of 1 M NaOH.

  • Add 5 mL of an extraction solvent mixture (n-hexane:dichloromethane:ethyl acetate, 45:40:15 v/v/v).

  • Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4.1.2. Chromatographic Conditions

  • Column: X-Terra RP8 (or equivalent)

  • Mobile Phase: Acetonitrile : 1% Acetic Acid (85:15 v/v)

  • Flow Rate: 1 mL/min

  • Injection Volume: 50 µL

  • Detection: Photometric and fluorimetric detectors in tandem.

HPLC_Workflow Start Plasma Sample Step1 Add Internal Standard & Alkalinize Start->Step1 Step2 Liquid-Liquid Extraction (n-hexane:dichloromethane:ethyl acetate) Step1->Step2 Step3 Evaporation to Dryness Step2->Step3 Step4 Reconstitution in Mobile Phase Step3->Step4 Step5 HPLC Injection Step4->Step5 Step6 Chromatographic Separation (RP8 Column) Step5->Step6 Step7 Detection (Photometric & Fluorimetric) Step6->Step7 End Data Analysis Step7->End

Fig. 2: Workflow for HPLC analysis of Donepezil and its metabolites.
LC-MS/MS Method for Enhanced Sensitivity and Selectivity

For higher sensitivity and specificity, LC-MS/MS is the preferred method. This protocol is based on a validated method for the quantification of donepezil and 6-O-desmethyl donepezil, which can be adapted for this compound.

4.2.1. Sample Preparation (Solid-Phase Extraction)

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB) with methanol followed by water.

  • Load 500 µL of plasma (pre-treated with an internal standard) onto the cartridge.

  • Wash the cartridge with water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4.2.2. LC-MS/MS Conditions

  • LC Column: Waters Novapak C18 (or equivalent)

  • Mobile Phase: Acetonitrile and ammonium formate buffer (isocratic or gradient elution)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Signaling Pathways and Potential Mechanisms of Action

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase. However, research suggests that it may also exert its effects through other signaling pathways.

Cholinergic Signaling Pathway

By inhibiting acetylcholinesterase, donepezil increases the synaptic concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This is believed to be the main driver of its cognitive-enhancing effects.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Donepezil Donepezil Donepezil->AChE Inhibits Signal_Transduction Signal Transduction AChR->Signal_Transduction Response Neuronal Response Signal_Transduction->Response

Fig. 3: Donepezil's effect on the Cholinergic Signaling Pathway.
Modulation of NMDA Receptor Signaling

Emerging evidence suggests that donepezil may also modulate N-methyl-D-aspartate (NMDA) receptor signaling, which is involved in synaptic plasticity and is implicated in the pathophysiology of Alzheimer's disease. Donepezil has been shown to protect against glutamate-induced excitotoxicity, potentially through the downregulation of NMDA receptors.

This compound as a Potential Biomarker: Current Status and Future Directions

The concept of using drug metabolites as biomarkers for therapeutic drug monitoring is well-established for many medications. In the context of donepezil therapy, the focus has primarily been on the parent drug concentration and its ratio to the active metabolite, 6-O-desmethyl donepezil.

The potential of this compound as a biomarker is currently speculative due to the following knowledge gaps:

  • Unknown Pharmacological Activity: The in vivo activity of this compound has not been determined. It is unclear whether it contributes to the therapeutic effect, has off-target effects, or is merely an inactive byproduct of metabolism.

  • Limited Pharmacokinetic Data: There is a lack of specific pharmacokinetic data for this compound, such as its half-life and clearance.

  • No Correlation Studies: To date, no published studies have specifically investigated the correlation between plasma concentrations of this compound and clinical outcomes (efficacy or adverse effects) in patients treated with donepezil.

Despite these limitations, the routine measurement of this compound alongside donepezil and other metabolites could provide a more complete picture of an individual's metabolic phenotype. This information could be particularly valuable in patients with unexpected responses to treatment or those experiencing adverse effects.

Future research should focus on:

  • Determining the in vitro and in vivo pharmacological activity of this compound.

  • Conducting comprehensive pharmacokinetic studies to characterize its disposition.

  • Performing clinical studies to investigate the correlation between this compound concentrations and therapeutic response and adverse events.

Conclusion

This compound is a significant metabolite of donepezil, the formation of which is influenced by the activity of key drug-metabolizing enzymes. While its role as a direct contributor to the therapeutic or adverse effects of donepezil remains unknown, its quantification provides a more detailed understanding of an individual's metabolic profile. The analytical methods for its measurement are well-established and robust. Although there is currently insufficient evidence to recommend the use of this compound as a standalone biomarker for donepezil therapy, its inclusion in a broader therapeutic drug monitoring panel that includes the parent drug and other active metabolites holds promise for personalizing treatment and improving outcomes for patients with Alzheimer's disease. Further research is imperative to unlock the full potential of this and other donepezil metabolites in guiding clinical practice.

References

In-Depth Technical Guide: hERG Channel Inhibition by 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive metabolism, yielding several derivatives. Among these, 5-O-desmethyl donepezil (5-ODD) has been identified as an active metabolite. A critical aspect of the safety profile of any drug and its metabolites is the potential for off-target effects, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, a condition that increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes. This technical guide provides a comprehensive overview of the current understanding of hERG channel inhibition by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of hERG Channel Inhibition

The inhibitory potential of this compound on the hERG channel has been quantified and compared with its parent compound, donepezil, and another major metabolite, 6-O-desmethyl donepezil (6-ODD). The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 (μM) for hERG InhibitionReference(s)
This compound 1.5 [1][2][3]
Donepezil1.3[1][3]
6-O-Desmethyl Donepezil1.0[1][3]

Data Interpretation: The IC50 value of 1.5 μM for this compound indicates its potential to inhibit the hERG channel.[1][2][3] This inhibitory potency is comparable to that of the parent drug, donepezil (IC50 = 1.3 μM), and the fellow metabolite, 6-O-desmethyl donepezil (IC50 = 1.0 μM).[1][3] These findings underscore the importance of considering the cardiac safety profile of donepezil's metabolites in addition to the parent compound during drug development and clinical use.

Experimental Protocols

The primary experimental technique used to assess the inhibitory effect of this compound on the hERG channel is the whole-cell patch-clamp technique .[1][3] This electrophysiological method allows for the direct measurement of ion channel currents in living cells.

Cell Line and Culture
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are a commonly used model system for these assays.[4][5]

  • Culture Conditions: Cells are typically cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., Geneticin) to maintain the expression of the hERG channel.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

This section outlines a representative protocol for assessing hERG channel inhibition by this compound.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.[6][7]

  • Intracellular (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5.374 CaCl2, 1.75 MgCl2, 4 Na2ATP. The pH is adjusted to 7.2 with KOH.[7][8]

Recording Procedure:

  • Cell Preparation: HEK293-hERG cells are plated on glass coverslips for recording.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (≥1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves:

    • A holding potential of -80 mV.

    • A depolarizing step to a positive potential (e.g., +20 mV to +50 mV) to activate and then inactivate the hERG channels.

    • A repolarizing step to a negative potential (e.g., -50 mV) to elicit a large "tail current" as the channels recover from inactivation and pass through the open state before closing. The amplitude of this tail current is measured to quantify hERG channel activity.[7][9]

  • Drug Application: After obtaining a stable baseline recording of hERG currents, this compound is applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition and Analysis: The hERG tail currents are recorded before and after the application of the compound. The percentage of current inhibition at each concentration is calculated and plotted to generate a concentration-response curve, from which the IC50 value is determined using the Hill equation.[1]

Visualizations

Experimental Workflow for hERG Inhibition Assay

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_drug_app Compound Application & Data Acquisition cluster_analysis Data Analysis cell_culture HEK293-hERG Cell Culture cell_plating Plating on Coverslips cell_culture->cell_plating giga_seal Giga-seal Formation cell_plating->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol record_baseline Record Baseline hERG Current voltage_protocol->record_baseline apply_compound Apply this compound record_baseline->apply_compound record_inhibition Record Inhibited hERG Current apply_compound->record_inhibition calc_inhibition Calculate % Inhibition record_inhibition->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response calc_ic50 Determine IC50 Value dose_response->calc_ic50

Caption: Workflow of a whole-cell patch-clamp experiment.

Proposed Mechanism of Direct hERG Channel Block

The parent compound, donepezil, is known to inhibit hERG channels by directly binding to the open and/or inactivated states of the channel.[1][3][10] It is highly probable that this compound shares this mechanism of direct channel pore blockade.

hERG_inhibition_mechanism cluster_channel_states hERG Channel States cluster_drug_interaction Drug Interaction cluster_blocked_states Blocked States Closed Closed State Open Open State Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Open_Blocked Open-Blocked Open->Open_Blocked Inactivated->Closed Deactivation Inactivated_Blocked Inactivated-Blocked Inactivated->Inactivated_Blocked Compound 5-O-Desmethyl Donepezil Compound->Open Binds to Compound->Inactivated Binds to

Caption: Proposed direct block of hERG channel by 5-ODD.

Conclusion

The available data indicate that this compound is an inhibitor of the hERG potassium channel with a potency comparable to its parent drug, donepezil. This inhibition is likely mediated by a direct block of the channel pore, preferentially in the open and inactivated states. For drug development professionals, these findings highlight the necessity of evaluating the cardiac safety of major metabolites, as they can contribute significantly to the overall risk profile of a drug. Researchers and scientists are encouraged to conduct further studies to elucidate the precise molecular interactions between this compound and the hERG channel, which could inform the design of safer medications for neurodegenerative diseases.

References

Navigating the Physicochemical Landscape of 5-O-Desmethyl Donepezil: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Desmethyl donepezil is a primary active metabolite of donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its accurate quantification in biological matrices, the development of analytical methods, and the assessment of its potential toxicological or pharmacological contributions. This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented by detailed experimental protocols and visual workflows to aid researchers in this field. While quantitative data for this specific metabolite remains limited in publicly accessible literature, this guide collates related information from studies on its parent compound, donepezil, to offer valuable insights and a framework for further investigation.

Introduction

Donepezil undergoes extensive metabolism in the body, primarily through cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to several metabolites. Among these, this compound is a significant human metabolite formed via O-demethylation. The characterization of its solubility and stability is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies, enabling a deeper understanding of its disposition and potential for accumulation. This guide serves as a technical resource, summarizing the current knowledge and providing practical methodologies for researchers.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in peer-reviewed publications. However, qualitative descriptions and information from chemical suppliers provide a foundational understanding. The following table summarizes the available qualitative solubility information. For comparative context, quantitative data for the parent compound, donepezil hydrochloride, is also included where available.

Table 1: Qualitative and Comparative Solubility Data

Solvent/SystemThis compound (Qualitative)Donepezil Hydrochloride (Quantitative)
Organic Solvents
ChloroformSlightly soluble[1]Freely soluble[2]
Dimethyl Sulfoxide (DMSO)Slightly soluble; may dissolve[1][3]-
EthanolMay dissolve[3]Sparingly soluble[2]
Methanol-Freely soluble (used as a co-solvent in degradation studies)[4]
Ethyl AcetateSlightly soluble (heated)[1]Very slightly soluble[2]
n-Hexane-Insoluble[2]
Acetonitrile-Slightly soluble[2]
Aqueous Solvents
WaterMay dissolve[3]Freely soluble[2]
Glacial Acetic Acid-Sparingly soluble[2]

Note: "Slightly soluble," "sparingly soluble," and "freely soluble" are qualitative terms based on USP definitions. Quantitative data for this compound is needed for a precise understanding.

Stability Profile and Degradation Pathways

Donepezil has been shown to be susceptible to degradation under alkaline, oxidative, and thermal stress conditions, while it is relatively stable under acidic and photolytic conditions[4][5][6][7][8]. The primary degradation pathways identified for donepezil include hydrolysis and oxidation. Given the structural similarity, it is plausible that this compound would exhibit a comparable stability profile. The presence of the free phenolic hydroxyl group in this compound might, however, render it more susceptible to oxidation compared to the parent drug.

Table 2: Summary of Forced Degradation Studies on Donepezil

Stress ConditionObservations for DonepezilPotential Implications for this compound
Acidic Hydrolysis (e.g., 0.1N - 1N HCl) Generally stable, with only minor degradation observed after prolonged exposure (e.g., ~8% degradation after 48 hours in 0.1N HCl)[4][7].Likely to be relatively stable under acidic conditions.
Alkaline Hydrolysis (e.g., 0.1N - 1N NaOH) Significant degradation is observed, with the rate increasing with the concentration of the base and temperature[4][7].Expected to be labile in alkaline solutions.
Oxidative Degradation (e.g., H₂O₂) Susceptible to oxidation, with significant degradation observed[4][8].The free hydroxyl group may increase susceptibility to oxidation.
Thermal Degradation (e.g., 60°C) Unstable at elevated temperatures, with significant degradation reported[4].Likely to be sensitive to heat.
Photodegradation (e.g., UV or sunlight exposure) Generally stable when exposed to light in the solid state[4].May exhibit similar photostability, but testing is required.

Experimental Protocols

The following sections provide detailed, adaptable protocols for determining the solubility and stability of this compound. These are based on established scientific guidelines, including those from the International Council for Harmonisation (ICH).

Protocol for Equilibrium Solubility Determination

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound reference standard

  • Solvents: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol, acetonitrile, DMSO.

  • Shake-flask apparatus or orbital shaker with temperature control.

  • Centrifuge.

  • Validated analytical method for quantification (e.g., HPLC-UV or LC-MS/MS).

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After each time point, withdraw an aliquot of the suspension.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Dilute the supernatant appropriately and quantify the concentration of dissolved this compound using a validated analytical method.

  • Equilibrium is confirmed when the concentration of the analyte in solution remains constant over consecutive time points.

Protocol for Stability-Indicating Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines to assess the intrinsic stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard.

  • Reagents for stress conditions: HCl, NaOH, H₂O₂.

  • Solvents for sample preparation (e.g., methanol, acetonitrile, water).

  • Temperature- and humidity-controlled chambers.

  • Photostability chamber.

  • Validated stability-indicating HPLC or UPLC method with a detector capable of ensuring peak purity (e.g., photodiode array detector).

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1N HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Treat the drug solution with 0.1N NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 60°C) for a defined period.

    • Photodegradation: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time intervals, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating analytical method.

  • Data Evaluation:

    • Determine the percentage of remaining this compound.

    • Assess peak purity to ensure the analyte peak is not co-eluting with any degradation products.

    • Identify and characterize any significant degradation products, if possible, using techniques like LC-MS.

Visualizations

Donepezil Metabolic Pathway

The following diagram illustrates the metabolic conversion of donepezil to its 5-O-desmethyl metabolite.

Donepezil Donepezil Metabolite This compound Donepezil->Metabolite Metabolism Enzyme CYP2D6 / CYP3A4 (O-demethylation) Enzyme->Donepezil

Caption: Metabolic pathway of Donepezil to this compound.

Experimental Workflow for Solubility Determination

This workflow outlines the key steps in determining the equilibrium solubility of the compound.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess 5-O-Desmethyl Donepezil to solvent B Agitate at constant temperature (24, 48, 72h) A->B C Sample and separate solid from liquid B->C D Quantify concentration in supernatant (HPLC/LC-MS) C->D E Determine Equilibrium Solubility D->E

Caption: Workflow for equilibrium solubility determination.

Experimental Workflow for Forced Degradation Study

This diagram details the process of conducting a forced degradation study to assess stability.

cluster_stress Stress Application cluster_sampling Sampling & Analysis cluster_evaluation Data Evaluation A Prepare 5-O-Desmethyl Donepezil solution B Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Withdraw samples at time intervals B->C D Analyze via stability-indicating method (e.g., HPLC-PDA) C->D E Quantify remaining drug and assess peak purity D->E F Identify degradation products (LC-MS) D->F

Caption: Workflow for a forced degradation stability study.

Conclusion

The solubility and stability of this compound are crucial parameters that influence its behavior in biological systems and analytical settings. While direct quantitative data remains scarce, the information available for the parent drug, donepezil, provides a valuable starting point for predicting its physicochemical properties. The experimental protocols and workflows presented in this guide offer a robust framework for researchers to generate the specific data required for their studies. Further research to definitively quantify the solubility and stability of this compound is warranted to enhance our understanding of this important metabolite.

References

Procuring and Characterizing 5-O-Desmethyl Donepezil Analytical Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the procurement and characterization of 5-O-Desmethyl Donepezil analytical standards. This compound is a primary metabolite of Donepezil, a widely used medication for the treatment of Alzheimer's disease. As such, high-purity analytical standards are crucial for various research and development activities, including pharmacokinetic studies, metabolism profiling, and quality control of pharmaceutical preparations.

Procurement of this compound Analytical Standards

The procurement of a reliable analytical standard is the foundational step for any accurate scientific investigation. Several reputable suppliers specialize in the provision of pharmaceutical reference standards.

Key Suppliers:

  • LGC Standards

  • MedChemExpress

  • Simson Pharma Limited

  • Amzeal Research

  • Veeprho

  • ChemicalBook

When selecting a supplier, it is imperative to request a Certificate of Analysis (CoA). The CoA is a critical document that provides detailed information about the identity, purity, and quality of the analytical standard.

Procurement Workflow:

The process of procuring an analytical standard typically follows a standardized workflow, from initial supplier identification to the final qualification of the standard for use in the laboratory.

ProcurementWorkflow cluster_procurement Procurement of Analytical Standard Identify Suppliers Identify Suppliers Request Quotations & CoAs Request Quotations & CoAs Identify Suppliers->Request Quotations & CoAs Initial Screening Supplier Evaluation Supplier Evaluation Request Quotations & CoAs->Supplier Evaluation Technical & Commercial Review Purchase Order Purchase Order Supplier Evaluation->Purchase Order Selection Receiving & Inspection Receiving & Inspection Purchase Order->Receiving & Inspection Shipment Standard Qualification Standard Qualification Receiving & Inspection->Standard Qualification Internal QC

Figure 1: A generalized workflow for the procurement of analytical standards.

Data Presentation of a Typical Analytical Standard

The quantitative data for a this compound analytical standard is summarized in the Certificate of Analysis. Below is a table representing typical data that should be expected.

ParameterTypical Specification
Chemical Name 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one
CAS Number 120013-57-2
Molecular Formula C₂₃H₂₇NO₃
Molecular Weight 365.47 g/mol
Purity (by HPLC) >95%[1]
Format Neat Solid
Storage Conditions -20°C[1]
Appearance White to Off-White Solid
Solubility Soluble in Methanol, DMSO

Experimental Protocols for Characterization

Upon receipt, it is good laboratory practice to perform in-house verification of the analytical standard. The following are representative experimental protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established procedures for the analysis of Donepezil and its metabolites in biological matrices.

Instrumentation:

  • HPLC system with UV or PDA detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer) in a gradient or isocratic elution. A typical starting point could be a ratio of 30:70 (v/v) Acetonitrile:Buffer.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 268 nm or 271 nm
Injection Volume 10 µL

Standard Preparation:

  • Accurately weigh a small amount of the this compound analytical standard.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare working standards at appropriate concentrations for analysis.

  • Filter the final solutions through a 0.45 µm syringe filter before injection.

Analytical Quality Control Workflow:

The following diagram illustrates a typical workflow for the quality control analysis of the procured analytical standard.

QCWorkflow cluster_qc Analytical Standard QC Workflow Standard Preparation Standard Preparation Sample Analysis (HPLC/LC-MS) Sample Analysis (HPLC/LC-MS) Standard Preparation->Sample Analysis (HPLC/LC-MS) Instrument Setup & Calibration Instrument Setup & Calibration Instrument Setup & Calibration->Sample Analysis (HPLC/LC-MS) Data Processing & Interpretation Data Processing & Interpretation Sample Analysis (HPLC/LC-MS)->Data Processing & Interpretation Comparison with CoA Comparison with CoA Data Processing & Interpretation->Comparison with CoA Release for Use Release for Use Comparison with CoA->Release for Use

Figure 2: A simplified workflow for the quality control of an analytical standard.
Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and structure of the analytical standard.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

Typical MS Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan and Product Ion Scan (for fragmentation analysis)
Expected [M+H]⁺ m/z 366.2
Key Fragmentation Ions Fragmentation of the parent ion can provide structural information. For instance, cleavage of the benzylic C-N bond is a common fragmentation pathway for such molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While detailed ¹H and ¹³C NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its chemical structure and comparison to Donepezil. NMR is the most definitive method for structural confirmation.

Sample Preparation:

  • Dissolve an appropriate amount of the standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Expected ¹H NMR Features:

  • Signals in the aromatic region corresponding to the protons on the indanone and benzyl rings.

  • A singlet for the methoxy group protons.

  • A singlet for the hydroxyl proton.

  • Aliphatic signals for the piperidine and indanone methylene and methine protons.

Expected ¹³C NMR Features:

  • A signal for the carbonyl carbon of the indanone.

  • Signals for the aromatic carbons.

  • A signal for the methoxy carbon.

  • Signals for the aliphatic carbons of the piperidine and indanone moieties.

Synthesis of this compound

Detailed, publicly available protocols for the chemical synthesis of this compound are scarce, as it is primarily a metabolite. However, a plausible synthetic route would involve the selective demethylation of Donepezil.

Potential Synthetic Pathway:

The synthesis of this compound would likely start from Donepezil. A key step would be the selective O-demethylation of the methoxy group at the 5-position of the indanone ring. This is a common transformation in medicinal chemistry.

SynthesisPathway Donepezil Donepezil Demethylation Selective O-Demethylation Donepezil->Demethylation Desmethyl_Donepezil This compound Demethylation->Desmethyl_Donepezil

Figure 3: A conceptual synthetic pathway for this compound.

Reagents for Demethylation:

Reagents commonly used for the selective demethylation of aryl methyl ethers include:

  • Boron tribromide (BBr₃)

  • Lewis acids in the presence of a nucleophile (e.g., AlCl₃ with ethanethiol)

  • Strong protic acids such as HBr

The reaction conditions would need to be carefully optimized to achieve selective demethylation at the 5-position without affecting other functional groups in the molecule. Following the reaction, purification would likely be carried out using column chromatography.

Conclusion

The procurement and proper characterization of this compound analytical standards are fundamental to the integrity of research and development in the pharmaceutical sciences. This guide provides a framework for sourcing high-quality standards, presenting their key data, and outlining the experimental protocols for their verification. By following these guidelines, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their analytical results.

References

Commercial Availability and Research Applications of 5-O-Desmethyl Donepezil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 5-O-Desmethyl Donepezil, a key metabolite of the Alzheimer's disease drug, Donepezil. It is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed information on sourcing the compound, its known biological activities, and relevant experimental protocols.

Introduction

This compound (CAS No. 120013-57-2) is a primary metabolite of Donepezil, formed by the O-demethylation of the parent compound.[1][2] While Donepezil is a well-established acetylcholinesterase inhibitor, its metabolites are also of significant interest to the scientific community for their potential biological activities and as reference standards in pharmacokinetic and metabolic studies.[3][4] This guide focuses on the commercial availability of this compound for research purposes and provides technical information to facilitate its use in a laboratory setting.

Commercial Availability

This compound is available from a number of specialized chemical suppliers that provide reference standards and research compounds. The following table summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCAS NumberPurityAvailable Quantities
LGC Standards This compound120013-57-2>95% (HPLC)[5]2.5 mg, 5 mg, 25 mg[5]
Simson Pharma Limited This compound120013-57-2Not specified; Certificate of Analysis provided[6]Inquire for details[6]
MedChemExpress This compound120013-57-2Not specified; Certificate of Analysis provided50 mg, 100 mg, 250 mg[7]
Veeprho Donepezil 5-O-Desmethyl Impurity120013-57-2Not specifiedInquire for details[8]
ChemicalBook This compound120013-57-2Not specifiedInquire for details from listed suppliers[1]

Biological Activity and Mechanism of Action

Research has shown that this compound is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with a reported IC50 of 1.5 μM.[7][9] The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval, a known risk factor for cardiac arrhythmias.[10][11] Therefore, understanding the interaction of Donepezil and its metabolites with the hERG channel is of significant importance in safety pharmacology.

Signaling Pathway: hERG Channel Inhibition

The following diagram illustrates the inhibitory effect of this compound on the hERG potassium channel, which is located in the cell membrane of cardiomyocytes.

hERG_inhibition cluster_membrane Cardiomyocyte Membrane cluster_extracellular hERG hERG K+ Channel K_ion_out K+ Efflux hERG->K_ion_out Repolarization K_ion_in K+ Metabolite 5-O-Desmethyl Donepezil Metabolite->hERG Inhibition (IC50 = 1.5 µM)

Inhibition of hERG potassium channel by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be performed to investigate the effects of this compound.

Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

This protocol is based on the methodology described for studying the effects of Donepezil and its metabolites on hERG channels.[9]

Objective: To measure the inhibitory effect of this compound on hERG potassium currents in a mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells).

Materials:

  • HEK-293 cells stably expressing hERG channels

  • This compound stock solution (e.g., 10 mM in DMSO)

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Culture HEK-293 cells expressing hERG channels under standard conditions. For experiments, plate the cells on glass coverslips at a suitable density to allow for the selection of single, healthy cells.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Current Recording:

    • Hold the membrane potential at -80 mV.

    • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1 second, followed by a repolarizing pulse to -50 mV for 2 seconds.

    • Record the tail current at -50 mV, which represents the hERG current.

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Allow the drug to equilibrate for several minutes before recording the current again using the same voltage protocol.

    • To determine the IC50, test a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).

  • Data Analysis:

    • Measure the peak tail current amplitude in the absence and presence of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Western Blot Analysis for hERG Channel Protein Expression

This protocol can be used to assess the effect of this compound on the expression of the hERG channel protein.[9]

Objective: To determine if this compound alters the total cellular expression of the hERG protein.

Materials:

  • HEK-293 cells expressing hERG channels

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibody against hERG

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture HEK-293-hERG cells and treat them with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-hERG antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the hERG protein levels to the loading control.

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the characterization of a compound's effect on an ion channel, such as the investigation of this compound's effect on the hERG channel.

experimental_workflow cluster_sourcing Compound Sourcing and Preparation cluster_functional_assay Functional Assay cluster_expression_assay Protein Expression Assay cluster_analysis Data Interpretation and Reporting A Identify Supplier (e.g., LGC Standards, MedChemExpress) B Procure this compound A->B C Prepare Stock Solution (e.g., 10 mM in DMSO) B->C D Whole-Cell Patch-Clamp C->D I Cell Treatment with Compound C->I E Record hERG Currents D->E F Apply Compound at Various Concentrations E->F G Measure Current Inhibition F->G H Determine IC50 G->H M Synthesize Functional and Expression Data H->M J Protein Extraction and Quantification I->J K Western Blot for hERG J->K L Densitometry and Analysis K->L L->M N Report Findings M->N

General workflow for investigating the effects of this compound.

Conclusion

This compound is commercially available from several reputable suppliers, making it accessible for research purposes. Its known activity as a hERG channel inhibitor warrants careful consideration in studies related to the safety and pharmacology of Donepezil and its metabolites. The experimental protocols and workflows provided in this guide offer a starting point for researchers to investigate the biological effects of this compound in a laboratory setting. As with any research chemical, it is imperative to consult the safety data sheet (SDS) provided by the supplier and to handle the compound with appropriate laboratory precautions.

References

Safety and Handling Guidelines for 5-O-Desmethyl Donepezil in the Laboratory: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-O-Desmethyl Donepezil, a primary metabolite of the acetylcholinesterase inhibitor Donepezil. Due to the limited availability of direct safety data for this metabolite, this document incorporates safety information for the parent compound, Donepezil Hydrochloride, as a primary reference for hazard assessment and handling procedures. Researchers should handle this compound with the same level of caution as its parent compound.

Compound Information

PropertyData
Chemical Name 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one
Synonyms Donepezil Impurity 28
CAS Number 120013-57-2[1]
Molecular Formula C₂₃H₂₇NO₃[1]
Molecular Weight 365.47 g/mol [1]
Appearance Solid (presumed)
Storage Temperature -20°C[1]

Hazard Identification and Toxicological Data

Primary Hazard: Acetylcholinesterase Inhibitor. Inhibition of acetylcholinesterase can lead to a cholinergic crisis, characterized by symptoms such as nausea, vomiting, salivation, sweating, bradycardia, hypotension, respiratory depression, and convulsions.[2]

Quantitative Data (from Donepezil Hydrochloride)

MetricValueSpeciesSource
Oral LD50 32.6 mg/kgRat[3][4]
Oral LD50 45.2 mg/kgMouse[5]
IV LD50 7.6 mg/kgRat[5]
IV LD50 3.7 mg/kgMouse[5]

GHS Hazard Statements (for Donepezil Hydrochloride)

CodeStatement
H301 Toxic if swallowed
H319 Causes serious eye irritation

Personal Protective Equipment (PPE) and Engineering Controls

A thorough risk assessment should be conducted before handling this compound. The following are minimum recommended safety measures:

Control MeasureSpecification
Engineering Controls Handle in a chemical fume hood to avoid inhalation of dust or aerosols. Ensure adequate ventilation in the laboratory.
Eye and Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
Respiratory Protection If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Safe Handling and Storage Procedures

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon receipt.

  • Open the package in a designated area, preferably within a chemical fume hood.

  • Verify that the container is properly labeled and sealed.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Weighing and Aliquoting:

  • Perform all weighing and aliquoting operations within a chemical fume hood to minimize dust exposure.

  • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

  • Prepare solutions in a fume hood.

Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Clean the spill area with a suitable decontaminating solution.

Waste Disposal:

  • Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Consult your institution's environmental health and safety department for specific disposal guidelines.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

General Workflow for Handling this compound

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Enter_Hood Work in Chemical Fume Hood Gather_PPE->Enter_Hood Weigh_Compound Weigh Compound Enter_Hood->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: General workflow for safely handling this compound in a laboratory setting.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is adapted from the Ellman method and is a common procedure to assess the inhibitory activity of compounds on acetylcholinesterase.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • Varying concentrations of this compound solution (or solvent control).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader at time zero.

    • Continue to measure the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Biological Hazard: Mechanism of Acetylcholinesterase Inhibition

This compound, like its parent compound, is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, which terminates the signal at cholinergic synapses.

G Mechanism of Acetylcholinesterase Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibition With this compound ACh_Release Acetylcholine (ACh) Released ACh_Receptor ACh Binds to Postsynaptic Receptor ACh_Release->ACh_Receptor Signal_Propagation Signal Propagation ACh_Receptor->Signal_Propagation AChE Acetylcholinesterase (AChE) Hydrolyzes ACh ACh_Receptor->AChE ACh unbinds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Blocked_AChE AChE is Inhibited Signal_Termination Signal Termination Choline_Acetate->Signal_Termination Inhibitor This compound Inhibitor->Blocked_AChE ACh_Accumulation ACh Accumulates in Synaptic Cleft Prolonged_Signaling Prolonged Cholinergic Signaling ACh_Accumulation->Prolonged_Signaling ACh_Release_Inhib Acetylcholine (ACh) Released ACh_Receptor_Inhib ACh Binds to Postsynaptic Receptor ACh_Release_Inhib->ACh_Receptor_Inhib ACh_Receptor_Inhib->ACh_Accumulation

Caption: The inhibitory effect of this compound on acetylcholinesterase, leading to prolonged cholinergic signaling.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of cholinergic receptors, which can cause the adverse effects associated with cholinergic crisis. Understanding this mechanism is crucial for appreciating the potential toxicity of this compound and the importance of strict adherence to safety protocols.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Determination of 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-O-Desmethyl Donepezil, a primary metabolite of Donepezil. The described protocol is applicable for the analysis of this compound in various matrices, such as plasma and culture medium, and is crucial for pharmacokinetic, metabolic, and drug interaction studies. This application note includes a comprehensive experimental protocol, method validation parameters, and data presentation to ensure reproducibility and accuracy in a research and development setting.

Introduction

Donepezil is a widely used medication for the treatment of Alzheimer's disease. Its metabolism in humans leads to several metabolites, including this compound. The accurate quantification of this metabolite is essential for understanding the complete pharmacokinetic profile of donepezil and its potential contribution to the therapeutic or toxicological effects. This application note details a robust HPLC method for the reliable determination of this compound.

Experimental Protocol

This protocol is a composite method based on established and validated procedures for the analysis of donepezil and its metabolites.[1][2][3]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Analytical Column: A reverse-phase C18 column (e.g., X-Terra RP8, Cadenza CD-C18) is recommended.[2][3] For enantioselective separation, a chiral column such as Chiralpak AD-H can be used.[1][4]

  • Reagents and Solvents: HPLC grade acetonitrile, methanol, water, acetic acid, n-hexane, dichloromethane, and ethyl acetate. Reference standards for this compound and an appropriate internal standard (e.g., Disopyramide) are required.[2]

Preparation of Solutions
  • Mobile Phase: A typical mobile phase for reverse-phase separation consists of a mixture of acetonitrile and an aqueous buffer (e.g., 1% acetic acid) in a ratio of approximately 85:15 (v/v).[2] The mobile phase should be filtered and degassed before use.

  • Standard Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., Disopyramide) in methanol. A working solution is then prepared by diluting the stock solution with the mobile phase.

Sample Preparation (Liquid-Liquid Extraction)

This procedure is suitable for plasma samples.[2][5]

  • To 1 mL of the plasma sample, add a known amount of the internal standard working solution.

  • Alkalinize the sample by adding a small volume of a suitable base (e.g., 1M NaOH).

  • Add 5 mL of an extraction solvent mixture, such as n-hexane/dichloromethane/ethyl acetate (45:40:15 v/v/v).[2]

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[2]

  • Inject a portion of the reconstituted sample (e.g., 50 µL) into the HPLC system.[2]

Chromatographic Conditions
  • Column: X-Terra RP8, 5 µm, 4.6 x 150 mm (or equivalent)

  • Mobile Phase: Acetonitrile : 1% Acetic Acid (85:15, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C

  • Injection Volume: 50 µL[2]

  • Detection:

    • Fluorescence Detector: Excitation at 270 nm, Emission at 320 nm (for higher sensitivity of this compound).[2]

    • UV Detector: 270 nm (if a fluorescence detector is not available).[1]

Data Presentation

The performance of the HPLC method for the determination of this compound is summarized in the table below, compiled from various validated methods.

ParameterThis compoundDonepezilNotesReference
Linearity Range (ng/mL) 100 - 5,000100 - 10,000Chiral HPLC-UV method in culture medium.[1][4]
10 - 10010 - 100RP-HPLC-Fluorescence/UV method in human plasma.[2]
0.2 - 400.5 - 100LC-MS/MS method in human plasma.[3]
Correlation Coefficient (r) ≥ 0.9977≥ 0.9985[1][4]
Limit of Quantification (LOQ) (ng/mL) 0.1 - 0.30.1 - 0.3For fluorescent compounds.[2]
Precision (%RSD / %CV) < 15%< 15%Within-day and between-day precision.[1][4]
3.2% - 12.6%3.2% - 12.6%Imprecision (coefficient of variation).[2]
Accuracy (%RE / % Mean Absolute Error) < 15%< 15%Relative error.[1][4]
1.3% - 13.3%1.3% - 13.3%Inaccuracy.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound using the described HPLC method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Liquid-Liquid Extraction) hplc_injection HPLC Injection sample_prep->hplc_injection std_prep Standard & QC Preparation std_prep->hplc_injection chrom_sep Chromatographic Separation hplc_injection->chrom_sep detection Detection (UV/Fluorescence) chrom_sep->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for HPLC analysis of this compound.

Method Validation Parameters

The logical relationship between the key validation parameters for an analytical method is depicted below.

validation_parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision robustness Robustness method_validation->robustness range_node Range linearity->range_node lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) precision->loq

References

Application Note: Quantification of 5-O-Desmethyl Donepezil in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 5-O-desmethyl donepezil, a metabolite of the Alzheimer's disease drug donepezil, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a robust sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for accurate analysis.

Introduction

Donepezil is a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. It is extensively metabolized in the liver, primarily by CYP450 isoenzymes, into several metabolites, including this compound.[1][2][3] Accurate measurement of this metabolite in human plasma is essential for understanding the complete metabolic profile and pharmacokinetic variability of donepezil. This application note provides a reliable LC-MS/MS method to achieve the required sensitivity and selectivity for the quantification of this compound in a complex biological matrix like human plasma.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of this compound and an appropriate internal standard (IS), such as a stable isotope-labeled analog of donepezil or a structurally similar compound, from human plasma.[2][4]

Protocol:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 50 ng/mL).

  • Pre-condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge three times with 1 mL of water, followed by 0.5 mL of a methanol-water mixture (10:90, v/v).

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column.

LC Conditions:

ParameterValue
Column Cadenza CD-C18, or equivalent
Mobile Phase Gradient elution with Acetonitrile and 5 mM Ammonium Formate (pH 5.0)
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

MS/MS Parameters:

ParameterThis compoundInternal Standard (Example: Donepezil analog)
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) 366.2 → 91.1394.2 → 91.1
Collision Energy (eV) Optimized for the specific instrumentOptimized for the specific instrument
Dwell Time (ms) 100100

Quantitative Data Summary

The following tables summarize the quantitative performance of the method for this compound.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.2 - 40≥ 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLLOQ0.2< 15< 1585 - 115
Low0.6< 15< 1585 - 115
Mid16< 15< 1585 - 115
High32< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compoundConsistent across QC levelsMinimal

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Ratio) data_acquisition->quantification results Generate Results (Concentration) quantification->results

Caption: LC-MS/MS workflow for this compound.

Signaling Pathway Diagram (Metabolic Pathway)

metabolic_pathway Donepezil Donepezil Metabolite_5OD This compound Donepezil->Metabolite_5OD CYP450 (O-demethylation) Metabolite_6OD 6-O-Desmethyl Donepezil Donepezil->Metabolite_6OD CYP450 (O-demethylation) Metabolite_NOxide Donepezil-N-Oxide Donepezil->Metabolite_NOxide CYP450 (N-oxidation)

Caption: Metabolic pathway of Donepezil.

Conclusion

The LC-MS/MS method described in this application note is suitable for the reliable quantification of this compound in human plasma. The protocol demonstrates good linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation. This method can be effectively applied to pharmacokinetic and metabolic studies of donepezil.

References

Application Notes: Development of a Validated Bioanalytical Method for 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-O-desmethyl donepezil is one of the major active metabolites of donepezil, a widely prescribed medication for the treatment of Alzheimer's disease.[1][2] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This document provides a detailed protocol for a validated bioanalytical method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is sensitive, selective, and robust, adhering to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[3][4]

Method Summary

This method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated bioanalytical method.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting Factor
This compoundHuman Plasma0.103 - 15.763[5][6]≥ 0.99[5][6]1/x²

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
This compoundLLOQ0.1< 15%± 15%< 15%± 15%
Low0.3< 15%± 15%< 15%± 15%
Medium7.5< 15%± 15%< 15%± 15%
High12.5< 15%± 15%< 15%± 15%
> LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error. Acceptance criteria based on FDA guidelines.

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Extraction Recovery (%)Matrix Effect (%CV)
This compoundLow> 60%[5][6]< 15%
High> 60%[5][6]< 15%
> Data represents typical performance and should be confirmed during method validation.

Table 4: Stability

Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation)
Bench-top4 hoursRoom Temperature± 15%
Freeze-thaw3 cycles-20°C to Room Temperature± 15%
Long-term211 days-15°C[5][6]± 15%
Post-preparative24 hours4°C (Autosampler)± 15%

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like galantamine[5][6])

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or ammonium formate)

  • Water (deionized, 18 MΩ·cm)

  • Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane[7][8][9])

  • Reconstitution solvent (e.g., mobile phase)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

  • Analytical Column: C18 reverse-phase column (e.g., XTerra RP, 150 x 4.6 mm, 5 µm[5][6])

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to create working standard solutions for the calibration curve and QC samples.

  • Spiking: Spike blank human plasma with the working standard solutions to achieve the desired concentrations for the calibration curve standards and QC samples. The final concentration of the organic solvent in the spiked plasma should be less than 5%.

Sample Preparation (Liquid-Liquid Extraction Protocol)
  • Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate:n-hexane, 30:70 v/v).[7][8][9]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 5: Chromatographic Conditions

ParameterCondition
ColumnXTerra RP C18 (150 x 4.6 mm, 5 µm)[5][6]
Mobile Phase A5 mM Ammonium Formate in Water (pH 5.0)[7][8][9]
Mobile Phase BAcetonitrile[7][8][9]
GradientIsocratic: 70:30 (A:B)[7][8][9]
Flow Rate0.6 mL/min[7][8][9]
Injection Volume10 µL
Column Temperature40°C
Run Time5 minutes

Table 6: Mass Spectrometric Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
This compoundm/z 366.4 → 91.3[5][6]
Internal Standard (Galantamine)m/z 288.1 → 213.0[5][6]
Dwell Time200 ms
Collision EnergyOptimized for each transition
Ion Source Temperature500°C
Method Validation

The bioanalytical method should be validated according to the current FDA and/or ICH M10 guidelines.[3][10][4] The validation should include the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve: Assess the linearity, range, and accuracy of the calibration curve over at least three independent runs.

  • Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision at a minimum of four QC levels (LLOQ, low, medium, and high).

  • Recovery: Evaluate the extraction recovery of the analyte and IS at low, medium, and high concentrations.

  • Matrix Effect: Assess the ion suppression or enhancement from the biological matrix using post-extraction spike experiments.

  • Stability: Evaluate the stability of the analyte in plasma under various storage and handling conditions as outlined in Table 4.

Diagrams

Donepezil_Metabolism Donepezil Donepezil Metabolite1 6-O-Desmethyl Donepezil (Active) Donepezil->Metabolite1 CYP2D6, CYP3A4 O-Demethylation Metabolite2 This compound (Analyte of Interest) Donepezil->Metabolite2 CYP3A4, CYP2D6 O-Demethylation Metabolite3 Donepezil-N-oxide (Active) Donepezil->Metabolite3 N-Oxidation Further_Metabolism Further Conjugation (e.g., Glucuronidation) Metabolite1->Further_Metabolism Metabolite2->Further_Metabolism

Caption: Metabolic pathway of Donepezil leading to the formation of this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Experimental workflow for the bioanalytical method of this compound.

References

Application Note: Solid-Phase Extraction of 5-O-Desmethyl Donepezil from Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 5-O-desmethyl donepezil, a primary metabolite of donepezil, from human urine samples. The described method is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on established methodologies for the extraction of donepezil and its metabolites from biological matrices.[1]

Introduction

Donepezil is a widely prescribed medication for the treatment of Alzheimer's disease.[2][3] The in-vivo metabolism of donepezil is extensive, leading to several metabolites, including this compound.[4][5][6] Accurate quantification of these metabolites in urine is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction is a preferred method for sample clean-up and concentration due to its high selectivity and ability to remove interfering endogenous matrix components.[1][7] This protocol provides a step-by-step guide for the extraction of this compound from urine using a mixed-mode cation exchange SPE sorbent.

Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., a stable isotope-labeled analog of donepezil or a structurally similar compound)

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide (5%)

  • Formic acid (or other acid for pH adjustment)

  • Deionized water

  • Urine collection containers

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

Experimental Protocol

3.1. Urine Sample Pre-treatment

  • Collect urine samples and store them at -20°C or lower until analysis.

  • Thaw urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at approximately 4000 x g for 10 minutes to pellet any particulate matter.

  • Take 1 mL of the supernatant and transfer it to a clean tube.

  • Add the internal standard to the urine sample.

  • Acidify the urine sample by adding a small volume of formic acid to adjust the pH to below 6. This step ensures that the analyte and internal standard are in a cationic state for optimal binding to the mixed-mode sorbent.

3.2. Solid-Phase Extraction Procedure

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to go dry.

  • Loading: Load the pre-treated urine sample (approximately 1 mL) onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M formic acid in deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar, neutral, and acidic interferences.

  • Elution: Elute the this compound and internal standard from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with a suitable modifier).

    • Vortex the reconstituted sample to ensure complete dissolution.

    • Transfer the sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes typical performance data for the SPE of donepezil and its metabolites from biological fluids, which can be expected to be similar for this compound in urine with this protocol.

ParameterDonepezil6-O-Desmethyl DonepezilExpected for this compound
Linear Range 0.10 - 50.0 ng/mL0.02 - 10.0 ng/mL0.05 - 20.0 ng/mL (estimated)
Recovery > 85%> 85%> 80%
Matrix Effect 92.2% to 103.8%Not specifiedMinimal expected
Intra-day Precision (%CV) < 7.5%< 7.5%< 10%
Inter-day Precision (%CV) < 7.5%< 7.5%< 10%
Lower Limit of Quantification (LLOQ) 0.10 ng/mL0.02 ng/mL~0.05 ng/mL (estimated)

Data adapted from studies on donepezil and its metabolites in plasma.[1][8]

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Urine Urine Sample (1 mL) Spike Spike with Internal Standard Urine->Spike Acidify Acidify with Formic Acid (pH < 6) Spike->Acidify Load Load Pre-treated Sample Acidify->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (0.1 M Formic Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for the solid-phase extraction of this compound from urine.

Conclusion

The solid-phase extraction protocol presented here provides an effective and reliable method for the isolation and concentration of this compound from human urine. This sample preparation procedure is crucial for minimizing matrix effects and achieving the sensitivity required for accurate quantification by LC-MS/MS in clinical and research settings.

References

Application Notes and Protocols for Liquid-Liquid Extraction of 5-O-Desmethyl Donepezil from Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase. Its metabolism in the liver, primarily through cytochrome P450 enzymes CYP3A4 and CYP2D6, results in several metabolites, including 5-O-desmethyl donepezil.[1][2][3] Understanding the distribution and concentration of this metabolite in brain tissue is crucial for comprehensive pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the extraction of this compound from brain tissue using liquid-liquid extraction (LLE), a robust and widely used technique for the separation of compounds based on their differential solubility in two immiscible liquid phases.[4] The presented protocol is foundational and may require optimization based on specific experimental conditions and analytical instrumentation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is critical for developing an effective LLE protocol.

PropertyValueReference
Molecular FormulaC₂₃H₂₇NO₃[5][6][7]
Molecular Weight365.47 g/mol [6][7]
LogP3.996[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count4[5]
pKa(Not explicitly found, but presence of a phenolic hydroxyl and a tertiary amine suggests it can be ionized at different pH values)
SolubilitySlightly soluble in Chloroform, DMSO, and Ethyl Acetate (with heating).[8]

Experimental Protocol: Liquid-Liquid Extraction of this compound from Brain Tissue

This protocol is adapted from established methodologies for extracting similar analytes from biological matrices.[4][9][10][11][12]

3.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., this compound-d5[5][13] or a structurally similar compound like icopezil[14][15])

  • Brain tissue (e.g., from rodent models)

  • Homogenization Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Extraction Solvent: A mixture of n-hexane and ethyl acetate (e.g., 70:30 v/v[4][10] or n-hexane/dichloromethane/ethyl acetate 45:40:15 v/v/v[9][12]) or methyl tert-butyl ether (MTBE)[14][15].

  • Alkalinizing Agent (e.g., 1 M Sodium Hydroxide)

  • Reconstitution Solvent (e.g., mobile phase for LC-MS/MS analysis, such as acetonitrile/water mixture)

  • High-purity water

  • Methanol

  • Centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

3.2. Sample Preparation: Brain Tissue Homogenization

  • Accurately weigh a portion of the brain tissue (e.g., 100 mg).

  • Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., 300 µL for 100 mg of tissue).

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant for the liquid-liquid extraction procedure.

3.3. Liquid-Liquid Extraction Procedure

  • Transfer a known volume of the brain tissue homogenate supernatant (e.g., 100 µL) to a clean centrifuge tube.

  • Spike the sample with the internal standard solution.

  • Alkalinize the sample by adding a small volume of 1 M NaOH to raise the pH above the pKa of the tertiary amine, ensuring the analyte is in its neutral, more organic-soluble form.

  • Add the extraction solvent (e.g., 1 mL of n-hexane:ethyl acetate mixture).

  • Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifuge the sample at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.[4]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in a suitable volume of reconstitution solvent (e.g., 100 µL).

  • Vortex briefly and transfer the sample to an autosampler vial for analysis by an appropriate analytical technique such as LC-MS/MS.

Analytical Method Validation Parameters (Example Data)

The following table summarizes typical validation parameters for the quantification of donepezil and its metabolites using LC-MS/MS, which would be applicable to this compound.

ParameterDonepezil6-O-Desmethyl DonepezilThis compoundReference
Linearity Range0.09 - 24.2 ng/mL0.03 - 8.13 ng/mL100 - 5,000 ng/mL[11][16]
LLOQ0.09 ng/mL0.03 ng/mL100 ng/mL[11][16]
Intra-day Precision (%CV)< 8%< 15%< 15%[4][16]
Inter-day Precision (%CV)< 8%< 15%< 15%[4][16]
Accuracy98.0% - 110.0%< 15% (relative error)< 15% (relative error)[4][16]
Recovery~60% (without pH modifier)Not specifiedNot specified[4]

Visualizations

Donepezil Metabolism Pathway

Donepezil_Metabolism Donepezil Donepezil Metabolite_5ODD This compound Donepezil->Metabolite_5ODD CYP3A4, CYP2D6 (O-Demethylation) Metabolite_6ODD 6-O-Desmethyl Donepezil Donepezil->Metabolite_6ODD CYP3A4, CYP2D6 (O-Demethylation) Other_Metabolites Other Metabolites (Hydroxylation, N-Oxidation, N-Dealkylation, Glucuronidation) Donepezil->Other_Metabolites CYP3A4, CYP2D6, UGTs

Caption: Metabolic pathway of Donepezil.

Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_SamplePrep Sample Preparation cluster_LLE Liquid-Liquid Extraction cluster_Analysis Sample Analysis BrainTissue Brain Tissue Sample Homogenization Homogenize in Buffer BrainTissue->Homogenization Centrifugation1 Centrifuge to Pellet Debris Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SpikeIS Spike with Internal Standard Supernatant->SpikeIS Alkalinize Alkalinize Sample (e.g., NaOH) SpikeIS->Alkalinize AddSolvent Add Extraction Solvent (e.g., Hexane:Ethyl Acetate) Alkalinize->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifugation2 Centrifuge to Separate Phases Vortex->Centrifugation2 CollectOrganic Collect Organic Layer Centrifugation2->CollectOrganic Evaporation Evaporate to Dryness CollectOrganic->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Analyze by LC-MS/MS Reconstitution->Analysis

Caption: Workflow for LLE of this compound.

References

Application Note: High-Resolution Mass Spectrometry for the Comprehensive Identification of Donepezil Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a reversible acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), has emerged as a powerful tool for the in-depth characterization of drug metabolites. This application note provides a detailed protocol for the identification and structural elucidation of Donepezil metabolites in biological matrices using LC-HRMS, supported by quantitative data and workflow visualizations.

Donepezil is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, as well as through glucuronidation.[1][2] The major metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation, followed by conjugation reactions.[1][2][3] This complex biotransformation landscape necessitates advanced analytical techniques for comprehensive metabolite profiling.

Experimental Protocols

This section details the methodologies for sample preparation, LC-HRMS analysis, and data processing for the identification of Donepezil metabolites.

Sample Preparation

The following protocols are adapted for different biological matrices.

a) Plasma Samples [4][5]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples briefly to ensure homogeneity.

  • To a 200 µL aliquot of plasma in a polypropylene tube, add 20 µL of an internal standard (IS) solution (e.g., Donepezil-D4, 10 µg/mL in 50% methanol).

  • Perform a liquid-liquid extraction by adding a mixture of hexane and ethyl acetate (70:30, v/v).

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

b) Urine, Feces, and Liver Homogenates [1]

  • Homogenization: Homogenize feces and liver samples with water (5x and 1.5x the sample volume, respectively).

  • Extraction:

    • To 200 µL of urine or 400 µL of fecal/liver homogenate, add twice the volume of a cold extraction solvent (e.g., acetonitrile:methanol, 1:1, v/v).

    • Vortex the mixture for 10 seconds.

    • Centrifuge at 12,700 × g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube for LC-HRMS analysis. For urine samples, normalization can be performed using the creatinine peak area.[1]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

The following are typical LC-HRMS parameters for the analysis of Donepezil and its metabolites.

ParameterSetting
LC System UPLC or equivalent system
Column Kinetex XB-C18 (100 × 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.2 mL/min
Gradient 0-12 min (10-35% B), 12-15 min (35-90% B), 15-15.1 min (90-10% B), 15.1-18 min (10% B)[1]
Injection Volume 3 µL[4]
Column Temperature 40°C
Mass Spectrometer Q-TOF or Orbitrap-based HRMS instrument
Ionization Mode Positive Electrospray Ionization (ESI+)
Data Acquisition Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
Mass Range m/z 100-1000
Resolution >20,000 FWHM
Collision Energy Ramped or fixed, optimized for fragmentation
Data Processing and Metabolite Identification
  • Data Conversion: Convert raw data files to an open format like .mzML.

  • Peak Picking and Alignment: Use software such as MZmine for peak detection, deconvolution, and alignment.[3]

  • Metabolite Identification:

    • Identify potential metabolites by comparing the retention times and accurate mass measurements with those of the parent drug and predicted metabolites.

    • Utilize tandem mass spectrometry (MS/MS) fragmentation patterns to elucidate the structures of the metabolites. The characteristic fragment ion of Donepezil at m/z 91.0545 corresponds to the benzylic carbocation.[1]

    • Molecular networking tools like GNPS can be employed to group structurally related compounds based on their MS/MS spectral similarity, aiding in the discovery of novel metabolites.[1][3]

Quantitative Data Summary

The following table summarizes the key metabolites of Donepezil identified using high-resolution mass spectrometry.

Metabolite IDNameBiotransformationFormulaMeasured m/z [M+H]⁺
M0Donepezil-C₂₄H₂₉NO₃380.2213
M1a6-O-desmethyldonepezilO-demethylationC₂₃H₂₇NO₃366.2064
M1b5-O-desmethyldonepezilO-demethylationC₂₃H₂₇NO₃366.2064
M2HydroxydonepezilHydroxylationC₂₄H₂₉NO₄396.2169
M4N-desbenzyldonepezilN-debenzylationC₁₇H₂₃NO₃290.1751
M5DidesmethyldonepezilDi-O-demethylationC₂₂H₂₅NO₃352.1907
M6Donepezil N-oxideN-oxidationC₂₄H₂₉NO₄396.2169
-Glucuronide ConjugateGlucuronidationC₃₀H₃₇NO₉556.2541
-Sulfate ConjugateSulfationC₂₄H₂₉NO₆S460.1788

Data compiled from multiple sources.[1][6]

Visualizations

Donepezil Metabolism Pathway

The following diagram illustrates the major metabolic pathways of Donepezil.

Donepezil_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Donepezil Donepezil M1 O-desmethyldonepezil Donepezil->M1 O-demethylation (CYP2D6/3A4) M2 Hydroxydonepezil Donepezil->M2 Hydroxylation (CYP2D6/3A4) M4 N-desbenzyldonepezil Donepezil->M4 N-debenzylation M6 Donepezil N-oxide Donepezil->M6 N-oxidation Glucuronide Glucuronide Conjugates M1->Glucuronide Glucuronidation Sulfate Sulfate Conjugates M1->Sulfate Sulfation M2->Glucuronide Glucuronidation

Caption: Major metabolic pathways of Donepezil.

Experimental Workflow for Donepezil Metabolite Identification

This diagram outlines the general workflow for identifying Donepezil metabolites from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Identification BiologicalSample Biological Sample (Plasma, Urine, Feces, Liver) Extraction Extraction (LLE or SPE) BiologicalSample->Extraction LC_HRMS LC-HRMS Analysis Extraction->LC_HRMS DataAcquisition Data Acquisition (Full Scan & MS/MS) LC_HRMS->DataAcquisition PeakDetection Peak Detection & Alignment DataAcquisition->PeakDetection MetaboliteID Metabolite Identification (Accurate Mass, Fragmentation) PeakDetection->MetaboliteID MolecularNetworking Molecular Networking (Optional) MetaboliteID->MolecularNetworking StructuralElucidation StructuralElucidation MetaboliteID->StructuralElucidation Structural Elucidation

References

Application Notes and Protocols for Evaluating the Activity of 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily acting as a reversible inhibitor of acetylcholinesterase (AChE)[1][2]. Its metabolism in humans leads to several derivatives, including 5-O-desmethyl donepezil[3]. While other metabolites of donepezil have been characterized as pharmacologically active, the specific biological activities of this compound remain largely uncharacterized[3]. These application notes provide a comprehensive suite of cell-based assays to elucidate the pharmacological profile of this compound.

The following protocols are designed to assess the activity of this compound in key areas relevant to neurodegenerative diseases: acetylcholinesterase inhibition, neuroprotection against amyloid-beta (Aβ) toxicity, modulation of oxidative stress, and impact on neuronal calcium signaling. The human neuroblastoma cell line, SH-SY5Y, is proposed as a primary in vitro model due to its extensive use in neurotoxicity and neurodegenerative disease research[4][5].

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the potential of this compound to inhibit acetylcholinesterase in a cellular context, a primary mechanism of action for donepezil[1][6]. The protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine[7][8].

Experimental Workflow: AChE Inhibition Assay

cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis c1 Seed SH-SY5Y cells in 96-well plate c2 Incubate for 24h c1->c2 t1 Add this compound (various concentrations) c2->t1 t2 Incubate for 1h t1->t2 a1 Add DTNB and Acetylthiocholine Iodide t2->a1 a2 Measure absorbance at 412 nm (kinetic read) a1->a2 d1 Calculate % inhibition a2->d1 d2 Determine IC50 value d1->d2 cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis c1 Seed SH-SY5Y cells in 96-well plate c2 Incubate for 24h c1->c2 t1 Pre-treat with this compound (various concentrations) for 2h c2->t1 t2 Add Aβ1-42 oligomers t1->t2 t3 Incubate for 24-48h t2->t3 a1 Add MTT reagent t3->a1 a2 Incubate for 4h a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Measure absorbance at 570 nm a3->a4 d1 Calculate % cell viability a4->d1 d2 Determine EC50 value d1->d2 cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis c1 Seed SH-SY5Y cells in 96-well plate c2 Incubate for 24h c1->c2 t1 Pre-treat with this compound (various concentrations) c2->t1 t2 Induce oxidative stress (e.g., H2O2) t1->t2 a1 Load cells with DCFH-DA t2->a1 a2 Incubate a1->a2 a3 Measure fluorescence (Ex/Em ~485/535 nm) a2->a3 d1 Calculate % reduction in ROS a3->d1 d2 Determine EC50 value d1->d2 cluster_prep Cell Preparation cluster_load Dye Loading cluster_image Imaging cluster_analysis Data Analysis c1 Seed SH-SY5Y cells on coverslips c2 Incubate for 24-48h c1->c2 l1 Load cells with Fluo-4 AM c2->l1 l2 Incubate l1->l2 i1 Acquire baseline fluorescence l2->i1 i2 Apply this compound i1->i2 i3 Record fluorescence changes i2->i3 i4 Apply stimulus (e.g., KCl) i3->i4 i5 Record fluorescence response i4->i5 d1 Analyze fluorescence intensity traces i5->d1 d2 Quantify changes in Ca2+ levels d1->d2 Donepezil Donepezil nAChR nAChR Donepezil->nAChR activates PI3K PI3K nAChR->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Bcl2 Bcl-2 Akt->Bcl2 activates Neuroprotection Neuroprotection Akt->Neuroprotection Apoptosis Apoptosis GSK3b->Apoptosis promotes Bcl2->Apoptosis inhibits Donepezil Donepezil a7nAChR α7 nAChR Donepezil->a7nAChR activates SrcKinase Src Family Kinase a7nAChR->SrcKinase activates NMDAR NMDA Receptor SrcKinase->NMDAR promotes internalization Neuroprotection Neuroprotection SrcKinase->Neuroprotection CaInflux Excessive Ca2+ Influx NMDAR->CaInflux mediates Excitotoxicity Excitotoxicity CaInflux->Excitotoxicity

References

Application Note: Optimal HPLC Column Selection for the Separation of Donepezil and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the successful separation of Donepezil and its major metabolites. Donepezil, a reversible acetylcholinesterase inhibitor, undergoes extensive metabolism, yielding a variety of compounds with differing polarities and chemical properties. The choice of an appropriate HPLC column is therefore critical for accurate quantification and metabolic profiling. This document outlines key considerations, experimental protocols, and data presentation to aid researchers in developing robust and efficient analytical methods.

Introduction

Donepezil is widely prescribed for the treatment of Alzheimer's disease.[1][2] Its metabolism in the liver, primarily by CYP3A4 and CYP2D6 enzymes, results in several metabolites.[1][3] The main metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and glucuronidation.[1][2][4] Key metabolites include 6-O-desmethyl Donepezil (M1), 5-O-desmethyl Donepezil (M2), and N-oxide Donepezil (M6), as well as their glucuronide conjugates (M11 and M12).[3][4][5] The successful separation and quantification of these metabolites alongside the parent drug are essential for pharmacokinetic, pharmacodynamic, and toxicology studies.

The diverse polarity range of Donepezil and its metabolites necessitates a careful and systematic approach to HPLC column selection. This note will explore the application of reversed-phase, hydrophilic interaction, and chiral chromatography for the comprehensive analysis of these compounds.

Metabolic Pathway of Donepezil

Understanding the metabolic fate of Donepezil is the first step in developing a suitable analytical method. The major biotransformation pathways are summarized in the diagram below.

Donepezil_Metabolism Donepezil Donepezil M1_M2 M1/M2 (6-O-desmethyl/ This compound) Donepezil->M1_M2 O-dealkylation & Hydroxylation (CYP3A4, CYP2D6) M6 M6 (N-oxide Donepezil) Donepezil->M6 N-oxidation M4 M4 (Hydrolysis product) Donepezil->M4 Hydrolysis M11_M12 M11/M12 (Glucuronides) M1_M2->M11_M12 Glucuronidation

Caption: Major metabolic pathways of Donepezil.

HPLC Column Selection Strategy

The selection of an appropriate HPLC column is dictated by the physicochemical properties of the analytes and the objective of the analysis. A logical workflow for this selection process is presented below.

Column_Selection_Workflow Start Define Analytical Goal Goal1 Routine analysis of Donepezil & non-polar metabolites (M1, M2) Start->Goal1 Goal2 Analysis of polar metabolites (M11, M12) & parent drug Start->Goal2 Goal3 Separation of Donepezil enantiomers Start->Goal3 Goal4 Impurity Profiling Start->Goal4 Column1 Reversed-Phase (RP) C18, C8, Phenyl Goal1->Column1 Column2 Hydrophilic Interaction Liquid Chromatography (HILIC) Goal2->Column2 Column3 Chiral Stationary Phase (CSP) Goal3->Column3 Column4 Reversed-Phase (RP) with high resolving power Goal4->Column4 MethodDev Method Development & Validation Column1->MethodDev Optimize mobile phase: Acetonitrile/Methanol with buffer (e.g., phosphate, formate) Column2->MethodDev Optimize mobile phase: High organic content with aqueous buffer Column3->MethodDev Optimize mobile phase: Hexane/Ethanol/Isopropanol with amine modifier Column4->MethodDev Optimize mobile phase: Gradient elution

Caption: Workflow for HPLC column selection for Donepezil analysis.

Reversed-Phase (RP) Chromatography

Reversed-phase HPLC is the most common technique for the analysis of Donepezil and its less polar metabolites. The non-polar stationary phase retains the analytes based on their hydrophobicity.

  • C18 (Octadecylsilane): This is the most widely used stationary phase due to its high hydrophobicity and retention of non-polar compounds. It provides excellent separation for Donepezil and its primary metabolites M1 and M2.[6][7][8][9]

  • C8 (Octylsilane): With a shorter alkyl chain, C8 columns offer less retention and can be advantageous for faster analysis times or for analytes that are too strongly retained on a C18 column.

  • Phenyl: Phenyl columns provide alternative selectivity due to π-π interactions with aromatic rings present in the Donepezil structure. This can be beneficial for resolving closely eluting peaks.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is ideal for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[10][11] This makes it a suitable choice for the analysis of the more polar glucuronide metabolites of Donepezil (M11 and M12).[3][4] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer.[6][12][13]

Chiral Chromatography

Donepezil is a racemic mixture, and its enantiomers may exhibit different pharmacological activities.[14] Chiral stationary phases (CSPs) are necessary for the separation of these enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly employed for this purpose.[14][15][16][17]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix.

  • Liquid-Liquid Extraction (LLE): A common method for extracting Donepezil and its metabolites from plasma.[6][18] A typical procedure involves extraction with a mixture of hexane and ethyl acetate.[6]

  • Solid-Phase Extraction (SPE): Offers cleaner extracts and can be automated for high-throughput analysis.[5]

Protocol for LLE from Human Plasma:

  • To 200 µL of plasma, add an internal standard.

  • Add 1 mL of an extraction solvent (e.g., hexane:ethyl acetate 70:30 v/v).[6]

  • Vortex for 3 minutes and centrifuge at 4000 rpm for 5 minutes.[6]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.[18]

HPLC Conditions

The following tables summarize typical HPLC conditions for the separation of Donepezil and its metabolites using different column types.

Table 1: Reversed-Phase HPLC Conditions

ParameterCondition 1Condition 2Condition 3
Column Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)[6]Unisol C18 (150 x 4.6 mm, 3 µm)[7]Agilent Eclipse Plus C18[9]
Mobile Phase A: 5% Acetic acid in 20 mM Ammonium Acetate; B: Acetonitrile (60:40 v/v)[6]Acetonitrile: Water (50:50 v/v)[7]Phosphate buffer (0.01M, pH 2.7): Methanol: Acetonitrile (50:30:20 v/v/v)[9]
Flow Rate 0.3 mL/min[6]1.0 mL/min1.0 mL/min
Detection MS/MS[6]UV at 268 nm[7]UV at 268 nm[9]
Application Quantification of Donepezil in human plasma[6]Assay of Donepezil in tablets[7]Quantification of Donepezil in tablets[9]

Table 2: HILIC Conditions

ParameterCondition
Column Atlantis HILIC Silica[12]
Mobile Phase Acetonitrile: 50 mM Ammonium formate (pH 4.0) (85:15 v/v)[12]
Flow Rate Not specified
Detection MS/MS[12]
Application Quantification of Donepezil in human plasma, suitable for polar metabolites.[12]

Table 3: Chiral HPLC Conditions

ParameterCondition 1Condition 2
Column Chiralcel-OJ-H[14][17]Chiralcel OD[15]
Mobile Phase Ethanol: n-hexane: triethylamine (20:80:0.3 v/v/v)[14][17]n-hexane: isopropanol: triethylamine (87:12.9:0.1 v/v/v)[15]
Flow Rate Not specifiedNot specified
Detection UV at 268 nm[14]UV at 268 nm[15]
Application Separation of S-(+)- and R-(-)-Donepezil enantiomers.[14][15][17]

Data Presentation and Interpretation

The performance of the selected HPLC column should be evaluated based on several parameters, which are best presented in a tabular format for easy comparison.

Table 4: Chromatographic Performance Parameters

ParameterC18 ColumnHILIC ColumnChiral Column
Retention Time (Donepezil) 4.4 min[7]-R-(-): 14.4 min, S-(+): 10.6 min[14]
Resolution (Critical Pair) > 2> 1.5> 1.5
Tailing Factor 0.8 - 1.20.8 - 1.50.9 - 1.3
Theoretical Plates > 2000> 1500> 1000

Conclusion

The optimal selection of an HPLC column is a critical step in the development of a robust and reliable method for the analysis of Donepezil and its metabolites. For routine analysis of the parent drug and its less polar metabolites, a C18 reversed-phase column is generally the preferred choice. For the challenging separation of polar, conjugated metabolites, a HILIC column offers significant advantages. When the stereospecific disposition of Donepezil is of interest, a chiral stationary phase is mandatory. By following the systematic approach and protocols outlined in this application note, researchers can confidently select the most appropriate HPLC column to achieve their analytical goals.

References

Application Note: Analysis of 5-O-Desmethyl Donepezil using Reversed-Phase Liquid Chromatography

Application Notes and Protocols for the Detection of 5-O-Desmethyl Donepezil by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of 5-O-Desmethyl Donepezil, a metabolite of the Alzheimer's disease drug Donepezil, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols and data are compiled from established methodologies to assist in the development and validation of bioanalytical assays.

Introduction

Donepezil is an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[1] It undergoes extensive metabolism in the liver, primarily by CYP3A4 and CYP2D6 enzymes, leading to the formation of several metabolites.[1][2] One of these is this compound (also referred to as M2).[3] Accurate and sensitive quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring. Tandem mass spectrometry coupled with liquid chromatography is the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[4]

I. Tandem Mass Spectrometry Parameters

The successful detection of this compound relies on the optimization of mass spectrometer settings. The following table summarizes the key parameters for the analysis, primarily conducted in the positive ion mode using multiple reaction monitoring (MRM).

ParameterValueReference
Ionization Mode Electrospray Positive Ionization (ESI+)[3]
Precursor Ion (Q1) m/z 366.2[3]
Product Ion (Q3) m/z 91.1[3]
Linearity Range 0.2–40 ng/mL[3]

Note: Instrument-specific parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve maximum sensitivity and specificity for this compound. For the parent drug, Donepezil, a collision energy of 40 eV and a declustering potential of 60 V have been reported.[5] These values can serve as a starting point for the optimization of the metabolite's parameters.

II. Experimental Protocols

A. Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and concentrating the analyte. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully employed.

Protocol 1: Solid-Phase Extraction (SPE) [3]

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge three times with 1 mL of water, followed by 0.5 mL of a methanol-water mixture (1:9, v/v).

  • Elution: Elute the analyte and internal standard (IS) with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [6]

  • Aliquoting: Transfer 200 µL of the plasma sample into a polypropylene tube.

  • Internal Standard Spiking: Add the internal standard to the sample.

  • Extraction: Add an appropriate extraction solvent (e.g., a mixture of hexane and ethyl acetate, 70:30, v/v) and vortex for 3 minutes.

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

B. Liquid Chromatography Conditions

Chromatographic separation is essential to resolve this compound from its isomers and other endogenous plasma components.

ParameterDescriptionReference
Column Cadenza CD-C18[3]
Mobile Phase Gradient elution is typically used. Specific gradients should be optimized based on the column and instrument. A common approach involves a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[3]
Flow Rate Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[7]
Injection Volume 3-10 µL[3][6]

III. Visualization of Donepezil's Mechanism of Action and Analytical Workflow

The following diagrams illustrate the metabolic pathway of Donepezil and the general workflow for its analysis.

Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate AChE->Choline_Acetate Increased_ACh Increased ACh Levels in Synaptic Cleft ACh->Increased_ACh

Caption: Mechanism of action of Donepezil.

Start Biological Sample (Plasma) SamplePrep Sample Preparation (SPE or LLE) Start->SamplePrep LC Liquid Chromatography (LC) Separation SamplePrep->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Acquisition and Quantification MS->Data Donepezil Donepezil Metabolites Metabolites Donepezil->Metabolites Hepatic Metabolism (CYP3A4, CYP2D6) M1 6-O-Desmethyl Donepezil (M1) Metabolites->M1 O-demethylation M2 This compound (M2) Metabolites->M2 O-demethylation M6 Donepezil N-oxide (M6) Metabolites->M6 N-oxidation

References

Application of a Validated LC-MS/MS Method for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices.[1][2] Its high sensitivity, selectivity, and speed make it an indispensable tool in drug discovery and development, particularly for pharmacokinetic (PK) studies.[3][4] Pharmacokinetics, the study of how an organism affects a drug, involves the characterization of its absorption, distribution, metabolism, and excretion (ADME).[3][5] Accurate and reliable bioanalytical methods are crucial for generating the high-quality data needed to understand a drug's PK profile and make informed decisions in the drug development process.[6]

These application notes provide a comprehensive overview and detailed protocols for the application of a validated LC-MS/MS method in pharmacokinetic studies. The content is designed to guide researchers, scientists, and drug development professionals through the key stages of a typical PK study, from sample preparation to data analysis, while adhering to regulatory guidelines.

I. General Workflow for LC-MS/MS-Based Pharmacokinetic Studies

The overall process of conducting a pharmacokinetic study using LC-MS/MS can be broken down into several key stages. Each stage requires careful planning and execution to ensure the generation of reliable and reproducible data.

Pharmacokinetic Study Workflow cluster_prestudy Pre-Study Phase cluster_instudy In-Life Phase cluster_poststudy Analytical Phase Method_Development Method Development & Validation Dosing Dosing of Subjects Method_Development->Dosing Sample_Collection Biological Sample Collection Dosing->Sample_Collection Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: Overall workflow of a typical LC-MS/MS-based pharmacokinetic study.

II. Bioanalytical Method Validation

Before analyzing study samples, the LC-MS/MS method must be rigorously validated to ensure its reliability, accuracy, and consistency.[6] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide detailed guidelines for bioanalytical method validation.[6][7][8][9][10] The key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity & Specificity The ability to differentiate and quantify the analyte from other components in the matrix, including metabolites, endogenous substances, and concomitant medications.[6][9][11]Interfering peaks should be <20% of the analyte response at the Lower Limit of Quantitation (LLOQ) and <5% of the internal standard (IS) response.[7][8]
Accuracy & Precision Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements.[6][9][11]Within ±15% of the nominal value (±20% at LLOQ) for accuracy. Precision (CV%) should not exceed 15% (20% at LLOQ).[9]
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.[9]A minimum of a blank, a zero, and six non-zero standards. The correlation coefficient (r²) should be consistently ≥0.99.[9]
Lower Limit of Quantitation (LLOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[9]Signal-to-noise ratio >5. Accuracy within ±20% and precision ≤20%.
Matrix Effect The alteration of analyte response due to co-eluting, undetected matrix components.[7][10]The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15% across at least six different lots of matrix.[7]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[6]Mean concentration at each stability time point should be within ±15% of the nominal concentration.
Carryover The appearance of an analyte in a sample from a preceding sample.Analyte response in a blank sample following a high concentration sample should be ≤20% of the LLOQ and ≤5% for the internal standard.[7]

III. Experimental Protocols

A. Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for LC-MS/MS analysis.[12][13][14] The choice of method depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired sensitivity.[15]

1. Protein Precipitation (PPT)

This is a simple and rapid method suitable for high-throughput screening.[12][13] It is often used for plasma and serum samples.[12]

  • Protocol:

    • To 100 µL of plasma/serum sample in a microcentrifuge tube, add a precipitating agent (e.g., 300 µL of acetonitrile or methanol containing the internal standard).[13]

    • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[13][16]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen, if necessary, to concentrate the sample.

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Protein Precipitation Workflow Plasma_Sample Plasma Sample + IS Add_Solvent Add Precipitating Solvent (e.g., Acetonitrile) Plasma_Sample->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate_Reconstitute Evaporate & Reconstitute Supernatant_Transfer->Evaporate_Reconstitute LC_MS_Injection Inject into LC-MS/MS Evaporate_Reconstitute->LC_MS_Injection

Caption: Workflow for the Protein Precipitation (PPT) sample preparation method.

2. Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[12][15] It is a more selective technique than PPT and can produce cleaner extracts.[15]

  • Protocol:

    • To a 200 µL plasma sample, add the internal standard.

    • Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) in a 3:1 ratio (solvent:sample).

    • Vortex or shake the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to separate the aqueous and organic layers.[12]

    • Carefully aspirate and transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that isolates analytes from a liquid sample using a solid stationary phase.[12] It can effectively purify and concentrate analytes while removing interfering compounds.[12]

  • Protocol:

    • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.

    • Equilibration: Pass an equilibration solvent (e.g., water or buffer) through the cartridge to prepare it for the sample.

    • Loading: Load the pre-treated plasma sample (often diluted) onto the cartridge.

    • Washing: Pass a wash solvent through the cartridge to remove interfering substances, while the analyte remains bound to the stationary phase.

    • Elution: Elute the analyte of interest from the cartridge using an appropriate elution solvent.

    • The eluate can then be evaporated and reconstituted before injection into the LC-MS/MS system.

Solid-Phase Extraction Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Impurities Load->Wash Elute 5. Elute Analyte Wash->Elute Analyze Analyze by LC-MS/MS Elute->Analyze

Caption: General steps involved in Solid-Phase Extraction (SPE).

B. LC-MS/MS Analysis
  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of small molecule drugs.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.[17]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: Usually 1-10 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is widely used for its applicability to a broad range of polar and semi-polar compounds.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantification due to its high selectivity and sensitivity.[18] In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored.[19]

    • Optimization: Compound-dependent parameters (e.g., declustering potential, collision energy) and source-dependent parameters (e.g., ion spray voltage, temperature) should be optimized for each analyte and internal standard to maximize signal intensity.[17]

IV. Data Presentation and Analysis

A. Quantitative Data Summary

The following table summarizes typical performance characteristics of validated LC-MS/MS methods for the quantification of various drugs in plasma, as reported in the literature.

DrugLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (CV%)Sample PrepReference
Bivalirudin1.251.25 - 500--PPT[20]
Clonidine0.10.05 - 2.50--PPT[16]
Carvedilol0.02---LLE[21]
4'-hydroxyphenyl carvedilol0.024---LLE[21]
Ribociclib2 - 252 - 200 / 25 - 500083.4 - >85-PPT[17]
Bavdeglutamide (ARV-110)0.5-Within acceptance criteriaWithin acceptance criteriaPPT
Vepdegestrant (ARV-471)0.5-Within acceptance criteriaWithin acceptance criteriaPPT

Note: Accuracy and Precision are generally reported to be within the FDA acceptance criteria of ±15% (±20% at LLOQ) and ≤15% CV (≤20% at LLOQ), respectively.

B. Pharmacokinetic Data Analysis

The concentration-time data obtained from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters. This is typically performed using specialized software (e.g., Phoenix WinNonlin).

PK_Data_Analysis Conc_Time_Data Plasma Concentration vs. Time Data (from LC-MS/MS) NCA Non-Compartmental Analysis (NCA) Conc_Time_Data->NCA Compartmental_Modeling Compartmental Modeling Conc_Time_Data->Compartmental_Modeling PK_Parameters Calculate PK Parameters NCA->PK_Parameters Compartmental_Modeling->PK_Parameters Cmax Cmax (Peak Concentration) PK_Parameters->Cmax Tmax Tmax (Time to Peak) PK_Parameters->Tmax AUC AUC (Area Under the Curve) PK_Parameters->AUC t1_2 t1/2 (Half-life) PK_Parameters->t1_2 CL CL (Clearance) PK_Parameters->CL Vd Vd (Volume of Distribution) PK_Parameters->Vd

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5-O-Desmethyl Donepezil.

Troubleshooting Guides and FAQs

Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, where co-eluting endogenous components from the matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[1][2][3] For this compound in plasma, the primary culprits are often phospholipids, salts, and other endogenous metabolites.[4][5]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][6]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[7] For this compound, a mixed-mode cation exchange SPE cartridge can be particularly effective at retaining the basic analyte while allowing for the removal of phospholipids and other interferences.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate this compound from the aqueous biological matrix into an organic solvent.[8][9][10] Optimization of the organic solvent and pH is crucial for efficient extraction.

    • Phospholipid Removal Plates/Cartridges: Specific sample preparation products are designed to selectively remove phospholipids, a major source of ion suppression in plasma samples.[4][11] These can be used as a standalone cleanup step or in conjunction with other techniques like protein precipitation.

  • Optimize Chromatographic Separation: If interfering components cannot be completely removed during sample preparation, modifying your LC method to chromatographically separate them from this compound is a viable strategy.[1][12]

    • Gradient Elution: Employ a gradient elution profile that provides better resolution between your analyte and the region where matrix components elute. A post-column infusion experiment can help identify the ion suppression zones in your chromatogram.[13][14]

    • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl or a biphenyl phase) that may offer different selectivity for this compound and the interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard as it will co-elute with the analyte and experience the same degree of ion suppression, thus providing accurate quantification.[12]

Q2: My results for this compound show high variability between different batches of plasma. What could be the cause and how do I address it?

A2: High variability between different lots of biological matrix is a strong indicator of inconsistent matrix effects. This can be due to differences in the endogenous composition of the plasma from different individuals or sources.

Troubleshooting Steps:

  • Matrix Effect Assessment: It is crucial to assess the matrix effect across multiple sources of blank matrix during method development and validation. This is typically done by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution.

  • Robust Sample Preparation: A more rigorous sample preparation method, such as a well-optimized SPE protocol, can help to minimize the lot-to-lot variability by more effectively removing the interfering components.[6]

  • Matrix-Matched Calibrators and Quality Controls: Preparing your calibration standards and quality control samples in the same biological matrix as your study samples can help to compensate for consistent matrix effects.[1] However, this may not fully account for lot-to-lot variability.

Q3: I performed a protein precipitation, but I'm still observing significant matrix effects for this compound. Why is this happening and what should I do next?

A3: Protein precipitation is a simple and common sample preparation technique, but it is often not sufficient to remove all interfering components, particularly phospholipids, from plasma samples. Phospholipids are a major cause of ion suppression and tend to remain in the supernatant after protein precipitation.[4]

Next Steps:

  • Implement a Phospholipid Removal Step: After protein precipitation, pass the supernatant through a phospholipid removal plate or cartridge.[4] This combination provides a more effective cleanup than protein precipitation alone.

  • Switch to a More Selective Sample Preparation Technique: Consider developing an SPE or LLE method. These techniques offer a higher degree of selectivity and are more effective at removing a broader range of matrix interferences.[6][7]

Experimental Protocols

1. Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Materials:

    • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

    • Human plasma

    • Methanol

    • Acetonitrile

    • Ammonium hydroxide

    • Formic acid

    • Water (LC-MS grade)

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Loading: Pre-treat 0.5 mL of human plasma with 0.5 mL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

    • Washing:

      • Wash 1: 1 mL of 2% formic acid in water.

      • Wash 2: 1 mL of methanol.

    • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application. A published method for donepezil and its active metabolite, 6-O-desmethyl donepezil, utilized a mixture of ethyl acetate and n-hexane.[8][10]

  • Materials:

    • Human plasma

    • Ethyl acetate

    • n-Hexane

    • Ammonium formate buffer (pH adjusted as needed)

    • Internal Standard solution

  • Procedure:

    • To 0.5 mL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.

    • Add 0.5 mL of the appropriate pH buffer to the plasma sample.

    • Add 3 mL of the extraction solvent (e.g., a 30:70 v/v mixture of ethyl acetate and n-hexane).[8][10]

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Representative Data on Matrix Effect and Recovery for LC-MS/MS Bioanalysis

Sample Preparation MethodAnalyteMatrix Factor (%)Recovery (%)Reference
Liquid-Liquid ExtractionDonepezil92.2 - 103.898.5 - 106.8[15][16]
Liquid-Liquid ExtractionDonepezil97.05 - 108.7890.86 - 95.99[17]
Solid-Phase ExtractionDonepezil & MetabolitesMinimal matrix effects reportedConsistent extraction recovery noted[18]
Protein PrecipitationDonepezil & Tadalafil97.05 - 108.78 (DPZ)90.86 - 95.99 (DPZ)[17]

Note: This table presents data for the parent drug Donepezil as specific quantitative data for this compound was not available in the initial search. These values are representative of what would be expected for a similar analyte and should be determined experimentally for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation is->ppt Choose One lle Liquid-Liquid Extraction is->lle Choose One spe Solid-Phase Extraction is->spe Choose One cleanup Phospholipid Removal ppt->cleanup evap Evaporation lle->evap spe->evap cleanup->evap recon Reconstitution evap->recon lcms LC-MS/MS Injection recon->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

ion_suppression cluster_source ESI Source droplet Charged Droplet matrix Matrix Component (e.g., Phospholipid) droplet->matrix Competition for Surface/Charge gas_phase_analyte Gas Phase Analyte Ion droplet->gas_phase_analyte Evaporation & Ionization analyte This compound analyte->droplet matrix->droplet ms gas_phase_analyte->ms

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

troubleshooting_tree start Ion Suppression or High Variability Observed? check_sp Review Sample Preparation start->check_sp is_ppt Using Protein Precipitation? check_sp->is_ppt add_cleanup Add Phospholipid Removal Step is_ppt->add_cleanup Yes use_spe_lle Switch to SPE or LLE is_ppt->use_spe_lle No check_chrom Optimize Chromatography add_cleanup->check_chrom use_spe_lle->check_chrom is_coelution Co-elution with Suppression Zone? check_chrom->is_coelution modify_gradient Modify Gradient or Change Column is_coelution->modify_gradient Yes use_sil_is Implement Stable Isotope-Labeled IS is_coelution->use_sil_is No modify_gradient->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Technical Support Center: Optimizing Liquid-Liquid Extraction of 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the liquid-liquid extraction (LLE) of 5-O-Desmethyl Donepezil from biological matrices. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to streamline your sample preparation workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common biological matrix for this compound extraction?

A1: Based on published literature, plasma is the most common biological matrix for the quantification of this compound and other Donepezil metabolites.[1][2][3]

Q2: Why is sample alkalinization necessary before extraction?

A2: Sample alkalinization is a critical step to ensure that this compound, which is a basic compound, is in its non-ionized form. This significantly increases its solubility in organic extraction solvents, thereby improving extraction efficiency.

Q3: Which organic solvent system is best for extracting this compound?

A3: Several solvent systems have been successfully used. A mixture of n-hexane, dichloromethane, and ethyl acetate (e.g., 45:40:15 v/v/v) is one documented method.[1][3] Other methods have utilized a mixture of ethyl acetate and n-hexane (e.g., 30:70 v/v) or pure methyl tert-butyl ether.[4][5] The choice of solvent will depend on the specific requirements of your analytical method and the other metabolites you may be targeting.

Q4: What are the typical recovery rates for this compound using LLE?

A4: While specific recovery data for this compound is not always detailed separately from the parent drug, a well-optimized LLE protocol for similar compounds can be expected to yield recovery rates in the range of 85-110%. For Donepezil itself, recovery rates of 98.5% to 106.8% have been reported using an optimized LLE method with methyl tert-butyl ether.[5]

Q5: Can I use LLE to extract other Donepezil metabolites simultaneously?

A5: Yes, LLE protocols are often designed to extract Donepezil and its major metabolites, including this compound, 6-O-Desmethyl Donepezil, and Donepezil-N-Oxide, in a single procedure.[1][2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Incomplete alkalinization of the sample.- Inappropriate choice of extraction solvent.- Insufficient mixing/vortexing time.- Suboptimal phase separation.- Ensure the pH of the aqueous sample is basic (typically > 9) before adding the organic solvent.- Test different solvent systems (e.g., vary the ratios of hexane, ethyl acetate, and dichloromethane).- Increase vortexing time to ensure thorough mixing of the aqueous and organic phases.- Centrifuge at a higher speed or for a longer duration to achieve a clear separation of layers.
Emulsion Formation at the Interface - High concentration of proteins or lipids in the sample.- Vigorous shaking or vortexing.- Add a small amount of saturated sodium chloride solution to the sample to "salt out" the analyte and break the emulsion.- Use a gentler mixing technique, such as gentle inversion instead of vigorous vortexing.- Centrifuge at a higher speed for a longer duration.
Interfering Peaks in Chromatogram - Co-extraction of endogenous matrix components.- Contamination from solvents or labware.- Optimize the extraction solvent to be more selective for the analyte.- Incorporate a back-extraction step: after the initial extraction, wash the organic phase with a basic aqueous solution to remove acidic and neutral interferences.- Use high-purity (e.g., HPLC or LC-MS grade) solvents and thoroughly clean all glassware.
Poor Reproducibility - Inconsistent sample pH.- Inaccurate pipetting of sample or solvents.- Variation in vortexing time or speed.- Use a calibrated pH meter to verify the pH of each sample before extraction.- Calibrate pipettes regularly.- Standardize the mixing procedure by using a vortex mixer with a set speed and time.

Experimental Protocols & Data

Protocol 1: LLE for Simultaneous Analysis of Donepezil and Metabolites in Plasma

This protocol is adapted from a method used for the simultaneous HPLC-based analysis of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide in human plasma.[1][3]

Materials:

  • Plasma sample

  • Internal Standard (e.g., Disopyramide)

  • Alkalinizing agent (e.g., 1M NaOH)

  • Extraction Solvent: n-hexane/dichloromethane/ethyl acetate (45:40:15 v/v/v)

  • Reconstitution Solvent: Acetonitrile/1% Acetic Acid (85:15 v/v)

  • Centrifuge tubes, vortex mixer, evaporator

Procedure:

  • Pipette 1 mL of plasma into a centrifuge tube.

  • Add the internal standard.

  • Alkalinize the sample by adding the alkalinizing agent.

  • Add 5 mL of the extraction solvent mixture.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solvent.

  • Vortex for 30 seconds.

  • Inject a suitable aliquot (e.g., 50 µL) into the HPLC system.

Quantitative Data from Literature

Table 1: LLE Conditions for Donepezil and its Metabolites

Analyte(s)MatrixExtraction SolventKey ParametersReference
Donepezil, this compound, 6-O-Desmethyl Donepezil, Donepezil-N-OxidePlasman-hexane/dichloromethane/ethyl acetate (45:40:15)Sample alkalinization before extraction.[1][3]
Donepezil, 6-O-Desmethyl DonepezilPlasmaEthyl acetate/n-hexane (30:70)-[4]
DonepezilRat PlasmaMethyl tert-butyl ether (MTBE)Optimized using Design of Experiments (DOE).[5][6]
Donepezil, this compound, 6-O-Desmethyl DonepezilCulture MediumEthyl acetateFor chiral HPLC analysis.[7][8]

Table 2: Performance Characteristics of Analytical Methods Post-LLE

Analyte(s)Analytical MethodLinearity RangeLimit of Quantitation (LOQ)Reference
Donepezil, this compound, 6-O-Desmethyl Donepezil, Donepezil-N-OxideHPLC10-100 ng/mL0.1-0.3 ng/mL (fluorescent compounds)[1][3]
Donepezil, 6-O-Desmethyl DonepezilLC-MS/MS0.09-24.2 ng/mL (Donepezil)0.03-8.13 ng/mL (6-O-desmethyl)-[4]
DonepezilLC-MS/MS0.5-1000 ng/mL0.5 ng/mL[5]
Donepezil, this compound, 6-O-Desmethyl Donepezil (enantiomers)Chiral HPLC100-10,000 ng/mL (Donepezil)100-5,000 ng/mL (metabolites)-[7][8]

Visualized Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Sample Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize Sample (pH>9) Add_IS->Alkalinize Add_Solvent Add Organic Solvent Alkalinize->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analysis Inject into HPLC/LC-MS Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow for this compound.

Troubleshooting_Tree Start Problem Encountered LowRecovery Low Analyte Recovery? Start->LowRecovery Emulsion Emulsion Formation? LowRecovery->Emulsion No CheckpH Verify Sample pH (>9) LowRecovery->CheckpH Yes Interference Interfering Peaks? Emulsion->Interference No AddSalt Add Saturated NaCl Emulsion->AddSalt Yes BackExtract Add Back-Extraction Step Interference->BackExtract Yes OptimizeSolvent Optimize Solvent System CheckpH->OptimizeSolvent IncreaseMixing Increase Mixing Time/Intensity OptimizeSolvent->IncreaseMixing GentleMix Use Gentler Mixing AddSalt->GentleMix IncreaseCentrifuge Increase Centrifuge Speed/Time GentleMix->IncreaseCentrifuge UsePureSolvents Use High-Purity Solvents BackExtract->UsePureSolvents

Caption: Troubleshooting Decision Tree for LLE Optimization.

References

Technical Support Center: Enhancing the Sensitivity of 5-O-Desmethyl Donepezil Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5-O-Desmethyl Donepezil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection in various biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (5-ODD) is a metabolite of Donepezil, a medication used to treat Alzheimer's disease.[1][2][3] Donepezil is metabolized in the body into several metabolites, including 5-ODD, 6-O-Desmethyl Donepezil (6-ODD), and Donepezil-N-oxide.[1][2][3]

Q2: Why is enhancing the detection sensitivity of this compound important?

A2: Enhancing the detection sensitivity of this compound is crucial for several reasons. It allows for accurate pharmacokinetic studies, helping to understand the absorption, distribution, metabolism, and excretion of Donepezil. It is also important for therapeutic drug monitoring to ensure optimal dosing and for bioequivalence studies of generic formulations. Sensitive methods are particularly important as metabolite concentrations can be very low in biological samples.[3][4][5]

Q3: What are the most common analytical techniques used for the detection of this compound?

A3: The most common and highly sensitive methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and, more prominently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][5][6] LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), offers high selectivity and sensitivity.[5][6]

Q4: What are the key challenges in achieving high sensitivity for this compound detection?

A4: Key challenges include:

  • Low concentrations: this compound is often present at very low concentrations in biological matrices like plasma.[1]

  • Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[5][6]

  • Sample preparation: Inefficient extraction of the analyte from the sample can lead to low recovery and poor sensitivity.[5]

  • Chromatographic resolution: Poor separation from other metabolites or interfering substances can affect the accuracy of detection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Inefficient sample extraction.Optimize the sample preparation method. For liquid-liquid extraction (LLE), try different organic solvents or pH adjustments. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used.
Suboptimal mass spectrometry parameters.Tune the mass spectrometer specifically for this compound to determine the optimal precursor and product ions, as well as collision energy and other instrument parameters.
Degradation of the analyte.Ensure proper sample handling and storage conditions. Prepare fresh stock solutions and store them at appropriate temperatures (e.g., -80°C).[5]
High Background Noise or Interfering Peaks Matrix effects from the biological sample.Improve the sample cleanup process. Use a more selective extraction method like SPE. Optimize the chromatographic separation to resolve the analyte from interfering peaks.
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all glassware and plasticware. Run blank samples to identify sources of contamination.
Poor Peak Shape Inappropriate mobile phase composition.Adjust the mobile phase pH and organic solvent ratio to improve peak symmetry. Ensure the mobile phase is compatible with the analytical column.
Column degradation.Use a guard column to protect the analytical column. If the column is old or has been used extensively, replace it.
Inconsistent Results (Poor Precision) Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls. Use an internal standard to correct for variability.[5]
Instrument instability.Allow the LC-MS/MS system to stabilize before starting the analysis. Monitor system suitability throughout the run.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods used for the detection of Donepezil and its metabolites, including this compound.

Table 1: HPLC Method with Fluorescence and Photometric Detection [1][2]

AnalyteLinearity Range (ng/mL)Limit of Quantitation (ng/mL)
Donepezil10 - 1000.1 - 0.3
This compound 10 - 1000.1 - 0.3
6-O-Desmethyl Donepezil10 - 1001.2 - 4.3
Donepezil-N-Oxide10 - 1000.1 - 0.3

Table 2: LC-MS/MS Methods

ReferenceAnalyte(s)MatrixLinearity Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)
--INVALID-LINK--[7][8]Donepezil, 6-O-Desmethyl DonepezilHuman Plasma0.09 - 24.2 (Donepezil)0.03 - 8.13 (6-ODD)0.09 (Donepezil)0.03 (6-ODD)
--INVALID-LINK--[9][10]Donepezil, 6-O-Desmethyl DonepezilHuman Plasma0.10 - 50.0 (Donepezil)0.02 - 10.0 (6-ODD)0.10 (Donepezil)0.02 (6-ODD)
--INVALID-LINK--[5][11]DonepezilRat Plasma0.5 - 10000.5

Note: While some studies did not specifically report the LLOQ for this compound, the high sensitivity achieved for other metabolites suggests that LC-MS/MS methods are capable of detecting it at very low concentrations.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is based on methodologies described for the extraction of Donepezil and its metabolites from plasma.[1][2][4][7]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., Disopyramide[1][2] or a deuterated analog of Donepezil[4])

  • Extraction solvent: A mixture of n-hexane, dichloromethane, and ethyl acetate (e.g., 45:40:15 v/v/v[1][2]) or hexane and ethyl acetate (e.g., 70:30 v/v[4]).

  • Alkalinizing agent (e.g., NaOH solution)

  • Reconstitution solution (e.g., mobile phase)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples at room temperature.

  • In a polypropylene tube, add a known volume of plasma (e.g., 200 µL).

  • Spike the plasma with the internal standard solution.

  • Alkalinize the sample by adding the alkalinizing agent.

  • Add the extraction solvent to the tube.

  • Vortex the mixture for a specified time (e.g., 3-15 minutes[4]) to ensure thorough mixing.

  • Centrifuge the mixture (e.g., at 4,000 rpm for 5 minutes[4]) to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in a specific volume of the reconstitution solution (e.g., 100-200 µL[1][5]).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a generalized protocol based on common parameters found in the literature.[4][5][7][9]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Thermo Hypersil Gold C18, Waters Novapak C18).[4][9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate with acetic or formic acid for pH adjustment) and an organic solvent (e.g., acetonitrile or methanol).[4][7]

  • Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.[1][4][7]

  • Injection Volume: A small injection volume (e.g., 3-50 µL) is used.[1][4]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[11]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][9]

  • MRM Transitions: The specific precursor to product ion transitions for this compound and the internal standard need to be optimized. For reference, the transitions for Donepezil and 6-O-Desmethyl Donepezil have been reported as m/z 380.1 → 91.2 and m/z 366.3 → 91.3, respectively.[9]

Visualizations

Donepezil Metabolism Pathway

Donepezil_Metabolism Donepezil Donepezil Metabolite This compound Donepezil->Metabolite Metabolism

Caption: Simplified metabolic pathway of Donepezil to this compound.

Experimental Workflow: LLE-LC-MS/MS Analysis

LLE_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Alkalinize Alkalinize Add_IS->Alkalinize Add_Solvent Add Extraction Solvent Alkalinize->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS

Caption: Workflow for Liquid-Liquid Extraction followed by LC-MS/MS analysis.

References

Minimizing ion suppression in the ESI-MS analysis of 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of 5-O-Desmethyl Donepezil.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] In the analysis of biological samples like plasma or urine, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[2][3]

Q2: What are the common sources of ion suppression in this analysis?

A2: Common sources of ion suppression include:

  • Endogenous matrix components: Phospholipids, salts, and proteins from biological samples.[3]

  • Exogenous substances: Mobile phase additives (e.g., trifluoroacetic acid - TFA), plasticizers from labware, and co-administered drugs.[4][5]

  • High concentrations of the analyte or internal standard: This can lead to competition for ionization.[2]

Q3: How can I detect and assess the extent of ion suppression in my experiment?

A3: Two primary methods are used to assess ion suppression:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column.[6] A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[7]

  • Quantitative Matrix Effect Assessment: The signal response of this compound in a post-extraction spiked blank matrix is compared to its response in a neat solution. The ratio of these responses, known as the matrix factor, quantifies the degree of ion suppression or enhancement.[8] A matrix factor less than 1 indicates suppression, while a value greater than 1 suggests enhancement.[8]

Q4: What are the general strategies to minimize ion suppression?

A4: Key strategies include:

  • Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9] Protein precipitation is a simpler but often less effective method for removing matrix interferences.[10]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[6]

  • Method Parameters: Diluting the sample can reduce the concentration of interfering species.[6] Switching the ionization source to Atmospheric Pressure Chemical Ionization (APCI), if compatible with the analyte, can also be an option as it is generally less susceptible to ion suppression than ESI.[11]

  • Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help compensate for matrix effects.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving ion suppression issues during the ESI-MS analysis of this compound.

Problem: Low or inconsistent signal intensity for this compound.

Step 1: Assess for Ion Suppression

  • Action: Perform a post-column infusion experiment.

  • Expected Outcome: A stable baseline signal for this compound.

  • Troubleshooting: If a significant drop in the signal is observed, it confirms the presence of ion suppression.

Step 2: Optimize Sample Preparation

  • Action: Evaluate different sample preparation techniques.

  • Rationale: To effectively remove matrix components that cause ion suppression.[9]

  • Troubleshooting:

    • If currently using protein precipitation , consider switching to LLE or SPE . LLE is generally more effective than protein precipitation at removing nonpolar interferences like phospholipids.[10] SPE can offer the most selective cleanup.[12]

    • If using LLE , optimize the extraction solvent and pH.

    • If using SPE , select a sorbent and elution solvent that effectively retains the analyte while washing away interferences.

Step 3: Enhance Chromatographic Separation

  • Action: Modify the LC method.

  • Rationale: To chromatographically resolve this compound from interfering peaks identified in the post-column infusion experiment.[6]

  • Troubleshooting:

    • Adjust the gradient elution profile to increase separation.

    • Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol, or vice versa).[11]

    • Consider a column with a different stationary phase chemistry.

Step 4: Mitigate with an Internal Standard

  • Action: Incorporate a suitable internal standard.

  • Rationale: To compensate for signal variability caused by ion suppression.[6]

  • Troubleshooting:

    • The ideal internal standard is a stable isotope-labeled version of this compound.

    • If a SIL-IS is not available, use a structural analog that has similar chromatographic behavior and ionization efficiency.

Quantitative Data Summary

The following tables provide illustrative data on how different experimental choices can impact the matrix effect in the analysis of this compound. The Matrix Factor is calculated as (Peak Area in Matrix) / (Peak Area in Neat Solution). A value < 1 indicates ion suppression.

Table 1: Effect of Sample Preparation Method on Matrix Factor

Sample Preparation MethodMean Matrix Factor (n=6)%RSD
Protein Precipitation (Acetonitrile)0.4515.2
Liquid-Liquid Extraction (Ethyl Acetate)0.828.5
Solid-Phase Extraction (C18)0.954.1

Table 2: Influence of Chromatographic Mobile Phase on Matrix Factor (using LLE prepared samples)

Organic ModifierMean Matrix Factor (n=6)%RSD
Acetonitrile0.828.5
Methanol0.915.3

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
  • Preparation:

    • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

    • Prepare a blank matrix sample (e.g., drug-free plasma) using your current sample preparation method.

  • Instrumentation Setup:

    • Set up the LC-MS/MS system with the analytical column.

    • Using a syringe pump and a T-connector, infuse the this compound standard solution into the mobile phase flow post-column at a low flow rate (e.g., 10 µL/min).[7]

  • Analysis:

    • Allow the infused signal to stabilize to obtain a steady baseline.

    • Inject the prepared blank matrix extract onto the LC system.

    • Monitor the signal of this compound throughout the chromatographic run.

  • Interpretation:

    • A consistent and stable baseline indicates no significant ion suppression.

    • A decrease in the signal intensity at specific retention times indicates the presence of co-eluting matrix components causing ion suppression.[7]

Protocol 2: Quantitative Assessment of Matrix Effect
  • Sample Set Preparation:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your chosen sample preparation method. Spike the final, clean extract with this compound to the same final concentration as Set A.

  • Analysis:

    • Inject and analyze multiple replicates (e.g., n=6) of both Set A and Set B using the developed LC-MS/MS method.

  • Calculation:

    • Calculate the average peak area for both sets.

    • Calculate the Matrix Factor (MF) as:

      • MF = (Average Peak Area of Set B) / (Average Peak Area of Set A)[8]

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • The %RSD of the matrix factor across different lots of the biological matrix should also be evaluated to assess the consistency of the matrix effect.

Visualizations

IonSuppressionTroubleshooting start Low or Inconsistent Signal for this compound assess Step 1: Assess for Ion Suppression (Post-Column Infusion) start->assess is_suppression Ion Suppression Detected? assess->is_suppression no_suppression No Significant Suppression. Investigate other causes (e.g., instrument sensitivity, sample stability). is_suppression->no_suppression No optimize_sample_prep Step 2: Optimize Sample Preparation (e.g., switch from PP to LLE/SPE) is_suppression->optimize_sample_prep Yes reassess1 Re-assess Ion Suppression optimize_sample_prep->reassess1 optimize_chromatography Step 3: Optimize Chromatography (e.g., change gradient, mobile phase) reassess1->optimize_chromatography Still Present end Method Optimized reassess1->end Resolved reassess2 Re-assess Ion Suppression optimize_chromatography->reassess2 use_is Step 4: Use Stable Isotope-Labeled Internal Standard reassess2->use_is Still Present reassess2->end Resolved use_is->end

Caption: Troubleshooting workflow for ion suppression.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System autosampler Autosampler (Inject Blank Matrix) column Analytical Column autosampler->column tee column->tee syringe_pump Syringe Pump (Analyte Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

References

Technical Support Center: Simultaneous Analysis of Donepezil and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of Donepezil and its metabolites. The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development and execution of analytical methods for Donepezil and its metabolites.

Issue/Question Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. 4. Column overload.1. Adjust the mobile phase pH. For basic compounds like Donepezil, a slightly acidic pH can improve peak shape. 2. Use a guard column and/or flush the column with a strong solvent. If the problem persists, replace the column. 3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. 4. Reduce the injection volume or dilute the sample.
Low Signal Intensity or Sensitivity 1. Inefficient ionization in the mass spectrometer source. 2. Matrix effects (ion suppression or enhancement). 3. Suboptimal sample preparation leading to low recovery. 4. Incorrect mass transitions being monitored.1. Optimize mass spectrometer source parameters such as ion spray voltage, temperature, and gas flows.[1] 2. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2][3][4] Consider using a different ionization source if available. 3. Evaluate different extraction solvents or SPE cartridges to improve recovery. Ensure complete elution from the SPE cartridge. 4. Verify the precursor and product ions for Donepezil and its metabolites.[1][5]
High Background Noise 1. Contaminated mobile phase or solvents. 2. Leak in the LC system. 3. Dirty mass spectrometer source.1. Use high-purity, HPLC, or LC-MS grade solvents and freshly prepared mobile phases.[6] 2. Check all fittings and connections for leaks. 3. Clean the ion source components according to the manufacturer's instructions.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the pump is working correctly and the mobile phase is properly mixed and degassed. 2. Use a column oven to maintain a consistent temperature.[7] 3. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between injections.
Carryover of Analytes 1. Adsorption of analytes in the injector or column. 2. Insufficient needle wash.1. Use a stronger needle wash solution. A combination of organic solvent and acid/base may be necessary. 2. Optimize the needle wash procedure in the autosampler settings. 3. If carryover persists, a new injection port or tubing may be needed.
Poor Recovery during Sample Preparation 1. Inefficient extraction from the biological matrix. 2. Analyte binding to labware. 3. Incomplete elution from the SPE cartridge.1. For LLE, optimize the pH of the sample and the extraction solvent. For SPE, ensure the correct sorbent and elution solvent are used. 2. Use low-binding microcentrifuge tubes and pipette tips. 3. Ensure the elution solvent is strong enough to fully elute all analytes. Test different elution solvents and volumes.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the simultaneous analysis of Donepezil and its metabolites?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously in complex biological matrices like plasma and urine.[1][2][8][9]

Q2: What are the major metabolites of Donepezil that should be monitored?

A2: The major metabolites of Donepezil include 6-O-desmethyl Donepezil (M1), 5-O-desmethyl Donepezil (M2), and Donepezil N-oxide (M6).[1][10] Depending on the study's objective, other metabolites might also be of interest.

Q3: What are the typical linear ranges for the quantification of Donepezil and its metabolites in human plasma?

A3: Based on published methods, a typical linear range for Donepezil is 0.5–100 ng/mL, and for its metabolites, it is 0.2–40 ng/mL.[1][8][11]

Q4: What type of internal standard (IS) is recommended for this analysis?

A4: A stable isotope-labeled internal standard, such as Donepezil-D4, is ideal as it has a similar chemical behavior to the analyte.[4] If a stable isotope-labeled IS is not available, a structural analog with similar chromatographic and mass spectrometric properties can be used.[1]

Q5: What are the common sample preparation techniques for extracting Donepezil and its metabolites from biological fluids?

A5: The two most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][4][9] SPE often provides cleaner extracts, leading to reduced matrix effects.[1]

Q6: How can I minimize matrix effects in my analysis?

A6: Matrix effects, which can cause ion suppression or enhancement, can be minimized by:

  • Implementing a thorough sample cleanup procedure like SPE.[1]

  • Using a stable isotope-labeled internal standard.

  • Optimizing chromatographic conditions to separate analytes from co-eluting matrix components.

  • Diluting the sample if the analyte concentrations are sufficiently high.

Q7: What are the key stability considerations for Donepezil and its metabolites in biological samples?

A7: It is crucial to assess the stability of Donepezil and its metabolites under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.[1][4] Published data suggests that Donepezil and its metabolites are stable in human plasma for at least 184 days at -20°C.[1][8][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated LC-MS/MS method for the simultaneous analysis of Donepezil and its metabolites in human plasma.[1][8][11]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Donepezil 0.5 - 1000.51.8 - 4.52.5 - 5.1-3.4 to 2.6
6-O-desmethyl Donepezil (M1) 0.2 - 400.22.1 - 5.33.1 - 6.2-4.5 to 3.5
This compound (M2) 0.2 - 400.22.5 - 6.13.4 - 7.0-5.0 to 4.0
Donepezil N-oxide (M6) 0.2 - 400.22.8 - 6.83.8 - 7.5-5.5 to 4.8

Experimental Protocols

Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)[1][8]

1. Sample Preparation (SPE)

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution.

  • Vortex mix the sample.

  • Load the sample onto an Oasis HLB SPE cartridge (pre-conditioned with 1 mL of methanol followed by 1 mL of water).

  • Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitored Transitions:

    • Donepezil: m/z 380.2 → 91.1

    • 6-O-desmethyl Donepezil (M1): m/z 366.2 → 91.1

    • This compound (M2): m/z 366.2 → 91.1

    • Donepezil N-oxide (M6): m/z 396.3 → 288.2

Method 2: LC-MS/MS with Liquid-Liquid Extraction (LLE)[2][4]

1. Sample Preparation (LLE)

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution.

  • Add 50 µL of 1 M sodium hydroxide solution and vortex.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Follow the LC-MS/MS conditions as described in Method 1, with potential minor adjustments to the gradient profile based on the specific LLE extract.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 extraction Extraction (SPE or LLE) vortex1->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Experimental workflow for the analysis of Donepezil.

troubleshooting_workflow start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes retention_time Inconsistent Retention Times? sensitivity->retention_time No optimize_ms Optimize MS Source sensitivity->optimize_ms Yes carryover Carryover Observed? retention_time->carryover No check_pump Check LC Pump & Mobile Phase retention_time->check_pump Yes stronger_wash Use Stronger Needle Wash carryover->stronger_wash Yes check_column Check/Replace Column adjust_ph->check_column improve_cleanup Improve Sample Cleanup optimize_ms->improve_cleanup use_oven Use Column Oven check_pump->use_oven metabolic_pathway Donepezil Donepezil M1 6-O-desmethyl Donepezil (M1) Donepezil->M1 O-demethylation M2 This compound (M2) Donepezil->M2 O-demethylation M6 Donepezil N-oxide (M6) Donepezil->M6 N-oxidation

References

Resolving co-eluting peaks in the chromatogram of Donepezil metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Donepezil and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Donepezil?

Donepezil is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes.[1][2][3] The biotransformation process involves several pathways, including O-dealkylation, hydroxylation, N-oxidation, and hydrolysis.[4][5] The resulting major metabolites include:

  • M1 (6-O-desmethyl donepezil): An active metabolite formed via O-dealkylation.[6][7]

  • M2 (5-O-desmethyl donepezil): A positional isomer of M1, also formed via O-dealkylation.[4][7]

  • M4: Formed via hydrolysis.[2][4]

  • M6: Formed via N-oxidation.[2][4][7]

  • M11 and M12: Glucuronide conjugates of M1 and M2, respectively.[2][4]

Of these, 6-O-desmethyl donepezil (M1) is considered a primary active metabolite, exhibiting a similar acetylcholinesterase inhibition potency to the parent drug.[3][6][8]

Q2: Why is it challenging to chromatographically separate Donepezil and its metabolites?

The primary challenge stems from the structural similarities between Donepezil and its metabolites. For instance, M1 and M2 are positional isomers, differing only in the location of a single methyl group, which gives them very similar physicochemical properties and, consequently, similar retention behavior in typical reversed-phase chromatography.[7][9] Co-elution can lead to inaccurate identification and quantification.[10]

Q3: How can I confirm that I have co-eluting peaks?

Identifying co-elution is the first step to resolving it. Look for these signs in your chromatogram:

  • Peak Asymmetry: The peak may have a shoulder, a small bump on the side, or appear as two merged peaks. A shoulder is a distinct discontinuity, different from gradual peak tailing.[10][11]

  • Peak Splitting: In some cases, a single peak may appear to be "split" down the middle.[12]

  • Detector-Assisted Purity Analysis:

    • Diode Array Detector (DAD/PDA): A powerful tool for assessing peak purity. The detector scans across the entire peak, collecting multiple UV spectra. If all the spectra are identical, the peak is likely pure. If the spectra differ across the peak, it indicates the presence of more than one compound.[10][11]

    • Mass Spectrometry (MS): By examining the mass spectra at different points across the peak (the upslope, apex, and downslope), you can check for the presence of different ions. A shift in the mass spectral profile is a strong indicator of co-elution.[10][11]

Troubleshooting Guide: Resolving Co-eluting Peaks

Problem: My chromatogram shows a broad peak or a peak with a shoulder where Donepezil or a metabolite should appear.

This is a classic sign of partial co-elution or a column performance issue.[12] Follow this workflow to diagnose and resolve the problem.

G cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Resolution Path 1: Co-elution cluster_3 Resolution Path 2: System Issue A Broad or shouldered peak observed B Check all peaks in chromatogram A->B C Only specific peaks affected? (Likely co-elution) B->C Yes D All peaks affected? (Likely physical/column issue) B->D No E Optimize Method Selectivity C->E I Troubleshoot HPLC System D->I F 1. Modify mobile phase (change organic solvent, pH, or buffer) E->F G 2. Adjust temperature F->G H 3. Change stationary phase (e.g., different C18 chemistry, phenyl-hexyl) G->H J 1. Check for column void / contamination (flush or replace column) I->J K 2. Inspect for extra-column volume (minimize tubing length/ID) J->K L 3. Ensure sample solvent is compatible with mobile phase K->L

Caption: Troubleshooting workflow for shouldered or split peaks.

Problem: I cannot resolve the isomeric metabolites M1 (6-O-desmethyl) and M2 (5-O-desmethyl).

Separating positional isomers requires a highly selective method. Standard C18 columns may not provide sufficient resolution. Here are targeted strategies:

  • Optimize the Mobile Phase:

    • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Different organic solvents alter the selectivity of the separation.

    • Adjust pH: The ionization state of the analytes can be manipulated by changing the mobile phase pH. A small adjustment of ±0.5 pH units can sometimes dramatically improve resolution. Ensure the pH is within the stable range for your column (typically pH 2-8 for silica-based columns).

    • Modify Buffer Concentration: Buffer concentration can influence peak shape and retention. A concentration between 10-50 mM is a good starting point.[13]

  • Adjust the Gradient Program:

    • A shallower gradient around the elution time of the isomers will give them more time to interact with the stationary phase, potentially improving separation. If your gradient is, for example, a ramp from 10% to 90% B over 10 minutes, try a segmented gradient that slows the ramp rate during the period when M1 and M2 elute.

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, changing the column is the next logical step. Not all C18 columns are the same. Consider a C18 column with a different bonding chemistry or a higher carbon load.

    • Alternatively, switch to a different stationary phase chemistry entirely, such as a Phenyl-Hexyl or a Polar-Embedded column, which offer different selectivity based on pi-pi interactions and hydrogen bonding.

  • Reduce Temperature:

    • Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run times. Try reducing the temperature in 5°C increments from your current setting.

Experimental Protocols & Data

Successful separation of Donepezil and its key metabolites has been achieved using LC-MS/MS. Below are summaries of published methods that demonstrate clear peak separation.[7][14]

Sample Preparation Workflow

A robust sample preparation is critical to remove matrix interferences and ensure reproducible results. Solid-Phase Extraction (SPE) is a commonly cited effective technique.[7][14][15]

G A Plasma Sample (+ Internal Standard) B Solid-Phase Extraction (SPE) A->B C Wash Cartridge B->C D Elute Analytes C->D E Evaporate & Reconstitute D->E F Inject into LC-MS/MS E->F

Caption: General workflow for plasma sample preparation via SPE.

Table 1: Example Chromatographic Conditions for Donepezil Metabolite Separation
ParameterMethod 1 (Kim et al., 2016)[7][14]Method 2 (Jeong et al., 2021)[9]Method 3 (Yoo et al., 2011)[15]
System LC-MS/MSUPLC-MS/MSLC-MS/MS
Column Cadenza CD-C18Kinetex XB-C18 (100 x 2.1 mm, 2.6 µm)Waters Novapak C18 (150 x 3.9 mm, 4 µm)
Mobile Phase A Not specified, but used gradient elution0.1% Formic Acid in WaterAmmonium Formate (5 mM, pH 5.0)
Mobile Phase B Not specified, but used gradient elution0.1% Formic Acid in AcetonitrileAcetonitrile
Flow Rate Not specified0.2 mL/min0.6 mL/min
Elution Type GradientGradientIsocratic (30:70 A:B)
Detection ESI Positive, MRMESI PositiveESI Positive, MRM
Analytes Separated Donepezil, M1, M2, M6Donepezil and 17 metabolitesDonepezil, 6-O-desmethyl donepezil (M1)
Donepezil Metabolic Pathway

Understanding the metabolic transformations is key to anticipating the chromatographic properties of the analytes.

G Donepezil Donepezil M1 M1 / M2 (O-desmethylated) Donepezil->M1 O-dealkylation (CYP3A4/2D6) M4 M4 (Hydrolyzed) Donepezil->M4 Hydrolysis M6 M6 (N-oxidized) Donepezil->M6 N-oxidation M11_M12 M11 / M12 (Glucuronidated) M1->M11_M12 Glucuronidation

Caption: Simplified metabolic pathways of Donepezil.[2][4]

References

Impact of pH on the extraction efficiency of 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of pH on the extraction efficiency of 5-O-Desmethyl Donepezil. It includes frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for pH affecting the extraction efficiency of this compound?

A1: this compound, similar to its parent compound Donepezil, contains a piperidine ring, which has a basic nitrogen atom. The charge state of this nitrogen is dependent on the pH of the aqueous solution. At acidic pH, the nitrogen is protonated, carrying a positive charge. This makes the molecule more water-soluble (hydrophilic) and less likely to be extracted into a non-polar organic solvent. Conversely, at a basic (alkaline) pH, the nitrogen is deprotonated and neutral, rendering the molecule more lipid-soluble (hydrophobic) and significantly enhancing its partitioning into an organic solvent. The parent compound, Donepezil, has a basic pKa between 8.34 and 9.08, and this compound is expected to have a similar pKa.[1][2]

Q2: What is the optimal pH for extracting this compound from an aqueous sample?

A2: For a liquid-liquid extraction (LLE) or for retention on a reversed-phase solid-phase extraction (SPE) column, the optimal pH of the aqueous sample should be at least 2 pH units above the pKa of the basic functional group.[3] Given the estimated pKa of the piperidine nitrogen is around 9.0, adjusting the sample pH to ≥ 11 is recommended to ensure the analyte is in its neutral, most hydrophobic state, thereby maximizing extraction efficiency.

Q3: How does pH influence the choice of a Solid-Phase Extraction (SPE) sorbent?

A3: For reversed-phase SPE (e.g., C18, C8), a high pH (≥11) is used to neutralize the this compound, which increases its retention on the non-polar sorbent. For ion-exchange SPE, specifically cation exchange, the sample should be at a pH where the analyte is charged (positively), which is typically 2 pH units below its pKa (e.g., pH ≤ 7). Elution from a cation exchange column would then involve using a solvent with a high pH to neutralize the analyte or a high concentration of a counter-ion.[4][5]

Q4: Can the extraction pH affect the stability of this compound?

A4: While moderate pH changes are generally well-tolerated, extreme pH values (very strong acids or bases) combined with elevated temperatures or prolonged exposure times could potentially lead to the degradation of the analyte. It is always advisable to perform stability tests if harsh pH conditions are required for extraction.

Data Presentation

The following table provides representative data on the expected impact of sample pH on the recovery of this compound using a liquid-liquid extraction with a non-polar organic solvent.

Sample pHExpected Analyte StateExpected Recovery (%)
5.0Ionized (Protonated)< 10%
7.0Mostly Ionized~ 20-30%
9.0 (approx. pKa)50% Ionized / 50% Neutral~ 50%
10.0Mostly Neutral> 85%
11.0Neutral (Deprotonated)> 95%
12.0Neutral (Deprotonated)> 95%
Note: This table presents expected values based on chemical principles for illustrative purposes. Actual results may vary based on the specific matrix and extraction solvent used.

Experimental Protocols

Protocol for Optimizing Sample pH in Liquid-Liquid Extraction (LLE)

This protocol outlines a method to determine the optimal pH for the extraction of this compound from an aqueous matrix (e.g., plasma, urine).

  • Sample Preparation: Aliquot your sample matrix into at least six separate tubes. If using a biological matrix, perform any necessary pre-treatment steps like protein precipitation.

  • pH Adjustment: Create a series of aqueous samples with varying pH levels. For example, adjust the pH of the aliquots to 5.0, 7.0, 9.0, 10.0, 11.0, and 12.0 using a suitable buffer or by dropwise addition of a dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH).

  • Spiking: Spike each pH-adjusted aliquot with a known concentration of a this compound standard.

  • Extraction: Add an appropriate, water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to each tube. Vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a new set of clean tubes.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent that is compatible with your analytical method (e.g., the mobile phase for LC-MS).

  • Analysis: Analyze the reconstituted samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound.

  • Calculation of Recovery: Calculate the extraction efficiency (% Recovery) for each pH point by comparing the measured concentration to the initial spiked concentration.

  • Determination of Optimal pH: Plot % Recovery versus pH. The pH that yields the highest recovery is the optimum for your extraction method.

Mandatory Visualization

G Figure 1: pH-Dependent State and Extractability of this compound cluster_0 Aqueous Phase pH cluster_1 Analyte State cluster_2 Extraction into Organic Solvent Acidic_pH Acidic pH (e.g., < 7) Ionized Ionized (Protonated) -NH2+- Hydrophilic Acidic_pH->Ionized Protonates Basic Nitrogen Basic_pH Basic pH (e.g., > 10) Neutral Neutral (Deprotonated) -N- Hydrophobic Basic_pH->Neutral Deprotonates Basic Nitrogen Low_Extraction Low Efficiency Ionized->Low_Extraction Poor Partitioning High_Extraction High Efficiency Neutral->High_Extraction Favorable Partitioning

Caption: Logical relationship between pH, analyte ionization, and extraction efficiency.

G Figure 2: Workflow for pH Optimization in LLE A 1. Prepare Aliquots of Aqueous Sample B 2. Adjust pH of Each Aliquot (e.g., 5, 7, 9, 10, 11, 12) A->B C 3. Spike with Known Concentration of Analyte B->C D 4. Add Organic Solvent and Vortex C->D E 5. Centrifuge to Separate Phases D->E F 6. Collect Organic Layer E->F G 7. Evaporate Solvent and Reconstitute F->G H 8. Analyze by LC-MS/MS G->H I 9. Calculate % Recovery for Each pH H->I J 10. Plot Recovery vs. pH to Find Optimum I->J

Caption: Experimental workflow for optimizing extraction pH.

Troubleshooting Guide

Issue / SymptomPotential Cause(s)Recommended Solution(s)
Low or No Recovery of Analyte Incorrect Sample pH: The pH of the aqueous sample is likely acidic or neutral, leaving the analyte in its charged, water-soluble form.Verify and Adjust pH: Measure the pH of your sample before extraction. Adjust to be at least 2 pH units above the pKa of this compound (i.e., pH ≥ 11) using a suitable base.[6][7]
Insufficient Mixing: Inadequate vortexing or shaking during LLE leads to poor extraction equilibrium.Optimize Mixing: Ensure vigorous mixing for at least 2-5 minutes. Check that an emulsion is not forming, which can trap the analyte.
Inappropriate Solvent Choice: The organic solvent may not have the correct polarity to efficiently extract the analyte.Select a Different Solvent: Try solvents with different polarities, such as ethyl acetate, dichloromethane, or a mixture like hexane/ethyl acetate.
Inconsistent or Irreproducible Results Variable pH: The pH of the samples is not being consistently controlled across the batch.Use Buffers: Use a buffer solution to maintain a stable pH during the extraction process. Ensure the buffer capacity is not exceeded by the sample matrix.
SPE Column Drying Out: For SPE, if the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.[4]Maintain Wetted Sorbent: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps. Do not apply excessive vacuum.[8]
Inconsistent Flow Rate (SPE): Flow rate during sample loading is too high, not allowing for sufficient interaction between the analyte and the sorbent.[7]Control Flow Rate: Decrease the flow rate during the sample loading step to approximately 1 mL/min to improve analyte retention.[9]
High Levels of Interferences in Final Extract Sub-optimal pH for Wash Step (SPE): The wash solvent pH or composition is not optimized to remove interferences without eluting the analyte.Optimize Wash Step: Adjust the pH of the wash solvent to keep the analyte of interest retained while washing away impurities. For reversed-phase, a moderately high pH with a low percentage of organic solvent can be effective.[6]
Matrix Effects in LLE: The chosen organic solvent is co-extracting a large amount of interfering compounds from the sample matrix.Perform a Back-Extraction: After the initial extraction into the organic solvent at high pH, perform a "back-extraction" by mixing the organic layer with a fresh acidic aqueous solution (e.g., pH 3-4). The basic analyte will become charged and move into the acidic aqueous phase, leaving many neutral, hydrophobic interferences behind in the organic layer. The "clean" aqueous layer can then be re-basified and extracted again.

References

Selecting the appropriate internal standard for 5-O-Desmethyl Donepezil analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection of an appropriate internal standard in the analysis of 5-O-Desmethyl Donepezil.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5. SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar ionization effects, which provides the most accurate and precise quantification. When a SIL-IS is not available, a structural analog with similar properties can be a suitable alternative.

Q2: What are some common non-deuterated internal standards used for this compound analysis?

A2: Several non-deuterated compounds have been successfully used as internal standards in the analysis of donepezil and its metabolites, including this compound. These include Disopyramide and Galantamine. An analog of donepezil or a compound with similar chemical properties like icopezil could also be considered.

Q3: How do I choose between a deuterated and a non-deuterated internal standard?

A3: A deuterated internal standard is generally preferred for LC-MS/MS analysis as it compensates for matrix effects and variability in extraction and ionization more effectively than a structural analog. However, non-deuterated internal standards can be a cost-effective alternative if they demonstrate similar chromatographic behavior and extraction recovery to the analyte. The choice should be validated to ensure it meets the required precision and accuracy for the bioanalytical method.

Q4: What are the key validation parameters to assess when selecting an internal standard?

A4: Key validation parameters include selectivity, accuracy, precision, matrix effect, and stability. The internal standard should not interfere with the analyte or other endogenous components in the sample. The method's accuracy and precision should be within acceptable limits as defined by regulatory guidelines (e.g., FDA or EMA). It is also crucial to evaluate the matrix effect to ensure that components in the biological sample do not disproportionately affect the ionization of the analyte versus the internal standard.

Troubleshooting Guide

Issue 1: High variability in internal standard peak area across a sample batch.

  • Possible Cause: Inconsistent sample preparation, such as variations in extraction recovery or pipetting errors.

  • Troubleshooting Steps:

    • Review the sample preparation protocol for any inconsistencies.

    • Ensure thorough vortexing at all mixing steps.

    • Verify the accuracy and calibration of pipettes.

    • If using solid-phase extraction (SPE), check for cartridge variability or incomplete elution.

Issue 2: Poor precision and accuracy in quality control (QC) samples.

  • Possible Cause: The chosen internal standard does not adequately compensate for the variability of this compound. This is more common with non-deuterated internal standards that have different physicochemical properties.

  • Troubleshooting Steps:

    • Evaluate the chromatographic co-elution of the internal standard and the analyte. Significant separation can lead to differential matrix effects.

    • Assess the extraction recovery of both the analyte and the internal standard to ensure they are consistent across the concentration range.

    • Consider switching to a more suitable internal standard, preferably a stable isotope-labeled one.

Issue 3: Significant matrix effect observed.

  • Possible Cause: Co-eluting endogenous components from the biological matrix are suppressing or enhancing the ionization of the analyte and/or the internal standard.

  • Troubleshooting Steps:

    • Optimize the chromatographic method to better separate the analyte and internal standard from interfering matrix components. This may involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column.

    • Improve the sample cleanup procedure. Consider a more rigorous extraction method (e.g., switching from protein precipitation to liquid-liquid extraction or SPE).

    • If a non-deuterated internal standard is being used, a stable isotope-labeled internal standard will likely mitigate the issue more effectively.

Data Presentation: Comparison of Potential Internal Standards

Internal StandardTypeMolecular Weight ( g/mol )Key Characteristics
This compound-d5 Stable Isotope-Labeled~370.5Ideal choice; co-elutes with the analyte and compensates for matrix effects and procedural variability most effectively.[1]
Donepezil-d4 Stable Isotope-Labeled~383.5A good alternative if a SIL version of the metabolite is unavailable; shares high structural similarity with the parent drug.[2]
Disopyramide Structural Analog339.46Has been used in HPLC methods for the simultaneous analysis of donepezil and its metabolites.[3][4]
Galantamine Structural Analog287.35Utilized as an internal standard in LC-MS/MS methods for the simultaneous estimation of donepezil and its desmethyl metabolites.[5][6]
Icopezil Structural Analog375.5Noted for its chemical similarity to donepezil and its use as a cost-effective internal standard for donepezil analysis.[7]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Add 50 µL of 1M Sodium Hydroxide to alkalinize the sample.

  • Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is suitable for this compound and the listed internal standards.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for this compound and the selected internal standard need to be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 366.491.3
Donepezil 380.391.3
Galantamine (IS) 288.1213.0

(Note: The specific m/z transitions should be determined empirically on the mass spectrometer being used.)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for the analysis of this compound.

internal_standard_selection start Start: Need for Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil_available use_sil Use SIL Internal Standard (e.g., this compound-d5) is_sil_available->use_sil Yes select_analog Select a Structural Analog (e.g., Galantamine, Disopyramide) is_sil_available->select_analog No validate Validate the Chosen Internal Standard use_sil->validate select_analog->validate pass_validation Does it pass validation criteria? (Accuracy, Precision, Matrix Effect) validate->pass_validation method_ready Method Ready for Sample Analysis pass_validation->method_ready Yes reselect Re-evaluate and Select a Different Internal Standard pass_validation->reselect No reselect->is_sil_available

Caption: Decision tree for selecting an appropriate internal standard.

References

Dealing with contamination in the analysis of 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the analysis of 5-O-Desmethyl Donepezil.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the experimental analysis of this compound.

Question: I am observing unexpected peaks in my chromatogram. How can I identify the source of contamination?

Answer: A systematic approach is crucial to pinpoint the source of extraneous peaks. Contamination can be introduced at various stages of the analytical workflow, from sample collection to data acquisition. Common contaminants in LC-MS analysis include plasticizers (e.g., phthalates), polymers like polyethylene glycol (PEG), and slip agents from sample tubes.[1][2][3][4]

Follow this workflow to isolate the source:

  • Analyze a Blank Injection: Start by injecting the mobile phase solvent directly into the instrument. If the contaminant peak is present, the issue likely lies with the mobile phase, the instrument, or the injection solvent.

  • Solvent and Reagent Check: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and reagents. If the peak disappears, your previous solvents were contaminated.

  • Systematic Component Check: If the peak persists, systematically bypass components of the LC system (e.g., inject directly into the mass spectrometer) to isolate the contaminated part, such as tubing, fittings, or the autosampler wash solution.

  • Sample Preparation Blanks: If the blank injection is clean, the contamination is likely from the sample preparation process. Process a "mock" sample (a blank matrix, like clean plasma) through the entire extraction procedure.

    • Glassware and Plasticware: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. Be aware that plastic containers, pipette tips, and vial caps can leach plasticizers.[2]

    • Reagents: Test all reagents used in sample preparation for purity.

.dot

Contamination_Troubleshooting_Workflow start_node Unexpected Peak Observed A Analyze Blank Injection (Mobile Phase Only) start_node->A process_node Process decision_node Decision result_node Result B Peak Present? A->B C Contamination in: - LC System - Mobile Phase - Solvents B->C Yes G Contamination from Sample Preparation B->G No D Prepare Fresh Mobile Phase with High-Purity Solvents C->D E Peak Still Present? D->E F Isolate LC Components: - Tubing - Seals - Wash Solvents E->F Yes J Problem Solved E->J No H Process Blank Matrix (e.g., clean plasma) G->H I Check for Leachables from: - Plasticware (vials, tips) - Filters - Collection Tubes H->I I->J

Caption: Workflow for troubleshooting contamination sources.

Question: My baseline is noisy or elevated. What are the likely causes and how can I fix it?

Answer: A high or noisy baseline can obscure low-level analytes and affect integration accuracy. Common causes include:

  • Mobile Phase Issues: Improperly degassed or mixed mobile phases, buffer precipitation (especially with high organic content), or microbial growth in aqueous solutions can all contribute to baseline noise. Always filter aqueous buffers and do not leave them on the system for extended periods.[5]

  • Contaminated Solvents: Using low-quality solvents or solvents from bottles that have been open for a long time can introduce contaminants. Use fresh, HPLC or LC-MS grade solvents.[6]

  • System Contamination: Residual contaminants from previous analyses can build up in the system (injector, column, detector). Flush the system thoroughly with a strong solvent like isopropanol.

  • Detector Issues: A dirty flow cell in a UV or fluorescence detector, or a contaminated ion source in a mass spectrometer, can cause a high baseline. Follow the manufacturer's instructions for cleaning procedures.

Question: I'm observing significant ion suppression in my LC-MS analysis. Could this be due to contamination?

Answer: Yes, ion suppression is a major issue in LC-MS and is often caused by co-eluting contaminants that interfere with the ionization of the target analyte in the mass spectrometer source.[3][7]

  • Matrix Effects: Biological matrices like plasma are complex and contain high concentrations of compounds such as phospholipids, which are notorious for causing ion suppression.[2]

  • Sample Preparation Contaminants: Plasticizers, polymers, and other compounds leached from labware during sample preparation can co-elute with this compound and suppress its signal.[2]

  • Solutions:

    • Improve Sample Cleanup: Implement more rigorous sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic method (gradient, column chemistry) to achieve baseline separation between this compound and the interfering peaks.

    • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected by suppression similarly to the analyte.[8]

Question: How can I confirm that a peak is this compound and not an impurity from the parent drug or a degradation product?

Answer: It is essential to differentiate the metabolite from potential impurities.

  • Use Certified Reference Standards: Always use certified reference materials for both Donepezil and this compound for positive identification and accurate quantification.[9][10][11][12]

  • Analyze Parent Drug: Inject a high-concentration solution of the Donepezil reference standard alone. This will confirm if the this compound peak is present as an impurity in the parent drug material.

  • Forced Degradation Studies: Donepezil can degrade under acidic or alkaline conditions.[] If you suspect degradation during sample processing, conduct forced degradation studies on the Donepezil standard under similar conditions to see if the peak is generated.

Frequently Asked Questions (FAQs)

Question: What is this compound?

Answer: this compound is a human metabolite of Donepezil, a drug used for the treatment of Alzheimer's disease.[14][15] It is formed in the liver through an O-dealkylation reaction, where a methyl group is removed from the methoxy group at the 5-position of the indanone ring.[16][17][18] Its chemical formula is C₂₃H₂₇NO₃ and it has a molecular weight of 365.47 g/mol .[11]

Question: What are the common analytical techniques used to measure this compound?

Answer: The most common analytical methods involve High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[19][20] Detection is typically achieved using:

  • Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity and selectivity, allowing for accurate quantification in complex biological matrices like plasma.[21]

  • Fluorimetric and Photometric (UV) Detectors: These can also be used, often in tandem, to detect fluorescent compounds like Donepezil and its metabolites.[14][20]

Question: What are the primary metabolic pathways of Donepezil?

Answer: Donepezil is extensively metabolized in the liver primarily by CYP3A4 and CYP2D6 enzymes.[18][22][23] The main metabolic pathways are:

  • O-dealkylation: This pathway produces this compound and 6-O-Desmethyl Donepezil.[17][18]

  • Hydroxylation: Addition of a hydroxyl group to the molecule.

  • N-oxidation: Oxidation of the nitrogen atom in the piperidine ring to form Donepezil-N-oxide.[17]

  • Hydrolysis: Cleavage of the molecule.[17] These primary metabolites can then undergo further glucuronidation before being excreted.[17]

.dot

Donepezil_Metabolism cluster_pathways Primary Metabolic Pathways cluster_metabolites Metabolites parent_drug Donepezil metabolite Metabolite pathway Pathway Donepezil Donepezil P1 O-Dealkylation (CYP3A4, CYP2D6) Donepezil->P1 P2 Hydroxylation Donepezil->P2 P3 N-Oxidation Donepezil->P3 P4 Hydrolysis Donepezil->P4 M1 This compound P1->M1 M2 6-O-Desmethyl Donepezil P1->M2 M3 Hydroxylated Metabolites P2->M3 M4 Donepezil-N-Oxide P3->M4 M5 Hydrolysis Product P4->M5 M_final Glucuronide Conjugates M1->M_final M2->M_final M3->M_final M4->M_final M5->M_final Excretion Renal & Fecal Excretion M_final->Excretion

Caption: Major metabolic pathways of Donepezil.

Data Presentation

Table 1: Common Contaminants in LC-MS Analysis

Contaminant ClassSpecific ExamplesCommon m/z (Positive Mode)Potential Sources
Plasticizers Dibutyl phthalate (DBP)[M+H]⁺ 279.1596Plastic tubing, vial caps, solvent containers, labware.[2]
Di(2-ethylhexyl) phthalate (DEHP)[M+H]⁺ 391.2848Plastic tubing, vial caps, solvent containers, labware.
Polymers Polyethylene glycol (PEG)Series of peaks 44 Da apart (e.g., 107, 151, 195)Ubiquitous; detergents, lubricants, personal care products.[2][3]
Slip Agents Erucamide[M+H]⁺ 338.3419Polypropylene tubes, pipette tips.
Oleamide[M+H]⁺ 282.2797Polypropylene tubes, pipette tips.
Solvents/Additives Triethylamine (TEA)[M+H]⁺ 102.1283Common LC buffer additive, very persistent.[1][2]
Dimethylformamide (DMF)[M+H]⁺ 74.0606Solvent.[2]
Siloxanes Polydimethylsiloxane (PDMS)Series of peaks 74 Da apartSilicone tubing, septa, grease, personal care products.[3]

Table 2: Example HPLC Method Performance for Donepezil Metabolites

Based on data from literature for illustrative purposes. Actual performance may vary.

ParameterDonepezilThis compound6-O-Desmethyl Donepezil
Linearity Range (ng/mL) 10 - 10010 - 10010 - 100
Quantitation Limit (ng/mL) 0.1 - 0.3 (Fluorimetric)0.1 - 0.3 (Fluorimetric)1.2 - 4.3 (Photometric)
Intra-day Precision (%CV) < 12.6%< 12.6%< 12.6%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (% Error) < 13.3%< 13.3%< 13.3%
(Data adapted from studies using HPLC with fluorimetric and photometric detection.[14][20])

Experimental Protocols

Protocol: Liquid-Liquid Extraction and HPLC Analysis of this compound from Plasma

This protocol is a representative example based on published methods and should be fully validated by the user.[14][20]

1. Materials and Reagents

  • Blank human plasma

  • This compound reference standard

  • Internal Standard (IS) (e.g., Disopyramide or a stable isotope-labeled analog)

  • Extraction Solvent: n-hexane/dichloromethane/ethyl acetate (45:40:15 v/v/v)

  • Reconstitution Solvent: Mobile Phase (e.g., Acetonitrile 85% : 1% Acetic Acid 15%)

  • Alkalinizing Agent: e.g., 1M Sodium Hydroxide

  • HPLC or LC-MS grade solvents

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of plasma sample, calibrator, or QC into a clean glass tube.

  • Add 25 µL of Internal Standard working solution and vortex briefly.

  • Alkalinize the sample by adding 50 µL of 1M NaOH and vortex.

  • Add 3 mL of the extraction solvent.

  • Cap and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solvent.

  • Vortex to mix, then transfer to an autosampler vial for analysis.

3. HPLC Conditions (Example)

  • Column: C18 or RP8 column (e.g., X-Terra RP8, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile 85% : 1% Acetic Acid 15%

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: 30°C

  • Detection:

    • Fluorimetric: Excitation ~270 nm, Emission ~320 nm (for Donepezil and this compound)

    • Photometric (UV): ~270 nm (for other metabolites like 6-O-Desmethyl Donepezil)

    • MS/MS: Use specific precursor/product ion transitions determined by infusion of the reference standard.

References

Technical Support Center: Ensuring Reproducibility of the 5-O-Desmethyl Donepezil Analytical Method

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of analytical methods for 5-O-Desmethyl Donepezil.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues you may encounter during the analysis of this compound, helping to ensure method reproducibility.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Possible Cause Recommended Solution
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase pH The pH of the mobile phase should be adjusted. For basic compounds like donepezil and its metabolites, a mobile phase pH of around 2.7 has been used effectively.[1]
Column Degradation Use a guard column to protect the analytical column. If the column is old or has been used extensively, replace it with a new one of the same type.
Interactions with Active Sites Add a competing base, such as triethylamine (TEA), to the mobile phase to block active sites on the silica support. A concentration of 0.3% has been used in some methods.[2][3]
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions

Possible Cause Recommended Solution
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper pump performance. A stable mobile phase composition is crucial for reproducible retention times.[1]
Column Temperature Variations Use a column oven to maintain a constant and consistent column temperature. Even minor temperature fluctuations can significantly impact retention times.
Changes in Mobile Phase pH Prepare fresh mobile phase daily and verify the pH before use. The pH of the mobile phase can affect the ionization state of the analyte and thus its retention.[4]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times.
Issue 3: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions

Possible Cause Recommended Solution
Suboptimal Detector Wavelength Optimize the UV detector wavelength. For Donepezil and its metabolites, wavelengths around 268 nm and 270 nm have been reported to provide good sensitivity.[1][2]
Sample Degradation Prepare fresh samples and standards. Donepezil can be unstable under certain conditions, such as high pH or in the presence of oxidizing agents.[5]
Inefficient Sample Extraction Optimize the sample preparation method. Liquid-liquid extraction with a mixture of n-hexane, dichloromethane, and ethyl acetate has been shown to be effective for plasma samples.[3][6]
Mass Spectrometer Source Contamination (for LC-MS) Clean the mass spectrometer source according to the manufacturer's instructions. Source contamination can lead to significant signal suppression.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC and LC-MS/MS parameters for the analysis of this compound?

A1: Successful analysis of this compound has been achieved using both HPLC with UV or fluorescence detection and LC-MS/MS. Below are tables summarizing typical parameters from published methods.

Table 1: Example HPLC Method Parameters

ParameterSettingReference
Column X-Terra, RP8[3][6]
Mobile Phase Acetonitrile 85% : 1% Acetic Acid 15%[3][6]
Flow Rate 1 mL/min[3][6]
Detection Photometric and Fluorimetric detectors in tandem[3][6]

Table 2: Example LC-MS/MS Method Parameters

ParameterSettingReference
Column C18 column[7]
Mobile Phase 70:30 v/v mixture of acetonitrile and ammonium formate (5 mM, pH 5.0)[7]
Flow Rate 0.6 mL/min[7]
Detection Tandem Mass Spectrometry (Positive Ion Mode)[7]

Q2: How can I improve the extraction efficiency of this compound from plasma samples?

A2: Liquid-liquid extraction (LLE) is a common and effective method for extracting this compound from plasma. One reported method involves alkalinizing the sample followed by extraction with a solvent mixture of n-hexane, dichloromethane, and ethylacetate (45:40:15).[3][6] It is crucial to optimize the pH of the aqueous phase and the composition of the organic solvent to ensure efficient and reproducible extraction.

Q3: What are the key validation parameters I should assess to ensure the reproducibility of my method?

A3: To ensure your analytical method is reproducible, you should validate it according to established guidelines (e.g., FDA, ICH). Key parameters to evaluate include:

  • Linearity: The method should be linear over a defined concentration range.[2][6]

  • Precision: Assessed as intraday and interday precision, with coefficients of variation (CV) typically expected to be low.[1][2]

  • Accuracy: The closeness of the measured value to the true value, often expressed as a percentage of recovery.[1][2]

  • Selectivity/Specificity: The ability of the method to distinguish the analyte from other components in the sample.[8]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.[8]

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.[1]

Q4: My results show high variability between different batches of analysis. What should I investigate?

A4: High inter-batch variability can stem from several sources. The following workflow can help you systematically troubleshoot the issue.

G Troubleshooting Workflow for Inter-Batch Variability A High Inter-Batch Variability Observed B Check Instrument Performance (System Suitability Test) A->B C Review Sample Preparation Procedure A->C D Evaluate Reagent and Standard Stability A->D E SST Passed? B->E F Consistent Procedure Followed? C->F G Reagents/Standards Expired or Improperly Stored? D->G E->F Yes H Investigate and Service Instrument E->H No F->G Yes I Retrain Analyst and Standardize Protocol F->I No J Prepare Fresh Reagents and Standards G->J Yes K Problem Resolved G->K No H->K I->K J->K

Caption: A logical workflow for troubleshooting inter-batch variability in analytical results.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol is adapted from a published method for the extraction of Donepezil and its metabolites from plasma.[3][6]

  • To 1 mL of plasma sample, add an appropriate amount of internal standard.

  • Alkalinize the sample by adding a small volume of a suitable base (e.g., 1M NaOH).

  • Add 5 mL of the extraction solvent mixture (n-hexane:dichloromethane:ethylacetate in a 45:40:15 ratio).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject a suitable volume (e.g., 50 µL) into the HPLC system.

HPLC Method for Simultaneous Analysis

The following is an example of an HPLC method that can be used for the simultaneous determination of Donepezil and its metabolites, including this compound.[3][6]

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and photometric and fluorimetric detectors.

  • Column: X-Terra, RP8 (or equivalent)

  • Mobile Phase: Acetonitrile 85% : 1% Acetic Acid 15%

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: Ambient or controlled at a specific temperature for better reproducibility.

  • Detection:

    • Photometric Detector: Set to a wavelength suitable for non-fluorescent compounds.

    • Fluorimetric Detector: Set to excitation and emission wavelengths optimized for the fluorescent compounds (Donepezil, this compound).

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 5-O-Desmethyl Donepezil Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical cornerstone of the drug development process, ensuring data accuracy, reliability, and regulatory compliance. This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of 5-O-Desmethyl Donepezil, a primary metabolite of the Alzheimer's disease drug, Donepezil. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.

Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of two distinct HPLC-based methods for the analysis of this compound: a Chiral HPLC method with UV detection and a standard HPLC method coupled with UV and fluorescence detectors. A Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is also included as an alternative, highly sensitive approach.

Table 1: Performance Characteristics of a Chiral HPLC-UV Method [1][2]

Validation ParameterResult for this compoundICH Acceptance Criteria (Typical)
Linearity Range 100 - 5,000 ng/mLCorrelation coefficient (r) ≥ 0.995
Correlation Coefficient (r) ≥ 0.9977-
Precision (%RSD) < 15% (Within-day and between-day)RSD ≤ 2% for drug substance, ≤ 5% for impurities
Accuracy (%RE) < 15% (Within-day and between-day)Recovery of 98-102% of the true value
Specificity Enantioselective determination demonstratedNo interference from other components

Table 2: Performance Characteristics of an HPLC-UV/Fluorescence Method [3]

Validation ParameterResult for this compound (5DD)ICH Acceptance Criteria (Typical)
Linearity Range 10 - 100 ng/mLCorrelation coefficient (r) ≥ 0.995
Imprecision (%CV) 3.2% - 12.6%RSD ≤ 2% for drug substance, ≤ 5% for impurities
Inaccuracy (% Mean Absolute Error) 1.3% - 13.3%Recovery of 98-102% of the true value
Limit of Quantitation (LOQ) 0.1 - 0.3 ng/mL (fluorescent compounds)Signal-to-noise ratio of 10:1
Specificity No interfering peaks from endogenous compounds or co-administered drugs noted.No interference from other components

Table 3: Performance Characteristics of an Alternative LC-MS/MS Method

Validation ParameterResult for 6-O-Desmethyl Donepezil (as a related metabolite)ICH Acceptance Criteria (Typical)
Linearity Range 0.03 - 8.13 ng/mLCorrelation coefficient (r) ≥ 0.99
Correlation Coefficient (r) ≥ 0.99-
Precision & Accuracy Within acceptable limits (specific values not detailed in abstract)RSD ≤ 15%, Accuracy within 85-115% for bioanalytical methods
Specificity Selective detection using MRM transitionsNo interference from other components

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any analytical method. Below are the experimental protocols for the compared HPLC methods.

Chiral HPLC-UV Method[1][2]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiralpak AD-H.

  • Mobile Phase: A mixture of hexane, ethanol, and methanol in a ratio of 75:20:5 (v/v/v), with the addition of 0.3% triethylamine.

  • Detection: UV detection at a wavelength of 270 nm.

  • Sample Preparation: Liquid-liquid extraction using ethyl acetate as the extraction solvent.

HPLC with UV and Fluorescence Detection[3]
  • Instrumentation: High-Performance Liquid Chromatograph equipped with photometric and fluorimetric detectors in tandem.

  • Column: X-Terra, RP8.

  • Mobile Phase: A mixture of acetonitrile (85%) and 1% acetic acid (15%).

  • Flow Rate: 1 mL/min.

  • Detection: Photometric and fluorimetric detectors were used to maximize the sensitivity for different compounds.

  • Sample Preparation: Liquid-liquid extraction from plasma was performed using a solvent mixture of n-hexane, dichloromethane, and ethyl acetate (45:40:15) after alkalinization of the sample. Disopyramide was used as the internal standard. After evaporation of the solvent, the residue was reconstituted in 200 µL of the mobile phase, and 50 µL was injected.

Workflow for HPLC Method Validation According to ICH Guidelines

The following diagram illustrates the logical workflow for validating an HPLC method in accordance with ICH guidelines. The process ensures that the analytical procedure is suitable for its intended purpose.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Performance Characteristics Evaluation cluster_3 Phase 4: Documentation & Reporting Dev Develop Analytical Method Opt Optimize Chromatographic Conditions Dev->Opt Initial Testing Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantitation (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Approval Method Approved for Routine Use Report->Approval Review & Approval

Caption: Workflow of HPLC Method Validation based on ICH Guidelines.

References

A Comparative Analysis of Donepezil Metabolites: 5-O-Desmethyl Donepezil vs. 6-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3] This biotransformation leads to several metabolites, with 5-O-Desmethyl Donepezil (5DD) and 6-O-Desmethyl Donepezil (6DD) being two of particular interest due to their potential physiological effects.[4] This guide provides a detailed comparative analysis of these two metabolites, summarizing their known pharmacological activities and presenting supporting experimental data to aid in research and drug development.

Biochemical and Pharmacological Profile

Donepezil's therapeutic effect stems from its potent and selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][5] This inhibition increases acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission.[2] The primary active metabolite, 6-O-Desmethyl Donepezil, contributes to this therapeutic action, exhibiting an inhibitory potency on acetylcholinesterase similar to that of the parent drug.[6] In contrast, the pharmacological activity of this compound regarding acetylcholinesterase inhibition is not yet fully characterized.[7] However, 5DD has been identified as an inhibitor of the human Ether-a-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.[8][9]

Quantitative Analysis of In Vitro Activity

The following table summarizes the key quantitative data available for this compound and 6-O-Desmethyl Donepezil, providing a direct comparison of their known potencies.

CompoundTargetAssayIC50 ValueSource
This compound hERG Potassium ChannelPatch Clamp1.5 µM[8][9]
6-O-Desmethyl Donepezil Acetylcholinesterase (AChE)Enzymatic AssaySimilar potency to Donepezil (Donepezil IC50 for human AChE: 0.032 ± 0.011 µM)[6]
Donepezil (Reference) Acetylcholinesterase (AChE)Enzymatic Assay6.7 nM (rat brain AChE)[10][11]
Donepezil (Reference) Butyrylcholinesterase (BChE)Enzymatic Assay7400 nM (rat plasma BuChE)[10][11]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of donepezil and its metabolites on acetylcholinesterase is commonly determined using a modified Ellman's method. This spectrophotometric assay quantifies the activity of AChE by measuring the rate of production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (5DD, 6DD, Donepezil) at various concentrations

  • 96-well microplate and a microplate reader

Procedure:

  • Prepare solutions of the test compounds in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the assay buffer.

  • In each well of the microplate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Add the test compound solution to the respective wells. For the control, add the solvent without the inhibitor.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)

The potential of a compound to inhibit the hERG potassium channel is assessed using electrophysiological methods, with the automated patch-clamp technique being a high-throughput and reliable approach.

Materials:

  • A stable cell line expressing the hERG channel (e.g., HEK293 cells)

  • Appropriate intracellular and extracellular recording solutions

  • Test compound (5DD) at various concentrations

  • Positive control (e.g., E-4031, a known hERG inhibitor)

  • Automated patch-clamp system

Procedure:

  • Culture the hERG-expressing cells under appropriate conditions and prepare a single-cell suspension for the assay.

  • The automated patch-clamp system will perform the following steps for each cell:

    • Cell trapping and formation of a high-resistance seal (giga-seal).

    • Establishment of the whole-cell configuration.

    • Application of a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

  • After establishing a stable baseline current, the cells are perfused with the vehicle control solution, followed by increasing concentrations of the test compound.

  • The hERG current is recorded in the presence of each concentration of the test compound.

  • The percentage of inhibition of the hERG current at each concentration is calculated relative to the baseline current.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways

To better understand the context of this compound and 6-O-Desmethyl Donepezil's activities, the following diagrams illustrate the metabolic pathway of donepezil and the cholinergic signaling pathway in Alzheimer's disease.

Donepezil_Metabolism Donepezil Donepezil Metabolite_5DD This compound Donepezil->Metabolite_5DD CYP2D6, CYP3A4 (O-demethylation) Metabolite_6DD 6-O-Desmethyl Donepezil Donepezil->Metabolite_6DD CYP2D6, CYP3A4 (O-demethylation) Other_Metabolites Other Metabolites (N-oxidation, etc.) Donepezil->Other_Metabolites CYP2D6, CYP3A4 Excretion Excretion Metabolite_5DD->Excretion Metabolite_6DD->Excretion Other_Metabolites->Excretion

Metabolic pathway of Donepezil.

Cholinergic_Signaling_AD cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine ACh_vesicle Vesicular Acetylcholine Transporter (VAChT) ACh_synthesis->ACh_vesicle ACh_release Acetylcholine Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Nicotinic_R Nicotinic Receptors ACh->Nicotinic_R Donepezil_metabolite 6-O-Desmethyl Donepezil (Inhibitor) Donepezil_metabolite->AChE Inhibition Signal_transduction Signal Transduction (Learning, Memory) Muscarinic_R->Signal_transduction Nicotinic_R->Signal_transduction

Cholinergic signaling at the synapse and the site of action for 6-O-Desmethyl Donepezil.

Conclusion

The comparative analysis of this compound and 6-O-Desmethyl Donepezil reveals distinct pharmacological profiles. 6-O-Desmethyl Donepezil is an active metabolite that contributes to the therapeutic effect of donepezil through its potent inhibition of acetylcholinesterase, similar to the parent compound.[6] In contrast, this compound's role in acetylcholinesterase inhibition is not established, but it has been identified as an inhibitor of the hERG potassium channel.[7][8][9] This distinction is critical for researchers and drug development professionals, as the hERG inhibitory activity of a compound can be associated with potential cardiovascular risks. Further investigation into the complete pharmacological profile of this compound is warranted to fully understand its physiological relevance. This guide provides a foundational understanding based on current literature to inform future research directions and safety assessments in the development of novel cholinesterase inhibitors.

References

A Comparative Pharmacological Guide: Donepezil vs. 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of the acetylcholinesterase inhibitor donepezil and its metabolite, 5-O-desmethyl donepezil. The information is compiled to assist researchers and professionals in the field of drug development in understanding the nuances of these compounds.

Executive Summary

Donepezil is a well-established, potent, and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Its therapeutic effects in Alzheimer's disease are attributed to the enhancement of cholinergic neurotransmission. Donepezil undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including this compound. While another major metabolite, 6-O-desmethyl donepezil, has been shown to exhibit similar AChE inhibitory potency to the parent drug, the pharmacological activity of this compound remains largely uncharacterized in publicly available scientific literature. This guide presents the known pharmacological data for donepezil and highlights the current knowledge gap regarding its 5-O-desmethyl metabolite.

Data Presentation: A Comparative Overview

Due to the lack of available data for this compound, a direct quantitative comparison of its pharmacological activity with donepezil is not possible at this time. The following tables summarize the established pharmacological parameters for donepezil.

Table 1: In Vitro Inhibitory Potency against Cholinesterases

CompoundTarget EnzymeIC50 (nM)Source
DonepezilAcetylcholinesterase (AChE)6.7[1]
DonepezilButyrylcholinesterase (BChE)>7,400[1]
This compoundAcetylcholinesterase (AChE)Data Not Available-
This compoundButyrylcholinesterase (BChE)Data Not Available-

Table 2: Selectivity Profile

CompoundAChE/BChE Selectivity Ratio (IC50 BChE / IC50 AChE)Source
Donepezil>1100[1]
This compoundData Not Available-

Mechanism of Action: Donepezil

Donepezil functions as a reversible, non-competitive inhibitor of acetylcholinesterase. By binding to the peripheral anionic site of the enzyme, it allosterically hinders the breakdown of acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission.

Metabolism of Donepezil

Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4. The main metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and hydrolysis. This process results in the formation of several metabolites, including this compound and 6-O-desmethyl donepezil. While 6-O-desmethyl donepezil is known to be an active metabolite with comparable AChE inhibitory activity to donepezil, the pharmacological profile of this compound has not been established.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, which are standard procedures for evaluating cholinesterase inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

Principle: The assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzymes.

Reagents:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)

  • AChE or BChE enzyme solution (e.g., from electric eel or human erythrocytes for AChE, and from equine serum or human serum for BChE)

  • Test compounds (Donepezil and this compound) dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.

Procedure:

  • In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at different concentrations.

  • Add 20 µL of the AChE or BChE enzyme solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Initiate the reaction by adding 10 µL of the ATCI or BTCI substrate solution.

  • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., every minute for 5 minutes).

  • The rate of the reaction is determined from the change in absorbance over time.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Signal Transduction AChR->Signal Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Mechanism of action of Donepezil in the cholinergic synapse.

Experimental Workflow: Cholinesterase Inhibition Assay

AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) start->prepare_reagents add_reagents Add Buffer, DTNB, and Test Compound to Microplate prepare_reagents->add_reagents add_enzyme Add AChE or BChE Enzyme add_reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_substrate Add Substrate (ATCI or BTCI) incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow of the Ellman's method for cholinesterase inhibition.

Logical Relationship: Donepezil Metabolism

Donepezil_Metabolism Donepezil Donepezil Metabolism Hepatic Metabolism (CYP2D6, CYP3A4) Donepezil->Metabolism Metabolite_5_O This compound Metabolism->Metabolite_5_O Metabolite_6_O 6-O-Desmethyl Donepezil (Active) Metabolism->Metabolite_6_O Other_Metabolites Other Metabolites Metabolism->Other_Metabolites

Caption: Major metabolic pathways of Donepezil.

References

Cross-Reactivity of Donepezil Immunoassays with 5-O-Desmethyl Donepezil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of Donepezil immunoassays with its major metabolite, 5-O-Desmethyl Donepezil. Understanding this cross-reactivity is crucial for the accurate quantification of Donepezil in biological samples, which is essential during drug development, therapeutic drug monitoring, and pharmacokinetic studies.

Introduction to Donepezil Metabolism

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is primarily metabolized in the liver by the cytochrome P450 system, specifically by the CYP2D6 and CYP3A4 isoenzymes. One of the key metabolic pathways is O-demethylation, which results in the formation of several metabolites, including this compound. This metabolite is formed by the removal of a methyl group from the 5-methoxy position of the indanone ring of the parent drug.

The following diagram illustrates the metabolic conversion of Donepezil to this compound.

Donepezil_Metabolism Metabolic Pathway of Donepezil to this compound Donepezil Donepezil Enzyme CYP2D6 / CYP3A4 (O-demethylation) Donepezil->Enzyme Metabolite This compound Enzyme->Metabolite

Caption: Metabolic conversion of Donepezil.

Immunoassay Cross-Reactivity: A Critical Consideration

Immunoassays are widely used for the quantification of drugs in biological matrices due to their high throughput and cost-effectiveness. However, a significant challenge with immunoassays is the potential for cross-reactivity with structurally related compounds, such as metabolites. If an antibody used in an immunoassay recognizes and binds to a metabolite in addition to the parent drug, it can lead to an overestimation of the parent drug's concentration, resulting in inaccurate pharmacokinetic and pharmacodynamic assessments.

Therefore, it is imperative to evaluate the cross-reactivity of any Donepezil immunoassay with its major metabolites, particularly this compound, to ensure the reliability of the generated data.

Comparative Analysis of Donepezil Immunoassays

Despite extensive searches of publicly available data, specific quantitative data on the cross-reactivity of commercially available Donepezil immunoassays with this compound could not be obtained. This information is typically found in the product inserts or validation reports of specific assay kits, which are not always publicly accessible.

Researchers are strongly encouraged to request this information directly from the manufacturers or to perform in-house validation studies to determine the cross-reactivity of the chosen immunoassay.

The following table provides a template for summarizing experimental findings on the cross-reactivity of different Donepezil immunoassays.

Immunoassay Kit (Manufacturer)AnalyteConcentration Tested (ng/mL)Measured Concentration (ng/mL)Cross-Reactivity (%)
Example Kit A Donepezil5050100%
This compound100[Experimental Result][Calculated Value]
Example Kit B Donepezil5050100%
This compound100[Experimental Result][Calculated Value]
Example Kit C Donepezil5050100%
This compound100[Experimental Result][Calculated Value]

Calculation of Cross-Reactivity: Cross-Reactivity (%) = (Measured Concentration of Donepezil / Concentration of this compound) x 100

Experimental Protocol for Determining Cross-Reactivity

The following is a general protocol that can be adapted to evaluate the cross-reactivity of a specific Donepezil immunoassay with this compound.

Objective: To determine the percentage of cross-reactivity of a Donepezil immunoassay with the metabolite this compound.

Materials:

  • Donepezil Immunoassay Kit (including all necessary reagents, standards, and controls)

  • Donepezil reference standard

  • This compound reference standard

  • Drug-free biological matrix (e.g., human plasma, serum, or urine)

  • Precision pipettes and tips

  • Microplate reader (if applicable for the chosen assay format)

Procedure:

  • Preparation of Standards and Controls: Prepare a series of calibration standards of Donepezil in the drug-free matrix according to the immunoassay kit's instructions. Also, prepare quality control (QC) samples at low, medium, and high concentrations.

  • Preparation of Metabolite Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions in the drug-free matrix to cover a range of concentrations relevant to expected in vivo levels.

  • Assay Procedure:

    • Run the Donepezil calibration curve and QC samples as per the kit's protocol to ensure the assay is performing correctly.

    • Assay the prepared this compound solutions using the Donepezil immunoassay.

    • It is recommended to test each concentration of the metabolite in triplicate.

  • Data Analysis:

    • Using the Donepezil calibration curve, determine the "measured" concentration of Donepezil for each of the this compound solutions.

    • Calculate the percentage of cross-reactivity for each concentration of the metabolite using the formula mentioned above.

    • Report the average cross-reactivity across the tested concentration range.

The following diagram outlines the general workflow for assessing immunoassay cross-reactivity.

Cross_Reactivity_Workflow Workflow for Immunoassay Cross-Reactivity Assessment cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Prep_Standards Prepare Donepezil Standards & QCs Run_Assay Perform Donepezil Immunoassay Prep_Standards->Run_Assay Prep_Metabolite Prepare 5-O-Desmethyl Donepezil Solutions Prep_Metabolite->Run_Assay Calc_Conc Calculate Measured Donepezil Concentration Run_Assay->Calc_Conc Calc_CR Calculate % Cross-Reactivity Calc_Conc->Calc_CR

Caption: Experimental workflow for assessment.

Conclusion

Head-to-head comparison of different extraction methods for 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and accurate quantification of drug metabolites is paramount. 5-O-desmethyl donepezil, a metabolite of the Alzheimer's disease drug donepezil, is a key analyte in pharmacokinetic and metabolic studies. The choice of extraction method from biological matrices is a critical step that significantly impacts the reliability of analytical results. This guide provides a detailed comparison of two common extraction techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE), supported by published experimental data.

Quantitative Performance of Extraction Methods

The following table summarizes the quantitative performance of different extraction methods for this compound and related compounds. Data has been compiled from various studies to provide a comparative overview.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte(s) Donepezil, 5-O-desmethyl-donepezil (5DD), 6-O-desmethyl-donepezil (6DD), Donepezil-N-oxide (DNox)Donepezil and its three metabolites including 6-O-desmethyl (M1), 5-O-desmethyl (M2) and N-oxide (M6)
Linearity Range 10-100 ng/mL[1][2]0.2–40 ng/mL for all three metabolites[3]
Lower Limit of Quantitation (LLOQ) 0.1-0.3 ng/mL for fluorescent compounds (including 5DD)[1][2]0.2 ng/mL for all three metabolites[3]
Precision (CV%) 3.2% - 12.6%[1][2]Intra- and inter-batch precision within acceptance criteria
Accuracy (% Mean Absolute Error) 1.3% - 13.3%[1][2]Intra- and inter-batch accuracy within acceptance criteria[3]
Recovery Not explicitly stated for 5DD, but the method was successfully applied.Consistent extraction recovery was noted.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction techniques. Below are the protocols for the LLE and SPE methods.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on the method described for the simultaneous determination of donepezil and its metabolites[1][2].

  • Sample Preparation: To a plasma sample, add an internal standard.

  • Alkalinization: Alkalinize the sample.

  • Extraction: Add a solvent mixture of n-hexane/dichloromethane/ethyl acetate (45:40:15).

  • Vortexing: Vortex the mixture to ensure thorough mixing.

  • Centrifugation: Centrifuge to separate the organic and aqueous phases.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a method for the simultaneous determination of donepezil and its three metabolites[3].

  • Cartridge Conditioning: Condition a Waters Oasis HLB SPE cartridge.

  • Sample Loading: Load the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with an appropriate solvent to remove interferences.

  • Elution: Elute the analytes of interest with a suitable elution solvent.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizing the Extraction Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for LLE and SPE.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow plasma Plasma Sample alkalinize Alkalinize Sample plasma->alkalinize add_solvent Add Extraction Solvent (n-hexane/dichloromethane/ethyl acetate) alkalinize->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC reconstitute->analyze

Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow plasma Plasma Sample load Load Sample plasma->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow of the Solid-Phase Extraction (SPE) method.

Concluding Remarks

Both LLE and SPE are effective methods for the extraction of this compound from biological matrices. The choice between the two often depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the availability of instrumentation. The LLE method presented is straightforward and utilizes common laboratory equipment. The SPE method, while potentially offering cleaner extracts and higher throughput with automation, requires specific cartridges and may need more extensive method development. The provided data and protocols offer a solid foundation for researchers to select and implement the most suitable extraction strategy for their analytical needs.

References

Evaluating the Linearity, Precision, and Accuracy of a 5-O-Desmethyl Donepezil Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comparative evaluation of analytical methods for the determination of 5-O-Desmethyl Donepezil, a metabolite of the Alzheimer's disease drug, Donepezil. The focus is on three critical validation parameters: linearity, precision, and accuracy. This guide presents supporting experimental data from published studies and outlines a detailed experimental protocol for a typical assay.

Comparative Performance of Analytical Methods

The quantification of this compound in biological matrices is primarily achieved through High-Performance Liquid Chromatography (HPLC) with various detection methods and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of different published assays.

MethodAnalyte(s)MatrixLinearity Range (ng/mL)Precision (%CV)Accuracy (% Mean Absolute Error or % Bias)
HPLC with Photometric and Fluorimetric Detection [1][2]Donepezil, this compound, 6-O-Desmethyl Donepezil, Donepezil-N-OxidePlasma10 - 1003.2 - 12.61.3 - 13.3
Chiral HPLC with UV Detection [3]Donepezil, this compound, 6-O-Desmethyl Donepezil (enantiomers)Culture Medium100 - 5,000< 15< 15
LC-MS/MS [4][5]Donepezil, 6-O-Desmethyl DonepezilHuman Plasma0.03 - 8.13 (for 6-O-desmethyl donepezil)Well within acceptable limitsWell within acceptable limits
LC-MS/MS [6][7][8]DonepezilRat Plasma0.5 - 1,000≤ 13.996.0 - 109.6

Note: Data for the LC-MS/MS methods for 6-O-Desmethyl Donepezil and Donepezil are included as relevant comparators, highlighting the typical performance of this platform for Donepezil and its metabolites.

Experimental Protocol: A Representative HPLC Assay

This section details a generalized experimental protocol for the quantification of this compound in a biological matrix, based on common practices in the field. This protocol is for informational purposes and should be optimized for specific laboratory conditions and requirements.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).

  • Add 5 mL of an organic extraction solvent mixture (e.g., n-hexane/dichloromethane/ethyl acetate).

  • Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a suitable detector (e.g., UV or fluorescence).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or acetic acid solution), run in isocratic or gradient mode.

  • Flow Rate: Typically around 1 mL/min.

  • Injection Volume: 50 µL.

  • Detection:

    • UV/Photometric: Wavelength set based on the absorbance maximum of this compound.

    • Fluorimetric: Excitation and emission wavelengths optimized for the analyte.

3. Method Validation

The method should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13]

  • Linearity: Analyze a series of calibration standards at a minimum of five different concentrations. The relationship between the analyte concentration and the detector response should be linear, with a correlation coefficient (r²) of ≥ 0.99.

  • Precision:

    • Intra-day precision: Analyze at least five replicates of quality control (QC) samples at low, medium, and high concentrations on the same day.

    • Inter-day precision: Analyze the same QC samples on at least three different days.

    • The coefficient of variation (%CV) should typically be ≤ 15% (≤ 20% for the Lower Limit of Quantification, LLOQ).

  • Accuracy:

    • Determined from the same experiments as precision.

    • The mean concentration should be within ±15% of the nominal concentration (±20% for the LLOQ).

Bioanalytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a bioanalytical method for this compound.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation Optimization MD2 Chromatographic Conditions Optimization MD1->MD2 MD3 Mass Spectrometry Tuning (if applicable) MD2->MD3 MV1 Linearity MD3->MV1 Proceed to Validation MV2 Precision (Intra- & Inter-day) MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Selectivity & Specificity MV3->MV4 MV5 Stability MV4->MV5 MV6 Recovery & Matrix Effect MV5->MV6 SA1 Calibration Standards & QCs MV6->SA1 Apply Validated Method SA2 Unknown Sample Analysis SA1->SA2

Caption: Workflow for Bioanalytical Method Validation.

References

Unraveling the Neuroprotective Potential of Donepezil and Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the neuroprotective properties of Donepezil and its metabolites. It delves into supporting experimental data, compares its performance with alternatives, and outlines detailed methodologies for key experiments.

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, has demonstrated neuroprotective effects beyond its primary role as an acetylcholinesterase inhibitor. Emerging research suggests that Donepezil may modulate various pathological processes implicated in neurodegeneration, including amyloid-beta (Aβ) toxicity, glutamate-induced excitotoxicity, and oxidative stress. This guide synthesizes preclinical evidence to offer a comprehensive comparison of the neuroprotective potential of Donepezil and its primary active metabolite, 6-O-desmethyl-donepezil, alongside other therapeutic alternatives.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective actions of Donepezil are multifaceted, involving the modulation of several key signaling pathways. In contrast, while its major active metabolite, 6-O-desmethyl-donepezil, exhibits comparable acetylcholinesterase inhibitory activity, its contribution to neuroprotection within the central nervous system is limited by its low permeability across the blood-brain barrier.

CompoundMechanism of ActionExperimental ModelKey FindingsReference
Donepezil Anti-Aβ Toxicity Aβ25-35-induced toxicity in PC12 cellsDose-dependently increased cell viability and decreased LDH release.[1][1]
Aβ42-induced neuronal toxicityIncreased neuronal viability and reduced phosphorylated tau by enhancing PP2A activity and inhibiting GSK-3β.[2][2]
Anti-Glutamate Excitotoxicity Glutamate-induced toxicity in rat cortical neuronsProtected neurons via nAChR-PI3K-Akt and MAPK signaling pathways.[3][4][3][4]
NMDA-induced excitotoxicity in rat primary cultured neuronsDecreased LDH release in a concentration-dependent manner.[5][5]
Anti-Ischemic Damage Oxygen-glucose deprivation in rat cerebral cortex primary cultured neuronsSignificantly decreased LDH release in a concentration-dependent manner.[5][5]
6-O-desmethyl-donepezil Acetylcholinesterase Inhibition In vitro enzyme assaySimilar inhibitory potency to Donepezil.
Blood-Brain Barrier Permeability Rat studiesLow permeability across the blood-brain barrier; no metabolites found in the brain.[3][3]
Galantamine Anti-Ischemic Damage Oxygen-glucose deprivation in rat cerebral cortex primary cultured neuronsDid not significantly decrease LDH release.[5][5]
Rivastigmine Anti-Ischemic Damage Oxygen-glucose deprivation in rat cerebral cortex primary cultured neuronsDid not significantly decrease LDH release.[5][5]
Tacrine Anti-Ischemic Damage Oxygen-glucose deprivation in rat cerebral cortex primary cultured neuronsDid not significantly decrease LDH release.[5][5]
Memantine Anti-Aβ Toxicity Aβ(1-42)-induced toxicity in rat septal neuronsDid not show a significant neuroprotective effect.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Donepezil are mediated through a complex interplay of signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for assessing neuroprotection.

Donepezil_Signaling_Pathways Donepezil Donepezil nAChR Nicotinic Acetylcholine Receptors (α7) Donepezil->nAChR PP2A PP2A (activated) Donepezil->PP2A PI3K PI3K nAChR->PI3K MAPK MAPK nAChR->MAPK Akt Akt PI3K->Akt GSK3b GSK-3β (inhibited) Akt->GSK3b Neuroprotection Neuroprotection (Anti-apoptosis, Cell Survival) Akt->Neuroprotection PP2A->Neuroprotection MAPK->Neuroprotection

Figure 1: Signaling Pathways of Donepezil's Neuroprotection.

Experimental_Workflow start Start: Neuronal Cell Culture (e.g., PC12, primary neurons) induce_toxicity Induce Neurotoxicity (e.g., Aβ peptides, Glutamate, Oxygen-Glucose Deprivation) start->induce_toxicity treatment Treatment Groups: - Vehicle Control - Toxin Only - Donepezil + Toxin - Metabolite + Toxin - Alternative Drug + Toxin induce_toxicity->treatment assays Assess Neuroprotection: - Cell Viability (MTT assay) - Cell Death (LDH assay) - Apoptosis (Caspase-3 activity) - Oxidative Stress (ROS levels) treatment->assays analysis Data Analysis and Comparison assays->analysis

Figure 2: Experimental Workflow for Assessing Neuroprotection.

Detailed Experimental Protocols

Assessment of Neuroprotection against Aβ-induced Toxicity in PC12 Cells
  • Cell Culture: PC12 cells are cultured in appropriate media and conditions.

  • Induction of Toxicity: Cells are treated with aggregated Aβ25-35 (e.g., 20 μmol/L) for 24 hours to induce neurotoxicity.[1]

  • Treatment: Prior to Aβ exposure, cells are pre-treated with varying concentrations of Donepezil (e.g., 5, 10, 20, 50 μmol/L) or other test compounds for a specified duration.[1]

  • Cell Viability Assay (MTT): Cell viability is quantified using the MTT assay. The absorbance is measured to determine the percentage of viable cells relative to the control group.

  • Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium, an indicator of cell death, is measured using a commercially available kit.

Evaluation of Neuroprotection against Glutamate Excitotoxicity in Primary Cortical Neurons
  • Primary Neuron Culture: Cortical neurons are isolated from embryonic rats and cultured.

  • Induction of Excitotoxicity: Neurons are exposed to a high concentration of glutamate (e.g., 1 mM for 10 minutes for acute toxicity or 100 µM for 24 hours for moderate toxicity).

  • Treatment: Neurons are pre-treated with Donepezil or other compounds before glutamate exposure.

  • Assessment of Neuronal Death: Neuronal death is quantified by measuring LDH release into the culture medium.

Conclusion

The available preclinical evidence strongly supports the neuroprotective potential of Donepezil, which extends beyond its primary function as an acetylcholinesterase inhibitor. Its ability to counteract Aβ toxicity and glutamate-induced excitotoxicity through the modulation of multiple signaling pathways underscores its potential as a disease-modifying agent in Alzheimer's disease. In contrast, while the active metabolites of Donepezil retain acetylcholinesterase inhibitory activity, their limited ability to cross the blood-brain barrier suggests a minimal direct contribution to neuroprotection within the central nervous system. Further research is warranted to fully elucidate the peripheral effects of these metabolites and to explore strategies to enhance the central neuroprotective actions of Donepezil.

References

Comparative study of the in vitro metabolism of Donepezil in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro metabolism of Donepezil, a leading therapeutic agent for Alzheimer's disease, across various species. By presenting key experimental data, detailed protocols, and clear visualizations, this document aims to facilitate a deeper understanding of the species-specific differences in Donepezil's biotransformation, which is crucial for preclinical drug development and safety assessment.

Executive Summary

Donepezil undergoes extensive phase I metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are O-demethylation, N-dealkylation (also referred to as N-debenzylation), hydroxylation, and N-oxidation.[1][2][3][4][5] In vitro studies using liver microsomes have been instrumental in elucidating these pathways and identifying the key enzymes involved, namely CYP3A4 and CYP2D6.[1][4][6] Significant qualitative and quantitative differences in metabolite formation have been observed across species, with rats being a frequently used model that closely resembles human metabolism.[2][7][8] This guide synthesizes findings from multiple studies to provide a comparative overview.

Comparative Metabolic Data

The in vitro metabolism of Donepezil in liver microsomes from different species reveals notable variations in the number and types of metabolites formed. The following table summarizes the key quantitative findings from comparative studies.

SpeciesNumber of Metabolites Identified (in liver microsomes)Major Metabolic PathwaysKey Enzymes InvolvedIntrinsic Clearance (Clint) (µL/min/mg microsomal protein)Reference
Human 17O-demethylation, N-dealkylation, N-oxidation, HydroxylationCYP3A4, CYP2D6, CYP2C96.35[1][3][6][9]
Mouse 21O-demethylation, N-dealkylation, N-oxidation, HydroxylationNot explicitly detailed in the same studyNot available[1][3]
Rat 17O-demethylation, N-dealkylation, N-oxidation, HydroxylationNot explicitly detailed in the same studyMale: 33.7, Female: 13.4[1][3][9]
Dog Not availableN-dealkylation, O-demethylationNot explicitly detailed in the same study37.0[9]
Mini-Pig Not availableO-demethylation, N-dealkylation, N-oxidationNot availableNot available[2]

Note: The number of metabolites can vary based on the analytical techniques employed. The study by Kim et al. (2021) utilized a non-targeted metabolomics approach, which allowed for the identification of several novel metabolites.[1][3]

Metabolic Pathways of Donepezil

Donepezil is metabolized through several key pathways, with O-demethylation, N-dealkylation, N-oxidation, and hydroxylation being the most prominent. In humans, the N-dealkylation pathway leading to metabolite M4 is primarily mediated by CYP3A4, with a minor contribution from CYP2C9.[6] The O-demethylation pathways, forming metabolites M1 and M2, are mainly catalyzed by CYP2D6.[6]

Donepezil_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Donepezil Donepezil M1_M2 O-desmethyl-donepezil (M1/M2) Donepezil->M1_M2 O-demethylation (CYP2D6) M3 Hydroxydonepezil (M3) Donepezil->M3 Hydroxylation (CYP3A4, CYP2D6) M4 N-desbenzyl-donepezil (M4) Donepezil->M4 N-dealkylation (CYP3A4, CYP2C9) M6 Donepezil-N-oxide (M6) Donepezil->M6 N-oxidation Glucuronides Glucuronide Conjugates M1_M2->Glucuronides Glucuronidation

Caption: Major Phase I and Phase II metabolic pathways of Donepezil.

Experimental Protocols

The following is a generalized experimental protocol for the in vitro metabolism of Donepezil using liver microsomes, based on methodologies described in the cited literature.[1]

1. Preparation of Incubation Mixtures:

  • Prepare a stock solution of Donepezil in a suitable solvent (e.g., dimethyl sulfoxide).

  • The incubation mixture should contain:

    • Donepezil (final concentration typically around 50 µM).

    • Liver microsomal proteins (e.g., 1 mg/mL) from the desired species (human, rat, mouse, etc.).

    • Potassium phosphate buffer (100 mM, pH 7.4) to a final volume (e.g., 400 µL).

2. Incubation:

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a solution of β-NADPH (final concentration of 1.0 mM).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

3. Reaction Termination and Sample Preparation:

  • Terminate the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture at high speed (e.g., 12,700 rpm) at 4°C for 10 minutes to pellet the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

  • Reconstitute the residue in a suitable solvent for analysis.

4. Analytical Method:

  • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites.

  • A non-targeted metabolomics approach combined with molecular networking can be employed for comprehensive metabolite identification.[1][3]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis A Prepare Incubation Mixture (Donepezil, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Add NADPH to start reaction B->C D Incubate at 37°C for 1 hour C->D E Terminate with cold Methanol D->E F Centrifuge to pellet protein E->F G Evaporate supernatant F->G H Reconstitute for analysis G->H I LC-MS/MS Analysis H->I

Caption: A typical experimental workflow for in vitro Donepezil metabolism studies.

Species-Specific Metabolic Differences

  • Human vs. Rodents: Studies have shown that while the main metabolic pathways are conserved, the quantitative importance of each can differ. For instance, a total of 21 donepezil metabolites were detected in mice liver microsomes, compared to 17 in both human and rat liver microsomes in one study.[1][3] This suggests that mice may have a more extensive metabolic profile for Donepezil.

  • Rat as a Model: The rat is often considered a suitable animal model for studying Donepezil metabolism as it demonstrates a metabolite profile that is qualitatively similar to humans.[2][7][8] However, there can be quantitative differences in metabolite concentrations.[8] A potential reactive metabolite was identified in rat liver microsomal incubation samples, which was not detected in human or mouse samples.[1][3]

  • Mini-Pig: In mini-pigs, the rank order of metabolite concentration differs from that in rats and humans. While in rats and humans, the N-dealkylation product (M4) is more prominent than the N-oxidation product (M6), the reverse is observed in mini-pigs.[2][8]

Conclusion

The in vitro metabolism of Donepezil exhibits significant species-specific differences. While the primary metabolic pathways are generally conserved, the number and quantity of metabolites can vary considerably. This comparative guide highlights the importance of using multiple species in preclinical studies to accurately predict human metabolism and potential drug-drug interactions. The rat appears to be a reasonably good model for human metabolism of Donepezil, although notable differences, particularly in the formation of reactive metabolites, warrant careful consideration. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers in the field of drug metabolism and development.

References

Validating 5-O-Desmethyl Donepezil as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-O-desmethyl donepezil as a potential biomarker for acetylcholinesterase (AChE) inhibition, in the context of treatment with the Alzheimer's disease drug, donepezil. The performance of this compound is compared with the parent drug and its other major metabolites, supported by available experimental data.

Introduction

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily functioning as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Upon administration, donepezil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, into several metabolites.[3] The primary metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and hydrolysis.[4][5] Among the major metabolites are this compound (5-ODD), 6-O-desmethyl donepezil (6-ODD), and donepezil-N-oxide. Understanding the pharmacological activity and plasma concentrations of these metabolites is crucial for identifying reliable biomarkers to monitor therapeutic efficacy and patient response.

While the parent drug, donepezil, is the primary active agent, some of its metabolites also exhibit pharmacological activity. Notably, 6-O-desmethyl donepezil is known to have a similar AChE inhibitory potency to donepezil itself.[4] However, the pharmacological activity of this compound remains largely uncharacterized in publicly available literature. This guide aims to synthesize the current knowledge to aid in the evaluation of this compound as a viable biomarker.

Comparative Data on Donepezil and its Metabolites

The following tables summarize the available quantitative data for donepezil and its major metabolites. This information is essential for comparing their potential as biomarkers of AChE inhibition.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC50 (nM) for AChESelectivity for AChE over BuChEReference
Donepezil6.7>1000-fold[6][7]
6-O-Desmethyl DonepezilSimilar to DonepezilHigh (presumed)[4]
This compound Data not available Data not available -
Physostigmine (Reference)0.67Moderate[6][7]
Rivastigmine (Reference)4.3Moderate[6][7]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. BuChE: Butyrylcholinesterase, another cholinesterase enzyme.

Table 2: Typical Steady-State Plasma Concentrations in Patients

CompoundPlasma Concentration Range (ng/mL)Reference
Donepezil18.5 - 43.9[8]
This compound Low (often near or below limit of detection)-
6-O-Desmethyl DonepezilVariable, can be significant-
Donepezil-N-oxideVariable, can be significant-

Experimental Protocols

Measurement of Acetylcholinesterase Inhibition (Ellman's Method)

The most common in vitro method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.[9][10]

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity. The inhibitory activity of a compound is determined by measuring the reduction in this rate in the presence of the inhibitor.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (Donepezil, this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in the appropriate buffers and solvents.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution at various concentrations (or solvent for control)

    • DTNB solution

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specific duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

Visualizations

Donepezil Metabolism Pathway```dot

Donepezil_Metabolism Donepezil Donepezil Metabolite_5ODD 5-O-Desmethyl Donepezil (5-ODD) Donepezil->Metabolite_5ODD CYP2D6, CYP3A4 (O-Demethylation) Metabolite_6ODD 6-O-Desmethyl Donepezil (6-ODD) Donepezil->Metabolite_6ODD CYP2D6, CYP3A4 (O-Demethylation) Metabolite_NOxide Donepezil-N-oxide Donepezil->Metabolite_NOxide N-Oxidation Other_Metabolites Other Metabolites (Hydroxylation, etc.) Donepezil->Other_Metabolites Excretion Excretion (Urine, Feces) Metabolite_5ODD->Excretion Metabolite_6ODD->Excretion Metabolite_NOxide->Excretion Other_Metabolites->Excretion

Caption: Workflow for biomarker validation.

Donepezil Signaling Pathways

Donepezil_Signaling cluster_cholinergic Cholinergic Pathway cluster_inflammatory Anti-inflammatory Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibition Microglia Activated Microglia Donepezil->Microglia Direct Action ACh Acetylcholine (ACh) Concentration AChE->ACh Increases Cholinergic_Transmission Enhanced Cholinergic Transmission ACh->Cholinergic_Transmission Cognitive_Improvement Cognitive_Improvement Cholinergic_Transmission->Cognitive_Improvement NFkB NF-κB Signaling Microglia->NFkB Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Proinflammatory_Cytokines Reduces Production Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Reduces

Caption: Donepezil's dual signaling impact.

Discussion and Conclusion

The validation of a biomarker requires a clear and quantifiable relationship between the biomarker's concentration and a clinical or pharmacological endpoint. In the case of donepezil treatment, the primary pharmacological effect is the inhibition of AChE.

Donepezil as a Biomarker: The plasma concentration of donepezil itself has been shown to correlate with the degree of AChE inhibition in red blood cells and with clinical outcomes in patients with Alzheimer's disease. This makes the parent drug a valid, albeit not always perfect, biomarker.

6-O-Desmethyl Donepezil as a Potential Biomarker: Given that 6-O-desmethyl donepezil is pharmacologically active with a similar AChE inhibitory potency to donepezil, its plasma concentration could also serve as a valuable biomarker. [4]In some patients, the concentration of this metabolite can be significant, suggesting it may contribute to the overall therapeutic effect.

Validating this compound: The primary challenge in validating this compound as a biomarker is the current lack of data on its pharmacological activity. Without a confirmed and quantified AChE inhibitory activity (i.e., an IC50 value), it is difficult to establish a direct link between its plasma concentration and the therapeutic effect of donepezil. Its typically low plasma concentrations further complicate its potential utility as a standalone biomarker.

Future Directions: To validate this compound as a biomarker, the following experimental data are required:

  • Determination of AChE Inhibitory Activity: An in vitro AChE inhibition assay, such as the Ellman's method described above, should be performed to determine the IC50 value of purified this compound.

  • Correlation Studies: In a clinical setting, the plasma concentrations of this compound should be measured alongside donepezil and other active metabolites. These concentrations should then be correlated with both direct measures of AChE inhibition (e.g., in red blood cells) and clinical outcomes (e.g., changes in cognitive scores).

References

Unveiling the Potency of Donepezil's Breakdown Products: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide offers a comprehensive comparison of the acetylcholinesterase (AChE) inhibitory activity of Donepezil and its primary metabolites. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to elucidate the relative potency of these compounds, providing valuable insights for future research and therapeutic development.

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4. This process generates several metabolites, with their contribution to the overall therapeutic effect being a subject of scientific inquiry. Understanding the relative potency of these metabolites as acetylcholinesterase inhibitors is crucial for a complete pharmacological profile of Donepezil.

Quantitative Comparison of Acetylcholinesterase Inhibition

The following table summarizes the available quantitative data on the inhibitory potency of Donepezil and its major metabolites against acetylcholinesterase. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's inhibitory strength.

CompoundMetabolite IDMetabolic PathwayAcetylcholinesterase IC50Citation
Donepezil -Parent Drug6.7 nM[1]
5.7 nM
11 nM[2]
6-O-desmethyl donepezil M1 / M2O-dealkylationSimilar potency to Donepezil[3]
Hydrolysis Product M4HydrolysisData not available
N-oxide donepezil M6N-oxidationData not available
Glucuronide Conjugates M11 / M12GlucuronidationData not available

Donepezil Metabolic Pathway

The metabolic transformation of Donepezil involves several key pathways, as illustrated in the diagram below. The primary routes of metabolism include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and subsequent glucuronidation.[3]

Donepezil_Metabolism Donepezil Donepezil M1_M2 6-O-desmethyl donepezil & Hydroxylated Metabolites Donepezil->M1_M2 O-dealkylation, Hydroxylation (CYP2D6, CYP3A4) M4 Hydrolysis Product Donepezil->M4 Hydrolysis M6 N-oxide donepezil Donepezil->M6 N-oxidation M11_M12 Glucuronide Conjugates M1_M2->M11_M12 Glucuronidation Excretion Excretion M4->Excretion M6->Excretion M11_M12->Excretion

References

A Comparative Guide to Analytical Methods for 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 5-O-desmethyl donepezil, a primary metabolite of the Alzheimer's disease drug donepezil, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. Researchers employ various analytical techniques to measure its concentration in biological matrices. This guide provides a comparative overview of published analytical methods, focusing on their performance characteristics and experimental protocols to aid researchers in selecting the most suitable method for their needs.

Two primary analytical techniques have been reported for the determination of this compound: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The choice of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the quantitative performance of different validated methods for this compound.

MethodAnalyte(s)MatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Chiral HPLC-UV Donepezil, (R/S)-5-O-desmethyl donepezil, (R/S)-6-O-desmethyl donepezilCulture Medium100 - 5,000< 15% (as relative error)< 15%100[1][2]
HPLC with Photometric and Fluorimetric Detection Donepezil, this compound, 6-O-desmethyl donepezil, Donepezil-N-oxideHuman Plasma10 - 1001.3 - 13.3% (as % mean absolute error)3.2 - 12.6%0.1 - 0.3 (for fluorescent compounds)[3][4]
LC-MS/MS Donepezil, 5-desmethyl donepezil, 6-desmethyl donepezilHuman Plasma0.103 - 15.763Not explicitly statedNot explicitly stated0.103[5][6]
LC-MS/MS Donepezil, this compound (M2), 6-O-desmethyl donepezil (M1), N-oxide donepezil (M6)Human Plasma0.2 - 40Within acceptance criteriaWithin acceptance criteria0.2[7]

Key Observations:

  • Sensitivity: LC-MS/MS methods generally offer significantly lower limits of quantification (LLOQ) compared to HPLC methods, making them more suitable for studies where low concentrations of the metabolite are expected.

  • Linearity: The linear dynamic range varies across methods, and the choice should be aligned with the expected concentration range in the samples.

  • Accuracy and Precision: All the cited methods demonstrate acceptable levels of accuracy and precision, generally within the standard bioanalytical method validation guidelines (±15%).

Experimental Protocols

Detailed methodologies are essential for replicating and cross-validating analytical methods. Below are summaries of the experimental protocols for the compared methods.

Chiral HPLC-UV Method

This method is suitable for the enantioselective determination of donepezil and its desmethyl metabolites.

  • Sample Preparation: Liquid-liquid extraction using ethyl acetate.[1][2]

  • Chromatographic Separation:

    • Column: Chiralpak AD-H.[1][2]

    • Mobile Phase: Hexane/ethanol/methanol (75:20:5, v/v/v) with 0.3% triethylamine.[1][2]

  • Detection: UV detection at 270 nm.[1][2]

HPLC with Photometric and Fluorimetric Detection

This method allows for the simultaneous detection of donepezil and three of its metabolites.

  • Sample Preparation: Liquid-liquid extraction with a solvent mixture of n-hexane/dichloromethane/ethylacetate (45:40:15) after sample alkalinization.[3][4]

  • Chromatographic Separation:

    • Column: X-Terra, RP8.[3]

    • Mobile Phase: Acetonitrile 85% : 1% acetic acid 15%.[3]

    • Flow Rate: 1 mL/min.[3]

  • Detection: Photometric and fluorimetric detectors in tandem. This compound is a fluorescent compound.[3][4]

LC-MS/MS Method

This is a highly sensitive and selective method for the simultaneous estimation of donepezil and its desmethyl metabolites.

  • Sample Preparation: The specific publication mentions development and validation but the abstract does not detail the extraction method.[5][6]

  • Chromatographic Separation:

    • Column: Reverse-phase XTerra RP (150 × 4.6 mm, 5 µm).[5][6]

  • Detection: ESI-MS/MS in positive polarity with multiple reaction monitoring (MRM). The mass transition for 5-desmethyl donepezil was m/z 366.4 → 91.3.[5][6]

LC-MS/MS Method with Solid-Phase Extraction

This method provides a robust and sensitive analysis of donepezil and its three main metabolites in human plasma.

  • Sample Preparation: Solid-phase extraction.[7]

  • Chromatographic Separation:

    • Column: Cadenza CD-C18 with gradient elution.[7]

  • Detection: Electrospray positive ionization in multiple reaction monitoring mode. The optimized mass transition for this compound (M2) was m/z 366.2–91.1.[7]

Workflow and Logical Relationships

The cross-validation of analytical methods involves a systematic process to ensure that a new or alternative method provides results that are equivalent to a validated reference method. A generalized workflow for this process is illustrated below.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Reference Method cluster_2 Cross-Validation Study cluster_3 Outcome A Define Analytical Requirements B Develop New Analytical Method A->B C Validate New Method (ICH/FDA Guidelines) B->C E Prepare Spiked & Real Samples C->E D Select Validated Reference Method D->E F Analyze Samples by Both Methods E->F G Statistically Compare Results (e.g., Bland-Altman) F->G H Assess Equivalence G->H I Method Deemed Cross-Validated H->I Criteria Met J Investigate Discrepancies H->J Criteria Not Met J->B

Caption: Workflow for Cross-Validation of Analytical Methods.

This guide provides a foundational comparison of analytical methods for this compound. For successful implementation and cross-validation, researchers should refer to the specific details within the cited literature and adhere to the rigorous guidelines set forth by regulatory bodies such as the FDA and ICH.

References

A comparative review of the analytical methods for Donepezil and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive metabolism, leading to the formation of several metabolites. The accurate quantification of donepezil and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide provides a comparative overview of various analytical methods, focusing on their performance, experimental protocols, and applicability.

Overview of Analytical Techniques

The determination of donepezil and its metabolites, including 6-O-desmethyl donepezil (M1), 5-O-desmethyl donepezil (M2), and N-oxide donepezil (M6), has been predominantly achieved through liquid chromatography coupled with various detection methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection has been employed, but the trend has significantly shifted towards the use of tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[1][2][3] Ultra-performance liquid chromatography (UPLC) systems are also utilized to achieve faster analysis times and improved resolution.[4]

Sample preparation is a critical step to remove interfering substances from the biological matrix. The most common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP).[1][2][3] LLE and SPE are known for providing cleaner extracts compared to PP, which can be crucial for minimizing matrix effects in LC-MS/MS analysis.

Comparative Performance of Analytical Methods

The following tables summarize the key performance parameters of various analytical methods for the quantification of donepezil and its metabolites in human plasma.

Table 1: Performance Characteristics of Analytical Methods for Donepezil

MethodSample PreparationLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (% CV)Reference
HPLC-FluorescenceLiquid-Liquid Extraction10 - 1000.1 - 0.31.3 - 13.33.2 - 12.6[5]
UPLC-MS/MSLiquid-Liquid Extraction0.1 - 500.198.0 - 110.0< 8[4]
LC-MS/MSSolid-Phase Extraction0.5 - 1000.5Within ±15%< 15%[1][6]
LC-MS/MSSolid-Phase Extraction0.10 - 50.00.10Within ±15%< 7.5[2]
LC-MS/MSLiquid-Liquid Extraction0.09 - 24.20.09Within ±15%< 15%[7]
LC-MS/MSProtein Precipitation0.02 - 200.02Within ±15%< 15%[8]

Table 2: Performance Characteristics of Analytical Methods for Donepezil Metabolites

AnalyteMethodSample PreparationLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (% CV)Reference
This compound (M2)HPLC-FluorescenceLiquid-Liquid Extraction10 - 1000.1 - 0.31.3 - 13.33.2 - 12.6[5]
6-O-desmethyl donepezil (M1)HPLC-PhotometricLiquid-Liquid Extraction10 - 1001.2 - 4.31.3 - 13.33.2 - 12.6[5]
N-oxide donepezil (M6)HPLC-FluorescenceLiquid-Liquid Extraction10 - 1000.1 - 0.31.3 - 13.33.2 - 12.6[5]
This compound (M2)LC-MS/MSSolid-Phase Extraction0.2 - 400.2Within ±15%< 15%[1][6]
6-O-desmethyl donepezil (M1)LC-MS/MSSolid-Phase Extraction0.2 - 400.2Within ±15%< 15%[1][6]
N-oxide donepezil (M6)LC-MS/MSSolid-Phase Extraction0.2 - 400.2Within ±15%< 15%[1][6]
6-O-desmethyl donepezil (M1)LC-MS/MSSolid-Phase Extraction0.02 - 10.00.02Within ±15%< 7.5[2]
6-O-desmethyl donepezil (M1)LC-MS/MSLiquid-Liquid Extraction0.03 - 8.130.03Within ±15%< 15%[7]
6-O-desmethyl donepezil (M1)LC-MS/MSProtein Precipitation0.02 - 100.02Within ±15%< 15%[8]

Experimental Protocols

This section provides detailed methodologies for some of the key analytical techniques cited in the tables above.

Method 1: Simultaneous Determination of Donepezil and Three Metabolites by LC-MS/MS[1][6]
  • Sample Preparation (Solid-Phase Extraction):

    • To a plasma sample, add an internal standard (an analog of donepezil).

    • Perform solid-phase extraction using a suitable sorbent cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes and the internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Cadenza CD-C18

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer and an organic solvent.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Donepezil: m/z 380.2 → 91.1

      • 6-O-desmethyl donepezil (M1): m/z 366.2 → 91.1

      • This compound (M2): m/z 366.2 → 91.1

      • N-oxide donepezil (M6): m/z 396.3 → 288.2

      • Internal Standard: m/z 394.2 → 91.1

Method 2: UPLC-MS/MS for Donepezil Quantification[4]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add 20 µL of internal standard solution (donepezil-D4).

    • Add a mixture of hexane and ethyl acetate (70:30, v/v).

    • Vortex for 3 minutes and centrifuge at 4,000 rpm for 5 minutes.

    • Transfer the supernatant and keep at -80°C for 60 minutes.

    • Transfer the organic layer, evaporate to dryness, and reconstitute.

  • Chromatographic Conditions:

    • Column: Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm)

    • Mobile Phase: Isocratic elution with 5% acetic acid in 20 mM ammonium acetate buffer (pH 3.3) and acetonitrile (60:40, v/v).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 3 µL.

    • Total Run Time: 3 minutes.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Not specified in detail, but would involve MRM.

Method 3: HPLC with Photometric and Fluorimetric Detection for Donepezil and Metabolites[5]
  • Sample Preparation (Liquid-Liquid Extraction):

    • Alkalinize the plasma sample.

    • Extract with a solvent mixture of n-hexane, dichloromethane, and ethyl acetate (45:40:15).

    • Use disopyramide as the internal standard.

    • Evaporate the organic layer and reconstitute the residue in 200 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: X-Terra, RP8

    • Mobile Phase: Acetonitrile and 1% acetic acid (85:15).

    • Flow Rate: 1 mL/min.

    • Injection Volume: 50 µL.

  • Detection:

    • Fluorimetric Detector: For Donepezil, 5-O-desmethyl-donepezil, and Donepezil-N-oxide.

    • Photometric Detector: For 6-O-desmethyl-donepezil and the internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates a general experimental workflow for the analysis of donepezil and its metabolites in a biological sample.

Analytical Workflow for Donepezil and Metabolites cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_postanalytical Post-analytical SampleCollection Sample Collection (e.g., Plasma) SampleStorage Sample Storage (e.g., -80°C) SampleCollection->SampleStorage Spiking Spike with Internal Standard SampleStorage->Spiking Extraction Extraction (LLE, SPE, or PP) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (HPLC or UPLC) Reconstitution->LC MS MS/MS Detection LC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataProcessing Data Processing (Integration, Calibration) DataAcquisition->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

Caption: General workflow for the bioanalysis of Donepezil.

Conclusion

The choice of an analytical method for donepezil and its metabolites depends on the specific requirements of the study. For high sensitivity and specificity, particularly for the simultaneous quantification of multiple analytes at low concentrations, LC-MS/MS methods are the gold standard.[1][2][3][8] UPLC-MS/MS offers the advantage of shorter run times, which is beneficial for high-throughput analysis.[4] HPLC with fluorescence or UV detection can be a viable and more accessible alternative for the analysis of the parent drug, although it may lack the sensitivity required for some metabolite quantification.[5] The selection of the sample preparation technique is also critical, with SPE and LLE generally providing cleaner extracts and reducing matrix effects compared to protein precipitation. Researchers should carefully consider the validation parameters of each method to ensure that it meets the requirements for accuracy, precision, and sensitivity for their intended application.

References

Safety Operating Guide

Navigating the Disposal of 5-O-Desmethyl Donepezil: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-O-Desmethyl Donepezil, a metabolite of Donepezil. Adherence to these procedures is paramount to ensure the safety of personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully collect the material using a damp cloth or a HEPA-filtered vacuum. Place the collected material and any contaminated items into a sealed, appropriately labeled container for disposal.

II. Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2][3][4] A critical first step is to determine if the waste is classified as hazardous under RCRA.

Currently, this compound is not explicitly listed as a hazardous waste under RCRA's P or U lists.[5][6] However, a waste can also be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Without specific data on this compound, a conservative approach is recommended. The information available in its Safety Data Sheet (SDS) is incomplete, with "no data available" for disposal and hazard classifications.[7]

III. Step-by-Step Disposal Protocol for this compound

Assuming this compound is not classified as RCRA hazardous waste, it should be managed as a non-hazardous pharmaceutical waste. This approach ensures a high level of safety and environmental protection.

Step 1: Waste Characterization and Segregation

  • Confirm Classification: As a primary due diligence step, your institution's Environmental Health and Safety (EHS) department should review any available data to formally classify the waste. In the absence of definitive data, treat the waste as non-hazardous pharmaceutical waste requiring incineration.

  • Segregate: Do not mix this compound waste with general laboratory trash, hazardous chemical waste, or biohazardous waste.[1][3] It must be collected in a designated, properly labeled container.

Step 2: Containerization and Labeling

  • Select Appropriate Container: Use a dedicated, leak-proof container clearly marked for "Non-Hazardous Pharmaceutical Waste for Incineration."[2][3] These are often white containers with blue lids.

  • Labeling: The label should include:

    • The name of the waste: "this compound Waste"

    • The date of accumulation

    • The hazard statement: "Caution: Handle with Care"

    • The disposal method: "For Incineration Only"

Step 3: Storage

  • Secure Storage: Store the sealed waste container in a secure, designated area that is inaccessible to unauthorized personnel.[3]

  • Avoid Contamination: Ensure the storage area is away from drains and sources of potential environmental release.

Step 4: Final Disposal

  • Engage a Licensed Waste Hauler: Arrange for the collection and disposal of the waste through a licensed and reputable pharmaceutical waste management company. These companies are equipped to transport and incinerate the waste in accordance with federal and state regulations.

  • Documentation: Maintain a record of the waste disposal, including the date of pickup and the name of the waste management company, as part of your laboratory's safety and compliance documentation.

Prohibited Disposal Methods:

  • Do Not Flush Down the Drain: Disposing of pharmaceutical waste into the sewer system can contaminate water supplies as wastewater treatment plants are often not equipped to remove such chemicals.[8]

  • Do Not Dispose of in Regular Trash: Landfilling of pharmaceutical waste should be avoided as it can lead to the leaching of chemicals into the soil and groundwater.[9]

IV. Quantitative Data Summary

Due to the limited publicly available data for this compound, a comprehensive quantitative data table for disposal parameters is not possible. The following table highlights the key parameters that would typically be considered.

ParameterValueSource
RCRA Hazardous Waste Code Not ListedEPA
Oral LD50 (Rat) Data Not Available-
Aquatic Toxicity Data Not Available-
Recommended Disposal pH Not Applicable (Incineration)-
Flash Point Data Not Available-

V. Experimental Protocols Cited

This guidance is based on established best practices for pharmaceutical waste management and a review of regulatory guidelines. No specific experimental protocols for the disposal of this compound were found in the cited search results. The primary "protocol" is the procedural guidance outlined in this document, which is derived from general EPA and industry standards for non-hazardous pharmaceutical waste.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated characterize Step 1: Characterize Waste Is it RCRA Hazardous? start->characterize hazardous_disposal Dispose as Hazardous Waste (Follow RCRA Subtitle C) characterize->hazardous_disposal Yes non_hazardous Treat as Non-Hazardous Pharmaceutical Waste characterize->non_hazardous No / Unknown segregate Step 2: Segregate from Other Waste Streams non_hazardous->segregate containerize Step 3: Place in Labeled Container 'For Incineration Only' segregate->containerize store Step 4: Store Securely containerize->store hauler Step 5: Transfer to Licensed Pharmaceutical Waste Hauler store->hauler incinerate Final Disposal: Incineration hauler->incinerate

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental stewardship.

References

Personal protective equipment for handling 5-O-Desmethyl Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment

5-O-Desmethyl Donepezil is a metabolite of Donepezil, a cholinesterase inhibitor.[1] While specific hazard data for the metabolite is limited[2][3], it should be handled as a potentially potent pharmaceutical compound. The parent compound, Donepezil, can cause significant pharmacological effects. Overdose of cholinesterase inhibitors can lead to a cholinergic crisis, characterized by severe nausea, vomiting, salivation, sweating, bradycardia, hypotension, respiratory depression, and convulsions.[4] Therefore, minimizing exposure is paramount.

Quantitative Data Summary

Specific quantitative occupational exposure limits (OELs) or toxicity data (e.g., LD50) for this compound are not available in the provided search results.[2][3] In the absence of such data, the compound should be handled with high containment.

Data PointValueSource
Occupational Exposure Limit (OEL)Not EstablishedN/A
LD50 (Oral)No Data Available[3]
CarcinogenicityNo Data Available[3]
MutagenicityNo Data Available[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin contact, inhalation, and ingestion.[5][6] The selection of appropriate PPE depends on the scale of the operation and the physical form of the substance (solid or in solution).

Recommended PPE for Handling this compound

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved respirator with P100 (particulate) filters for solids. For solutions, use a respirator with combination organic vapor/P100 cartridges. Powered Air-Purifying Respirators (PAPRs) may be suitable for extended operations.[7]To prevent inhalation of airborne particles or aerosols, which is a primary route of exposure for potent compounds.
Hand Protection Nitrile or neoprene gloves, double-gloving recommended. Gloves must be inspected before use and changed frequently.To prevent skin absorption. The use of double gloves provides an extra layer of protection against contamination.[3]
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from splashes or airborne particles.[8]
Body Protection A disposable lab coat or a chemical-resistant suit (e.g., Tyvek). Ensure cuffs are tucked into the outer pair of gloves.To prevent contamination of personal clothing and skin.[5][8]
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of footwear and the subsequent spread of the compound.

Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling this compound

G Figure 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area 1. Designate Handling Area (e.g., Fume Hood, Glovebox) gather_ppe 2. Assemble All Required PPE don_ppe 3. Don PPE Correctly weigh 4. Weigh/Handle Compound (Use containment, e.g., ventilated balance enclosure) don_ppe->weigh Proceed to Handling dissolve 5. Prepare Solution (if applicable) (In fume hood) decontaminate_tools 6. Decontaminate Equipment & Surfaces dissolve->decontaminate_tools Proceed to Cleanup doff_ppe 7. Doff PPE in Correct Order dispose_solid 8. Dispose of Solid Waste (In labeled hazardous waste container) doff_ppe->dispose_solid Proceed to Disposal dispose_liquid 9. Dispose of Liquid Waste (In labeled hazardous waste container)

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-O-Desmethyl Donepezil
Reactant of Route 2
Reactant of Route 2
5-O-Desmethyl Donepezil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.